molecular formula C109H181N25O35 B15544152 RI-Stad-2

RI-Stad-2

货号: B15544152
分子量: 2401.7 g/mol
InChI 键: WOTZXRNNMJGKGI-SLSPEBCNSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

RI-Stad-2 is a useful research compound. Its molecular formula is C109H181N25O35 and its molecular weight is 2401.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C109H181N25O35

分子量

2401.7 g/mol

IUPAC 名称

(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,5S,8S,11S,15E,20S)-20-[[(2S)-2-[[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetyl]amino]-4-methylpentanoyl]amino]-2-(3-amino-3-oxopropyl)-5-[(4-hydroxyphenyl)methyl]-8,11,20-trimethyl-3,6,9,21-tetraoxo-1,4,7,10-tetrazacyclohenicos-15-ene-11-carbonyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]hexanoic acid

InChI

InChI=1S/C109H181N25O35/c1-15-60(7)86(102(160)122-68(27-21-25-45-110)93(151)120-70(36-41-83(141)142)92(150)116-63(10)90(148)132-88(65(12)135)104(162)123-71(37-42-84(143)144)94(152)124-74(105(163)164)28-22-26-46-111)131-103(161)87(61(8)16-2)130-97(155)69(33-38-79(113)137)121-100(158)78(56-85(145)146)125-89(147)62(9)117-98(156)75(53-58(3)4)126-95(153)72(34-39-80(114)138)128-106(165)108(13)43-23-19-17-18-20-24-44-109(14,134-101(159)76(54-59(5)6)119-82(140)57-169-52-51-168-50-49-167-48-47-112)107(166)129-73(35-40-81(115)139)96(154)127-77(55-66-29-31-67(136)32-30-66)99(157)118-64(11)91(149)133-108/h17-18,29-32,58-65,68-78,86-88,135-136H,15-16,19-28,33-57,110-112H2,1-14H3,(H2,113,137)(H2,114,138)(H2,115,139)(H,116,150)(H,117,156)(H,118,157)(H,119,140)(H,120,151)(H,121,158)(H,122,160)(H,123,162)(H,124,152)(H,125,147)(H,126,153)(H,127,154)(H,128,165)(H,129,166)(H,130,155)(H,131,161)(H,132,148)(H,133,149)(H,134,159)(H,141,142)(H,143,144)(H,145,146)(H,163,164)/b18-17+/t60-,61-,62-,63-,64-,65+,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,86-,87-,88-,108-,109-/m0/s1

InChI 键

WOTZXRNNMJGKGI-SLSPEBCNSA-N

产品来源

United States

Foundational & Exploratory

RI-Stad-2: A Technical Guide to a High-Affinity AKAP-PKA RI Disruptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of RI-Stad-2, a hydrocarbon-stapled peptide that acts as a potent and selective disruptor of the protein-protein interaction between A-Kinase Anchoring Proteins (AKAPs) and the type I regulatory (RI) subunits of Protein Kinase A (PKA). By mimicking the amphipathic α-helix of AKAPs, this compound competitively binds to the docking and dimerization (D/D) domain of PKA-RI, leading to the displacement of the kinase from its subcellular anchors. This guide details the mechanism of action, quantitative binding affinities, and key experimental protocols for the synthesis and characterization of this compound. Furthermore, it visualizes the intricate signaling pathways modulated by this AKAP disruptor, offering a valuable resource for researchers investigating compartmentalized PKA signaling in various physiological and pathological contexts.

Introduction to AKAP-PKA Signaling and the Role of this compound

The specificity of cellular signaling is often dictated by the precise subcellular localization of key enzymes. A-Kinase Anchoring Proteins (AKAPs) are a diverse family of scaffold proteins that compartmentalize Protein Kinase A (PKA), a crucial serine/threonine kinase, to distinct locations within the cell. This anchoring ensures that PKA-mediated phosphorylation of target substrates occurs in a spatially and temporally controlled manner in response to cyclic AMP (cAMP) signaling.

The PKA holoenzyme is a tetramer composed of two regulatory (R) and two catalytic (C) subunits. In its inactive state, the R subunits bind to and inhibit the C subunits. Upon binding of cAMP to the R subunits, the C subunits are released to phosphorylate their substrates. There are two major types of PKA, defined by their R subunits: type I (containing RIα or RIβ) and type II (containing RIIα or RIIβ).

Disruption of AKAP-PKA interactions has emerged as a powerful strategy to dissect the roles of localized PKA signaling in various cellular processes and disease states. This compound is a synthetically engineered, cell-permeable stapled peptide designed to selectively disrupt the interaction between AKAPs and the PKA-RI subunits.[1] Its α-helical structure is conformationally locked by a hydrocarbon staple, which enhances its binding affinity, proteolytic stability, and cell permeability compared to linear peptides.[2]

Mechanism of Action

This compound functions as a competitive inhibitor of the AKAP-PKA-RI interaction.[3] It mimics the binding of the amphipathic α-helix of an AKAP to the hydrophobic groove on the D/D domain of the PKA-RI dimer.[3] By occupying this binding site with high affinity, this compound effectively displaces PKA type I from its natural AKAP scaffolds. This delocalization of the PKA-RI holoenzyme disrupts the formation of localized signaling complexes, thereby inhibiting the phosphorylation of specific substrates in the vicinity of the AKAP.

cluster_0 Normal AKAP-PKA-RI Signaling cluster_1 Disruption by this compound AKAP AKAP PKA_RI PKA-RI D/D Domain AKAP->PKA_RI Binding PKA_C PKA-C PKA_RI->PKA_C Sequesters Substrate Substrate PKA_C->Substrate Phosphorylation (upon cAMP activation) RI_Stad_2 This compound PKA_RI_2 PKA-RI D/D Domain RI_Stad_2->PKA_RI_2 Competitive Binding AKAP_2 AKAP AKAP_2->PKA_RI_2 Binding Inhibited PKA_C_2 PKA-C Substrate_2 Substrate PKA_C_2->Substrate_2 Phosphorylation Reduced

Mechanism of this compound action.

Quantitative Data

The binding affinity of this compound for the PKA regulatory subunits has been determined using surface plasmon resonance (Biacore) technology. The dissociation constants (KD) demonstrate its high affinity and selectivity for the RI isoforms.

SubunitDissociation Constant (KD) (nM)Reference
PKA RIα6.2
PKA RIβ12.1
PKA RIIα~161 (26-fold less selective than RIα)
PKA RIIβ~490 (79-fold less selective than RIα)

Experimental Protocols

Synthesis of this compound (Solid-Phase Peptide Synthesis and Ring-Closing Metathesis)

This compound and other stapled peptides are synthesized using a combination of Fmoc-based solid-phase peptide synthesis (SPPS) and on-resin ring-closing metathesis (RCM).

Materials:

  • Fmoc-protected amino acids, including the unnatural olefin-bearing amino acid (S)-2-(4'-pentenyl)alanine.

  • Rink Amide MBHA resin.

  • SPPS reagents: piperidine, HBTU/HOBt or HATU/HOAt, and DIPEA.

  • RCM catalyst: Grubbs' first-generation catalyst.

  • Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water.

  • HPLC for purification.

  • Mass spectrometer for characterization.

Protocol:

  • Peptide Synthesis: The linear peptide is assembled on the Rink Amide resin using standard Fmoc SPPS protocols. The olefin-bearing amino acids are incorporated at the desired positions for stapling.

  • Ring-Closing Metathesis (RCM): The resin-bound peptide is swelled in an anhydrous, degassed solvent like dichloromethane (B109758) (DCM). The Grubbs' catalyst is added, and the reaction is gently agitated under an inert atmosphere until the cyclization is complete.

  • Cleavage and Deprotection: The stapled peptide is cleaved from the resin and all protecting groups are removed using a TFA-based cleavage cocktail.

  • Purification and Characterization: The crude peptide is purified by reverse-phase HPLC, and its identity is confirmed by mass spectrometry.

start Start with Rink Amide Resin spps Fmoc Solid-Phase Peptide Synthesis (Incorporate olefin amino acids) start->spps rcm On-Resin Ring-Closing Metathesis (RCM) with Grubbs' Catalyst spps->rcm cleavage Cleavage from Resin and Deprotection (TFA cocktail) rcm->cleavage purification HPLC Purification cleavage->purification characterization Mass Spectrometry Characterization purification->characterization end Purified this compound characterization->end

Workflow for this compound synthesis.

Fluorescence Polarization (FP) Binding Assay

This assay is used to quantify the binding affinity of this compound to the PKA regulatory subunits.

Materials:

  • Fluorescently labeled this compound (e.g., with 5-FAM).

  • Purified recombinant PKA R-subunit isoforms (RIα, RIβ, RIIα, RIIβ).

  • FP buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Triton X-100).

  • Black, low-volume 384-well microplates.

  • Plate reader capable of measuring fluorescence polarization.

Protocol:

  • A fixed concentration of fluorescently labeled this compound is added to the wells of a 384-well plate.

  • Serial dilutions of the PKA R-subunit are added to the wells.

  • The plate is incubated to allow the binding to reach equilibrium.

  • Fluorescence polarization is measured using a plate reader. The binding of the small fluorescent peptide to the larger protein causes a decrease in the tumbling rate, leading to an increase in polarization.

  • The change in millipolarization (mP) is plotted against the protein concentration, and the data are fitted to a one-site binding model to determine the dissociation constant (KD).

In-Cell Western Blot for Inhibition of PKA Substrate Phosphorylation

This assay assesses the ability of this compound to inhibit the phosphorylation of PKA substrates within living cells.

Materials:

  • Cell line of interest (e.g., HEK293T, HeLa).

  • This compound peptide.

  • cAMP-elevating agent (e.g., Forskolin).

  • Cell lysis buffer containing phosphatase inhibitors.

  • Primary antibodies: anti-phospho-CREB (Ser133) and anti-total-CREB.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate and imaging system.

Protocol:

  • Cells are pre-treated with varying concentrations of this compound.

  • Cells are then stimulated with a cAMP-elevating agent like Forskolin to activate PKA.

  • Cells are lysed, and protein concentration is determined.

  • Protein lysates are separated by SDS-PAGE and transferred to a membrane.

  • The membrane is probed with a primary antibody specific for the phosphorylated form of a known PKA substrate (e.g., phospho-CREB at Ser133).

  • The membrane is then stripped and re-probed with an antibody for the total amount of the substrate protein as a loading control.

  • The bands are visualized using a chemiluminescent substrate, and the signal intensity is quantified to determine the extent of phosphorylation inhibition.

Signaling Pathways Modulated by this compound

The disruption of AKAP-PKA-RI signaling by this compound can have significant effects on various downstream pathways, depending on the specific AKAP and its subcellular context.

AKAP-PKA Signaling in Cardiac Myocytes

In cardiac myocytes, AKAPs play a critical role in regulating excitation-contraction coupling by positioning PKA near key calcium handling proteins. Disruption of these interactions can alter calcium transients and myocyte contractility.

cluster_0 Cardiac Myocyte AKAP-PKA Signaling cluster_1 Effect of this compound Beta_AR β-Adrenergic Receptor AC Adenylyl Cyclase Beta_AR->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates AKAP mAKAP AKAP->PKA Anchors PLN Phospholamban PKA->PLN Phosphorylates (Inhibits) LTCC L-type Ca2+ Channel PKA->LTCC Phosphorylates (Activates) RyR Ryanodine Receptor PKA->RyR Phosphorylates (Activates) SERCA SERCA2a PLN->SERCA Inhibits RI_Stad_2 This compound PKA_2 PKA RI_Stad_2->PKA_2 Displaces from AKAP PLN_2 Phospholamban PKA_2->PLN_2 Phosphorylation Reduced LTCC_2 L-type Ca2+ Channel PKA_2->LTCC_2 Phosphorylation Reduced RyR_2 Ryanodine Receptor PKA_2->RyR_2 Phosphorylation Reduced AKAP_2 mAKAP

AKAP-PKA signaling in cardiac myocytes.

AKAP-PKA Signaling in Neurons

In neurons, AKAPs are crucial for synaptic plasticity, including long-term potentiation (LTP). They anchor PKA near glutamate (B1630785) receptors, such as AMPA receptors, influencing their phosphorylation state and trafficking to the synapse.

cluster_0 Neuronal Synaptic Plasticity cluster_1 Effect of this compound NMDAR NMDA Receptor Ca2 Ca2+ NMDAR->Ca2 Influx AC Adenylyl Cyclase Ca2->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates AKAP AKAP79/150 AKAP->PKA Anchors at Postsynaptic Density AMPAR AMPA Receptor PKA->AMPAR Phosphorylates (e.g., GluA1 subunit) LTP Long-Term Potentiation AMPAR->LTP Promotes Synaptic Trafficking RI_Stad_2 This compound PKA_2 PKA RI_Stad_2->PKA_2 Displaces from AKAP AMPAR_2 AMPA Receptor PKA_2->AMPAR_2 Phosphorylation Inhibited AKAP_2 AKAP79/150 LTP_2 Long-Term Potentiation AMPAR_2->LTP_2 Impaired

AKAP-PKA signaling in neuronal synapses.

Conclusion

This compound represents a powerful chemical probe for the selective investigation of AKAP-PKA type I signaling. Its enhanced biophysical properties, conferred by the hydrocarbon staple, make it a valuable tool for both in vitro and cellular studies. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to employ this compound in their investigations into the complex roles of compartmentalized PKA signaling in health and disease. Future research will likely focus on the therapeutic potential of targeting specific AKAP-PKA interactions with next-generation stapled peptides.

References

RI-Stad-2: A High-Affinity Disruptor of Type I Protein Kinase A - A-Kinase Anchoring Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of RI-Stad-2, a stapled peptide designed as a selective disruptor of the interaction between type I Protein Kinase A (PKA) regulatory subunits (RIα and RIβ) and A-Kinase Anchoring Proteins (AKAPs). By mimicking the amphipathic α-helix of AKAPs, this compound competitively binds to the docking and dimerization (D/D) domain of PKA RI subunits, leading to the delocalization of the kinase and subsequent inhibition of anchored PKA type I signaling.[1][2] This guide details the quantitative binding data, experimental protocols for its characterization, and visualizes the relevant signaling pathways and experimental workflows, serving as a resource for utilizing this compound in dissecting PKA signaling pathways.

Introduction: The PKA-AKAP Signaling Axis

Protein Kinase A (PKA) is a crucial serine/threonine kinase involved in a myriad of cellular processes. The specificity of PKA signaling is tightly regulated by its subcellular localization, which is orchestrated by A-Kinase Anchoring Proteins (AKAPs).[2] AKAPs are scaffolding proteins that tether PKA to specific cellular compartments, thereby ensuring proximity to its substrates and dictating the downstream effects of cyclic AMP (cAMP). PKA exists as a tetramer of two regulatory (R) and two catalytic (C) subunits. There are two major types of PKA, defined by their R subunits: type I (containing RIα or RIβ) and type II (containing RIIα or RIIβ).[2] The ability to selectively disrupt the interaction between a specific PKA isoform and AKAPs is a powerful tool for elucidating the distinct roles of type I and type II PKA signaling.

This compound: A Stapled Peptide Approach

This compound is a hydrocarbon-stapled peptide, a synthetic peptide where the helical structure is constrained by a hydrocarbon staple.[2] This modification enhances cell permeability and resistance to proteolytic degradation.[2] this compound was developed to selectively target the PKA RI subunits.[3] It functions as a competitive inhibitor by mimicking the AKAP binding interface and occupying the D/D domain on the PKA RI subunits, thus preventing their association with endogenous AKAPs.[1][2]

Quantitative Data: Selectivity Profile of this compound

The binding affinity of this compound for all four PKA R-subunit isoforms has been determined using fluorescence polarization assays. The dissociation constants (Kd) demonstrate a clear selectivity for the RI isoforms.

PKA R-Subunit IsoformDissociation Constant (Kd) (nM)Selectivity vs. RIαReference
RIα 6.2-[2][3][4]
RIβ 12.1~2-fold less selective than RIα[2][3][4]
RIIα >160~26-fold less selective[2][3]
RIIβ >490~79-fold less selective[2][3]

Mechanism of Action

The mechanism of this compound involves the competitive disruption of the PKA-AKAP complex. The following diagram illustrates this process.

RI_Stad_2_Mechanism cluster_0 Normal PKA-AKAP Interaction cluster_1 Disruption by this compound PKA_RI PKA Type I (RI D/D Domain) PKA_AKAP_complex Anchored PKA Type I Signaling PKA_RI->PKA_AKAP_complex Binds to AKAP AKAP AKAP->PKA_AKAP_complex Scaffolds RI_Stad_2 This compound PKA_RI_2 PKA Type I (RI D/D Domain) RI_Stad_2->PKA_RI_2 Competitively Binds Disrupted_PKA Delocalized PKA Type I PKA_RI_2->Disrupted_PKA Inhibited_Signaling Inhibited Anchored Signaling Disrupted_PKA->Inhibited_Signaling

Caption: Mechanism of this compound action.

Experimental Protocols

Fluorescence Polarization (FP) Binding Assay

This assay is used to determine the binding affinity (Kd) of this compound for the PKA regulatory subunits.[2]

Principle: A fluorescently labeled version of this compound is used. When the small, fluorescently labeled peptide is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger PKA R-subunit, its tumbling slows, leading to an increase in fluorescence polarization.[2]

Reagents and Materials:

  • Fluorescently labeled this compound (e.g., with 5-FAM)

  • Purified recombinant human PKA R-subunit isoforms (RIα, RIβ, RIIα, RIIβ)

  • FP buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Triton X-100)

  • Black, low-volume 384-well microplates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare a stock solution of the fluorescently labeled this compound in FP buffer.

  • Prepare a series of dilutions of the PKA R-subunit in FP buffer.

  • Add a fixed concentration of the fluorescently labeled this compound to each well of the 384-well plate.

  • Add the serially diluted PKA R-subunits to the wells.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium.

  • Measure the fluorescence polarization of each well using a plate reader.

  • Plot the change in millipolarization (mP) against the concentration of the PKA R-subunit.

  • Fit the data to a one-site binding model to determine the dissociation constant (Kd).

FP_Assay_Workflow start Start prepare_reagents Prepare Fluorescent This compound and PKA R-Subunits start->prepare_reagents serial_dilution Serially Dilute PKA R-Subunits prepare_reagents->serial_dilution plate_setup Add Labeled Peptide and PKA Dilutions to Plate serial_dilution->plate_setup incubation Incubate to Reach Equilibrium plate_setup->incubation measure_fp Measure Fluorescence Polarization incubation->measure_fp data_analysis Plot Data and Calculate Kd measure_fp->data_analysis end End data_analysis->end

Caption: Fluorescence Polarization Assay Workflow.

Cellular Assay for PKA-Mediated Phosphorylation

This assay assesses the ability of this compound to inhibit the phosphorylation of PKA substrates within living cells.[2]

Principle: Cells are pre-treated with this compound, followed by stimulation to increase intracellular cAMP levels (e.g., with forskolin). The phosphorylation of a known PKA substrate, such as CREB (cAMP response element-binding protein), is then measured by Western blotting using a phospho-specific antibody.[2]

Reagents and Materials:

  • Cell line of interest (e.g., HEK293T)

  • This compound peptide

  • cAMP-elevating agent (e.g., Forskolin)

  • Cell lysis buffer

  • Primary antibodies: anti-phospho-CREB (Ser133) and anti-total-CREB

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Pre-treat the cells with varying concentrations of this compound for a specified time (e.g., 1-4 hours).

  • Stimulate the cells with a cAMP-elevating agent (e.g., 10 µM Forskolin) for 15-30 minutes.

  • Lyse the cells and collect the protein lysates.

  • Determine the protein concentration of each lysate.

  • Perform SDS-PAGE and transfer proteins to a membrane.

  • Probe the membrane with primary antibodies against phospho-CREB and total-CREB.

  • Incubate with an HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the extent of phosphorylation inhibition.

PKA Signaling Pathway

The following diagram provides a simplified overview of the canonical PKA signaling pathway.

PKA_Signaling_Pathway Extracellular_Signal Extracellular Signal (e.g., Hormone) GPCR GPCR Extracellular_Signal->GPCR G_Protein G Protein GPCR->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA_inactive Inactive PKA (R2C2) cAMP->PKA_inactive Binds to R subunits PKA_active Active PKA (2C + R2-cAMP4) PKA_inactive->PKA_active Dissociates Substrates Protein Substrates PKA_active->Substrates Phosphorylates Phosphorylated_Substrates Phosphorylated Substrates Substrates->Phosphorylated_Substrates Cellular_Response Cellular Response Phosphorylated_Substrates->Cellular_Response

Caption: Canonical PKA Signaling Pathway.

Conclusion

This compound is a potent and selective tool for the investigation of PKA type I signaling. Its ability to disrupt PKA-RI-AKAP interactions in a cellular context provides a valuable method for dissecting the specific roles of anchored type I PKA in various physiological and pathological processes. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to employ this compound in their studies.

References

An In-depth Technical Guide to the Discovery and Development of RI-Stad-2, a Stapled Peptide Disruptor of PKA-AKAP Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, mechanism of action, and development of RI-Stad-2, a hydrocarbon-stapled peptide designed as a selective disruptor of the protein kinase A (PKA) type I (RI) regulatory subunit's interaction with A-Kinase Anchoring Proteins (AKAPs). By mimicking the amphipathic α-helix of AKAPs, this compound competitively binds to the docking and dimerization (D/D) domain of PKA-RI, leading to the spatial and temporal alteration of PKA signaling. This document details the biochemical and cellular characterization of this compound, presenting quantitative data on its binding affinity and cellular activity. Furthermore, it provides detailed protocols for key experimental procedures and visualizes the underlying signaling pathways and experimental workflows, serving as a critical resource for researchers investigating PKA signaling and for professionals in the field of drug development.

Introduction: The PKA-AKAP Signaling Nexus and the Advent of Stapled Peptides

Protein Kinase A (PKA) is a crucial serine/threonine kinase that governs a vast array of cellular processes, including metabolism, gene transcription, and cell cycle progression. The specificity of PKA signaling is intricately controlled by its subcellular localization, which is orchestrated by a diverse family of scaffolding proteins known as A-Kinase Anchoring Proteins (AKAPs). AKAPs tether PKA to specific cellular compartments, thereby ensuring the precise phosphorylation of target substrates in response to cyclic AMP (cAMP) signaling.

The disruption of PKA-AKAP interactions has emerged as a promising therapeutic strategy to modulate aberrant PKA signaling implicated in various diseases, including cancer and cardiovascular disorders. Stapled peptides, a class of synthetic peptides conformationally constrained into an α-helical structure by a hydrocarbon staple, have proven to be invaluable tools for targeting these protein-protein interactions.[1][2] The hydrocarbon staple enhances the peptide's helicity, proteolytic resistance, and cell permeability, overcoming the traditional limitations of peptide-based therapeutics.[1][2]

This compound is a high-affinity, cell-permeable stapled peptide that selectively targets the type I regulatory subunits (RIα and RIβ) of PKA.[1][3][4] Its development has provided researchers with a potent tool to dissect the specific roles of PKA-RI signaling pathways.

This compound: Mechanism of Action

This compound functions as a competitive inhibitor of the PKA-RI:AKAP interaction. It mimics the amphipathic α-helix of AKAPs that binds to the D/D domain of the PKA-RI subunits.[1][3] By occupying this binding pocket, this compound displaces AKAPs, leading to the delocalization of the PKA-RI holoenzyme and a subsequent reduction in the phosphorylation of substrates specifically targeted by anchored PKA type I.[3][4]

Signaling Pathway of PKA Activation and Disruption by this compound

The following diagram illustrates the canonical PKA signaling pathway and the mechanism of its disruption by this compound.

PKA_Signaling_and_RI_Stad_2_Disruption cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm G_protein G-protein AC Adenylate Cyclase G_protein->AC Activates GPCR GPCR GPCR->G_protein Activates Ligand Ligand Ligand->GPCR Binds cAMP cAMP AC->cAMP Converts ATP to PKA_holoenzyme Inactive PKA Holoenzyme (R2C2) cAMP->PKA_holoenzyme Binds to R subunits PKA_C Active Catalytic Subunits (C) PKA_holoenzyme->PKA_C Releases PKA_R Regulatory Subunits (R) PKA_holoenzyme->PKA_R Substrate Substrate PKA_C->Substrate Phosphorylates Disrupted_PKA Delocalized PKA-RI PKA_R->Disrupted_PKA Displaces AKAP AKAP AKAP AKAP->PKA_R Anchors pSubstrate Phosphorylated Substrate Substrate->pSubstrate RI_Stad_2 This compound RI_Stad_2->PKA_R Competitively Binds to RI

Caption: PKA signaling pathway and its disruption by this compound.

Quantitative Data

The binding affinity of this compound for the PKA regulatory subunits has been determined using fluorescence polarization assays. The dissociation constants (Kd) are summarized in the table below. Lower Kd values indicate higher binding affinity.

PKA R-Subunit Isoform Binding Affinity (Kd) of this compound (nM)
RIα6.2[4]
RIβ12.1[4]
RIIα> 10,000
RIIβ> 10,000

As the data indicates, this compound exhibits high selectivity for the PKA-RI isoforms over the RII isoforms.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of this compound.

Fluorescence Polarization (FP) Binding Assay

This assay is used to determine the binding affinity (Kd) of this compound for the PKA regulatory subunits.

Principle: A fluorescently labeled version of the this compound peptide (tracer) is used. When the small tracer is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the much larger PKA regulatory subunit, the rotational motion of the tracer is slowed, leading to an increase in fluorescence polarization.

Experimental Workflow:

FP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Tracer_prep Prepare fluorescently labeled this compound (Tracer) Mix Mix Tracer and PKA-R dilutions in 384-well plate Tracer_prep->Mix Protein_prep Prepare serial dilutions of PKA-R subunit Protein_prep->Mix Buffer_prep Prepare Assay Buffer Buffer_prep->Mix Incubate Incubate at RT to reach equilibrium Mix->Incubate Read Read fluorescence polarization (mP) Incubate->Read Plot Plot mP vs. [PKA-R] Read->Plot Fit Fit data to a one-site binding equation Plot->Fit Kd Determine Kd Fit->Kd

Caption: Workflow for the Fluorescence Polarization (FP) binding assay.

Detailed Protocol:

  • Reagents and Materials:

    • Fluorescently labeled this compound (e.g., with 5-FAM)

    • Purified recombinant PKA RIα and RIβ subunits

    • Assay Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Triton X-100

    • Black, low-volume 384-well microplates

    • Fluorescence polarization plate reader

  • Procedure:

    • Prepare a 2X stock solution of the fluorescently labeled this compound tracer in Assay Buffer. The final concentration in the well should be at or below the expected Kd (e.g., 5 nM).

    • Prepare a serial dilution of the PKA-R subunit in Assay Buffer. The highest concentration should be at least 100-fold higher than the expected Kd.

    • In a 384-well plate, add 10 µL of the 2X tracer solution to each well.

    • Add 10 µL of the PKA-R subunit serial dilutions to the wells. For the "tracer alone" control, add 10 µL of Assay Buffer.

    • Incubate the plate at room temperature for 30 minutes, protected from light, to allow the binding to reach equilibrium.

    • Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader with appropriate excitation and emission filters for the fluorophore.

    • Plot the change in mP as a function of the PKA-R subunit concentration and fit the data to a one-site binding equation to determine the Kd.

In-Cell PKA Phosphorylation Assay (Western Blot)

This assay assesses the ability of this compound to inhibit the phosphorylation of a known PKA substrate, CREB (cAMP response element-binding protein), in living cells.

Principle: Cells are treated with this compound, followed by stimulation with a cAMP-elevating agent (e.g., forskolin). The phosphorylation of CREB at Serine 133, a PKA-dependent phosphorylation site, is then measured by Western blotting using a phospho-specific antibody.

Experimental Workflow:

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis cluster_immunodetection Immunodetection Seed_cells Seed cells in multi-well plates Treat_peptide Pre-treat with This compound Seed_cells->Treat_peptide Stimulate Stimulate with Forskolin Treat_peptide->Stimulate Lyse_cells Lyse cells and quantify protein Stimulate->Lyse_cells SDS_PAGE SDS-PAGE Lyse_cells->SDS_PAGE Transfer Transfer to PVDF membrane SDS_PAGE->Transfer Block Block membrane Transfer->Block Primary_Ab Incubate with primary Ab (p-CREB, CREB) Block->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary Ab Primary_Ab->Secondary_Ab Detect Detect with ECL Secondary_Ab->Detect

Caption: Workflow for the in-cell PKA phosphorylation assay (Western Blot).

Detailed Protocol:

  • Reagents and Materials:

    • Cell line of interest (e.g., HEK293T, HeLa)

    • This compound peptide

    • Forskolin

    • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Primary antibodies: rabbit anti-phospho-CREB (Ser133) and rabbit anti-total-CREB

    • HRP-conjugated anti-rabbit IgG secondary antibody

    • Enhanced chemiluminescence (ECL) substrate

  • Procedure:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Pre-treat the cells with varying concentrations of this compound for 1-4 hours.

    • Stimulate the cells with 10 µM Forskolin for 15-30 minutes to induce cAMP production.

    • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-CREB (e.g., 1:1000 dilution) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against total CREB as a loading control.

In Vivo Development Considerations

While extensive in vitro and cellular data exist for this compound, its in vivo pharmacokinetic and toxicological profiles are not yet fully characterized in publicly available literature. For the advancement of this compound or similar stapled peptides as therapeutic agents, the following studies are essential:

  • Pharmacokinetic (PK) Studies: These studies will determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in animal models. Key parameters to be measured include half-life (t1/2), bioavailability, and clearance.

  • Efficacy Studies: The therapeutic potential of this compound needs to be evaluated in relevant animal models of diseases where PKA-RI signaling is dysregulated, such as specific types of cancer or cardiovascular conditions.

  • Toxicology Studies: Comprehensive toxicology studies are required to assess the safety profile of this compound. These include acute and repeated-dose toxicity studies to determine the maximum tolerated dose (MTD) and to identify any potential target organ toxicities.

The hydrocarbon staple in this compound is expected to confer improved in vivo stability and bioavailability compared to its linear peptide counterpart. However, empirical data from well-designed preclinical studies are necessary to validate these properties and to support its further development as a clinical candidate.

Conclusion

This compound represents a significant advancement in the field of chemical biology and drug discovery, providing a highly selective and potent tool to investigate the roles of PKA type I signaling. Its development underscores the potential of stapled peptides to target challenging protein-protein interactions. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to utilize this compound in their studies. Future research should focus on a comprehensive in vivo characterization of this compound to fully elucidate its therapeutic potential.

References

Therapeutic Frontiers: A Technical Guide to Inhibiting the PKA-RIα Interaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Protein Kinase A (PKA) signaling pathway is a ubiquitous and critical regulator of a myriad of cellular processes, including metabolism, cell growth, and differentiation. The formation of the PKA holoenzyme, an inactive tetramer, relies on the interaction between two regulatory (R) subunits and two catalytic (C) subunits. The type I isoform of PKA (PKA-I), characterized by its RIα regulatory subunit, is increasingly implicated in the pathophysiology of numerous diseases, most notably cancer, cardiovascular disorders, and metabolic diseases. Overexpression of the RIα subunit is a hallmark of many tumors and is associated with cell proliferation and neoplastic transformation. Consequently, the inhibition of the PKA-RIα interaction, either by preventing the association of the RIα and catalytic subunits or by downregulating the expression of the RIα subunit itself, has emerged as a promising therapeutic strategy. This technical guide provides an in-depth overview of the PKA-RIα signaling axis, its role in disease, and the current strategies for its therapeutic targeting. We present key quantitative data for various inhibitory approaches, detailed experimental protocols for assessing inhibitor efficacy, and visual diagrams of the relevant pathways and workflows.

The PKA-RIα Signaling Pathway

In its inactive state, PKA exists as a tetramer (R₂C₂). The binding of the second messenger cyclic AMP (cAMP) to the regulatory subunits induces a conformational change, leading to the dissociation and activation of the catalytic subunits. These active C subunits then phosphorylate a multitude of downstream substrates on serine and threonine residues, thereby modulating their activity and initiating a cascade of cellular responses.[1]

The PKA-I holoenzyme, containing the RIα subunit, exhibits a higher affinity for cAMP compared to the PKA-II isoform, making it more sensitive to fluctuations in intracellular cAMP levels.[2] Overexpression of RIα, and therefore PKA-I, is linked to increased cell growth and proliferation, while a shift towards the PKA-II isoform is associated with differentiation and growth arrest.[2][3]

PKA_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Signal Hormone/ Neurotransmitter GPCR GPCR Signal->GPCR AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA_inactive Inactive PKA Holoenzyme (RIα₂C₂) cAMP->PKA_inactive Binds to RIα RIa_cAMP RIα₂(cAMP)₄ PKA_inactive->RIa_cAMP Dissociates C_active Active Catalytic Subunits (2C) PKA_inactive->C_active Releases Substrate Substrate C_active->Substrate Phosphorylates CREB CREB C_active->CREB Phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate Gene Gene Transcription pSubstrate->Gene Cellular Response pCREB pCREB CREB->pCREB pCREB->Gene

Figure 1: Canonical PKA-RIα signaling pathway.

Therapeutic Applications

The dysregulation of PKA-I activity is a key factor in several major diseases, making the inhibition of the PKA-RIα interaction a compelling therapeutic strategy.

Cancer

A substantial body of evidence implicates the overexpression of PKA-I in the pathogenesis of various cancers, including colorectal, breast, prostate, and lung cancer.[2] Elevated levels of RIα are associated with increased cell proliferation, malignant transformation, and a poor prognosis.[3] Therefore, strategies aimed at downregulating RIα expression or inhibiting PKA-I activity are being actively pursued for cancer therapy.

Cardiovascular Disease

In the heart, PKA signaling is a critical regulator of cardiac contractility and function. While essential for normal heart function, chronic activation of PKA can lead to pathological remodeling, hypertrophy, and heart failure.[4] Studies have shown that the expression of RIα is altered in the failing human heart.[4][5] This suggests that modulating PKA-I activity could be a therapeutic avenue for treating certain cardiovascular conditions.

Metabolic Disorders

The PKA pathway plays a central role in regulating energy metabolism, including processes like lipolysis and glucose homeostasis.[6][7] Dysregulation of PKA signaling in adipose tissue and the liver is associated with obesity and glucose intolerance.[8][9] Targeting specific PKA subunits, including RIα, could therefore represent a novel approach for the treatment of metabolic diseases.

Inhibitory Strategies and Quantitative Data

Several approaches are being explored to inhibit the PKA-RIα interaction or its downstream effects. These range from genetic knockdown of the RIα subunit to the use of small molecules and peptide inhibitors.

Antisense Oligonucleotides (ASOs)

ASOs are short, synthetic nucleic acid sequences designed to bind to a specific mRNA target, leading to its degradation and preventing protein translation.[10] This approach has been used to specifically target the mRNA of PRKAR1A, the gene encoding the RIα subunit.

Inhibitor/StrategyTargetOrganism/SystemEfficacy MetricValueReference(s)
GEM231 PRKAR1A mRNAHuman (Cancer Patients)Max Tolerated Dose180 mg/m²/day (continuous infusion)[1]
GEM231 PRKAR1A mRNAHuman (Cancer Patients)Recommended Phase II Dose120 mg/m²/day (continuous infusion)[1]
ASO HTT 90-5 CAG repeats in Huntingtin mRNAHuman (THP-1 cells)Concentration for Viability Assay100 pM[11]
cAMP Analogs

Certain analogs of cAMP can selectively modulate the activity of PKA isoforms. 8-Chloro-cAMP (8-Cl-cAMP) has been shown to preferentially target PKA-I, leading to its downregulation and inducing growth arrest and apoptosis in cancer cells.[5][12] It is important to note that the effects of 8-Cl-cAMP can also be mediated by its metabolite, 8-Cl-adenosine, and may be independent of PKA activation in some contexts.[12]

Inhibitor/StrategyTargetCell LineEfficacy MetricValueReference(s)
8-Cl-cAMP PKA-I (downregulation)HeLaIC50 (cell survival)4-4.8 µM (with human sera)[13]
8-Cl-cAMP PKA-I (downregulation)K562IC50 (cell survival)7.5-16.5 µM (with human sera)[13]
Disruption of AKAP-PKA Interactions

A-Kinase Anchoring Proteins (AKAPs) tether PKA to specific subcellular locations, ensuring signaling specificity. While not direct inhibitors of the RIα-C interaction, small molecules that disrupt the interaction between PKA and AKAPs can effectively modulate compartmentalized PKA signaling.

Inhibitor/StrategyTargetAssayEfficacy MetricValueReference(s)
FMP-API-1 AKAP-RII InteractionSPRIC5010.7 ± 1.8 µM[14]
FMP-API-1 AKAP-RIα InteractionSPRInhibition~75%[14]

Experimental Protocols

Accurate assessment of the efficacy of PKA-RIα interaction inhibitors requires robust and well-defined experimental methodologies. Below are detailed protocols for key assays.

Fluorescence Polarization (FP) Assay for PKA Inhibition

This assay measures the disruption of the PKA RIα-C subunit interaction by a test compound. A fluorescently labeled peptide tracer that binds to the PKA C subunit is used. When the tracer is bound to the larger C subunit, it tumbles slowly in solution, resulting in a high fluorescence polarization value. A small molecule inhibitor that displaces the tracer will cause it to tumble more rapidly, leading to a decrease in the polarization signal.

FP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (384-well plate) cluster_readout Data Acquisition & Analysis Reagents Prepare Reagents: - PKA Catalytic Subunit (C) - Fluorescent Tracer (e.g., FAM-IP20) - Test Inhibitor - Assay Buffer Mix Mix C Subunit and Fluorescent Tracer Reagents->Mix Incubate1 Incubate to allow binding (High FP signal) Mix->Incubate1 AddInhibitor Add serial dilutions of Test Inhibitor Incubate1->AddInhibitor Incubate2 Incubate to reach equilibrium AddInhibitor->Incubate2 ReadFP Read Fluorescence Polarization on a plate reader (Ex/Em for fluorophore) Incubate2->ReadFP Plot Plot % Inhibition vs. Inhibitor Concentration ReadFP->Plot Calculate Calculate IC50 value Plot->Calculate

Figure 2: Workflow for a Fluorescence Polarization (FP) competition assay.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the PKA catalytic subunit in assay buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100).

    • Prepare a stock solution of the fluorescently labeled peptide tracer (e.g., FAM-IP20).

    • Prepare serial dilutions of the test inhibitor in assay buffer.

  • Assay Plate Setup:

    • In a 384-well, low-volume, black, non-binding surface plate, add the PKA catalytic subunit and the fluorescent tracer to each well (except for controls for free tracer).

    • Add the serially diluted test inhibitor to the appropriate wells.

    • Include control wells:

      • Maximum polarization (PKA-C + tracer, no inhibitor).

      • Minimum polarization (tracer only, no PKA-C).

  • Incubation:

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Measurement:

    • Measure the fluorescence polarization on a suitable plate reader using the appropriate excitation and emission wavelengths for the fluorophore.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - [(FP_sample - FP_min) / (FP_max - FP_min)])

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[15]

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-time. It can be used to determine the association (kₐ) and dissociation (kₑ) rate constants, and the equilibrium dissociation constant (Kₑ) for the binding of an inhibitor to the PKA RIα or C subunit.

SPR_Workflow cluster_setup SPR Setup cluster_binding Binding Analysis cluster_analysis Data Analysis Immobilize Immobilize Ligand (e.g., PKA RIα) on a sensor chip surface Equilibrate Equilibrate the surface with running buffer Immobilize->Equilibrate InjectAnalyte Inject Analyte (e.g., PKA C subunit or inhibitor) at various concentrations Equilibrate->InjectAnalyte Association Monitor Association Phase (increase in Response Units - RU) InjectAnalyte->Association Dissociation Inject running buffer and monitor Dissociation Phase (decrease in RU) Association->Dissociation Regenerate Regenerate the sensor chip surface Dissociation->Regenerate FitData Fit the sensorgram data to a kinetic binding model Dissociation->FitData Regenerate->InjectAnalyte Next concentration DetermineConstants Determine ka, kd, and KD FitData->DetermineConstants

Figure 3: General workflow for a Surface Plasmon Resonance (SPR) experiment.

Protocol:

  • Ligand Immobilization:

    • Covalently immobilize the PKA RIα subunit (ligand) onto a suitable sensor chip (e.g., CM5) using standard amine coupling chemistry. The immobilization level should be optimized to avoid mass transport limitations.[16][17]

  • Analyte Preparation:

    • Prepare a series of dilutions of the PKA catalytic subunit or the test inhibitor (analyte) in a suitable running buffer (e.g., HBS-EP+).

  • Binding Measurement:

    • Inject the different concentrations of the analyte over the immobilized ligand surface and a reference flow cell.

    • Monitor the association phase during the injection.

    • After the injection, allow the running buffer to flow over the surface to monitor the dissociation phase.

  • Regeneration:

    • If necessary, inject a regeneration solution (e.g., a low pH buffer or high salt concentration) to remove the bound analyte and prepare the surface for the next injection.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.

    • Globally fit the association and dissociation curves from all analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic constants (kₐ, kₑ) and the equilibrium dissociation constant (Kₑ).[18][19]

Western Blot for Downstream Substrate Phosphorylation

This method is used to assess the functional consequence of PKA inhibition by measuring the phosphorylation status of a known downstream substrate, such as CREB (cAMP response element-binding protein).

Protocol:

  • Cell Culture and Treatment:

    • Culture cells of interest to the desired confluency.

    • Treat the cells with the PKA inhibitor for a specified time. Include positive (e.g., forskolin (B1673556) to stimulate cAMP production) and negative (vehicle) controls.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the substrate (e.g., anti-phospho-CREB Ser133).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • To normalize the data, strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total-CREB).

    • Quantify the band intensities using densitometry software and calculate the ratio of the phosphorylated protein to the total protein.

Conclusion and Future Directions

The inhibition of the PKA-RIα interaction presents a compelling therapeutic strategy for a range of diseases, particularly cancer. While direct small molecule inhibitors of the RIα-C subunit interaction remain an area of active research, current approaches focusing on the downregulation of RIα expression through antisense oligonucleotides and the modulation of PKA-I activity with cAMP analogs have shown significant promise in preclinical and clinical settings. Furthermore, the disruption of PKA's subcellular localization through the inhibition of AKAP interactions offers a more nuanced approach to modulating PKA signaling in specific cellular contexts.

Future research should focus on the development of highly specific, direct inhibitors of the PKA-RIα interaction to minimize off-target effects. The continued elucidation of the precise roles of PKA-I in different disease states will be crucial for identifying patient populations most likely to benefit from these targeted therapies. The combination of PKA-I inhibitors with existing therapeutic agents also holds the potential for synergistic effects and improved clinical outcomes. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the discovery and development of novel therapeutics targeting the PKA-RIα signaling pathway.

References

Navigating the PKA Signaling Landscape: A Technical Comparison of RI-Stad-2 and Other PKA Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into Protein Kinase A Inhibition: Analyzing RI-Stad-2 in the Context of Established Signaling Inhibitors

This technical guide offers an in-depth analysis of this compound, a next-generation PKA signaling inhibitor, and provides a comparative assessment against other widely used PKA inhibitors. Tailored for researchers, scientists, and drug development professionals, this document delves into the core mechanisms of action, presents quantitative efficacy and selectivity data, and furnishes detailed experimental protocols for key assays.

Protein Kinase A (PKA) is a pivotal enzyme in cellular signaling, governing a multitude of physiological processes.[1] Its dysregulation is implicated in various diseases, making it a critical target for therapeutic intervention.[2] This guide explores the landscape of PKA inhibitors, with a special focus on the unique modality of this compound.

A New Frontier in PKA Inhibition: Stapled Peptides

Unlike traditional small molecule inhibitors that target the ATP-binding pocket of the PKA catalytic subunit, this compound and its counterpart, STAD-2, represent a novel class of inhibitors known as stapled peptides. These synthetic peptides are engineered to mimic the alpha-helical structure of A-Kinase Anchoring Proteins (AKAPs), which are crucial for tethering PKA to specific subcellular locations.[3][4] By competitively disrupting the PKA-AKAP interaction, these stapled peptides offer a highly specific mechanism to modulate localized PKA signaling.[3]

The key distinction between these two stapled peptides lies in their isoform selectivity. PKA exists in two major isoforms, type I (PKA-I) and type II (PKA-II), which are defined by their regulatory subunits (RI and RII respectively). This compound is designed to selectively bind to the RI subunits of PKA, thus disrupting PKA-I-AKAP interactions.[5] Conversely, STAD-2 exhibits selectivity for the RII subunits, making it a specific disruptor of PKA-II signaling.[6] This isoform selectivity provides researchers with powerful tools to dissect the distinct roles of PKA-I and PKA-II in cellular processes.

The Established Guard: ATP-Competitive Inhibitors

For decades, the primary tools for PKA inhibition have been ATP-competitive small molecules. This guide provides a comparative overview of three prominent examples:

  • H-89: A widely used, cell-permeable isoquinolinesulfonamide (B3044496) that acts as a potent, competitive inhibitor of the ATP-binding site on the PKA catalytic subunit.[7][8] However, its utility can be compromised by off-target effects on other kinases and cellular components.[7][9]

  • KT5720: Another cell-permeable inhibitor that competes with ATP for binding to the PKA catalytic subunit.[10] Similar to H-89, it is known to inhibit other kinases, necessitating careful interpretation of experimental results.[7]

  • Balanol (B57124): A natural product derived from the fungus Verticillium balanoides, balanol is a potent ATP-competitive inhibitor of both PKA and Protein Kinase C (PKC).[11][12] Its broad-spectrum activity makes it a powerful biochemical tool, but limits its use where high selectivity for PKA is required.

Quantitative Comparison of PKA Inhibitors

To facilitate a direct comparison of these inhibitors, the following tables summarize their key quantitative data, including binding affinities (Kd), inhibition constants (Ki), and 50% inhibitory concentrations (IC50).

InhibitorTarget(s)Kd / Ki / IC50Selectivity NotesMechanism of Action
This compound PKA RIα, RIβKd: 6.2 nM (RIα), 12.1 nM (RIβ)Selective for PKA Type I regulatory subunits.Disrupts PKA-AKAP interaction[5]
STAD-2 PKA RIIα, RIIβKd: ~35 nM (RIIα)[3]Selective for PKA Type II regulatory subunits.[6]Disrupts PKA-AKAP interaction[6]
H-89 PKAKi: 48 nM[13]Also inhibits PKG, PKC, S6K1, MSK1, ROCKII, PKBα, MAPKAP-K1b.[7][13]ATP-competitive[7]
KT5720 PKAKi: 60 nM[7]Also inhibits PHK, PDK1, and other kinases.[7][14]ATP-competitive[14]
Balanol PKA, PKCIC50: Varies by isoform (nM range)Potent inhibitor of both PKA and various PKC isoforms.[11][15]ATP-competitive[11]

Visualizing the Mechanisms of PKA Inhibition

The following diagrams, generated using the DOT language, illustrate the PKA signaling pathway and the distinct mechanisms of action of the discussed inhibitors.

PKA_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Hormone Hormone/ Ligand GPCR GPCR Hormone->GPCR AC Adenylyl Cyclase GPCR->AC Gs cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA_holo Inactive PKA (R2C2) cAMP->PKA_holo PKA_C Active PKA (Catalytic Subunit) PKA_holo->PKA_C releases AKAP AKAP PKA_holo->AKAP anchored to pSubstrate Phosphorylated Substrate PKA_C->pSubstrate phosphorylates Substrate Substrate Protein Substrate->pSubstrate

Figure 1: The canonical Protein Kinase A (PKA) signaling pathway.

Inhibitor_Mechanisms cluster_stapled Stapled Peptide Inhibition cluster_atp ATP-Competitive Inhibition RI_Stad_2 This compound PKA_AKAP PKA-AKAP Complex RI_Stad_2->PKA_AKAP disrupts H89_KT5720 H-89 / KT5720 Balanol PKA_C PKA Catalytic Subunit H89_KT5720->PKA_C binds to ATP pocket ATP ATP ATP->PKA_C

Figure 2: Mechanisms of action for different PKA inhibitors.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of PKA inhibitors.

Fluorescence Polarization (FP) Assay for Binding Affinity

This assay is used to determine the binding affinity (Kd) of stapled peptides like this compound and STAD-2 to PKA regulatory subunits.

  • Principle: The assay measures the change in the polarization of fluorescently labeled peptide upon binding to a larger protein. A small, fluorescently labeled peptide tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to a larger protein (PKA regulatory subunit), the complex tumbles more slowly, leading to an increase in fluorescence polarization.

  • Protocol:

    • Reagents:

      • Fluorescently labeled peptide (e.g., 5-FAM-labeled this compound).

      • Purified PKA regulatory subunit (RIα, RIβ, RIIα, or RIIβ).

      • FP buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Triton X-100).

    • Procedure:

      • Prepare a series of dilutions of the PKA regulatory subunit in FP buffer.

      • Add a constant, low concentration (e.g., 1-10 nM) of the fluorescently labeled peptide to each well of a black, opaque microplate.

      • Add the different concentrations of the PKA regulatory subunit to the wells.

      • Incubate at room temperature for 30-60 minutes to reach binding equilibrium.

      • Measure fluorescence polarization using a suitable plate reader.

    • Data Analysis:

      • Plot the change in millipolarization (mP) units against the concentration of the PKA regulatory subunit.

      • Fit the data to a one-site binding model using non-linear regression to determine the Kd value.

FP_Assay_Workflow A Prepare serial dilutions of PKA regulatory subunit C Add PKA dilutions to wells A->C B Add constant concentration of fluorescently labeled peptide to plate B->C D Incubate to reach equilibrium C->D E Measure fluorescence polarization D->E F Plot mP vs. [PKA] and fit data to determine Kd E->F

Figure 3: Experimental workflow for the Fluorescence Polarization assay.
In Vitro PKA Kinase Activity Assay (Radiometric)

This assay measures the enzymatic activity of the PKA catalytic subunit and the inhibitory effect of compounds like H-89, KT5720, and Balanol.

  • Principle: This assay quantifies the transfer of a radiolabeled phosphate (B84403) group (from [γ-32P]ATP) by the PKA catalytic subunit to a specific substrate peptide. The amount of incorporated radioactivity is proportional to the kinase activity.

  • Protocol:

    • Reagents:

      • Purified, active PKA catalytic subunit.

      • PKA substrate peptide (e.g., Kemptide).

      • Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).

      • [γ-32P]ATP.

      • PKA inhibitor (or DMSO vehicle control).

      • P81 phosphocellulose paper.

      • Wash buffer (e.g., 0.5% phosphoric acid).

    • Procedure:

      • Prepare a reaction mixture containing kinase buffer, PKA substrate peptide, and the PKA inhibitor at various concentrations.

      • Initiate the reaction by adding a mixture of [γ-32P]ATP and cold ATP.

      • Incubate at 30°C for a defined period (e.g., 10-20 minutes).

      • Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.

      • Wash the P81 papers extensively with wash buffer to remove unincorporated [γ-32P]ATP.

      • Measure the radioactivity on the P81 papers using a scintillation counter.

    • Data Analysis:

      • Calculate the percentage of PKA activity at each inhibitor concentration relative to the vehicle control.

      • Plot the percentage of activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based PKA Phosphorylation Assay (Western Blot)

This assay assesses the ability of cell-permeable inhibitors to block PKA-mediated phosphorylation of a downstream target within a cellular context.

  • Principle: Cells are treated with a PKA inhibitor, followed by stimulation with an agent that increases intracellular cAMP levels (e.g., forskolin). The phosphorylation status of a known PKA substrate, such as CREB (cAMP response element-binding protein) at Serine 133, is then assessed by Western blotting using a phospho-specific antibody.

  • Protocol:

    • Reagents:

      • Cell line of interest (e.g., HEK293, HeLa).

      • Cell-permeable PKA inhibitor (e.g., this compound, H-89).

      • cAMP-elevating agent (e.g., Forskolin).

      • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

      • Primary antibodies: anti-phospho-CREB (Ser133) and anti-total-CREB.

      • HRP-conjugated secondary antibody.

      • Chemiluminescent substrate.

    • Procedure:

      • Seed cells in a multi-well plate and grow to 70-80% confluency.

      • Pre-treat cells with various concentrations of the PKA inhibitor for 1-2 hours.

      • Stimulate cells with forskolin (B1673556) (e.g., 10 µM) for 15-30 minutes.

      • Lyse the cells and collect the protein lysates.

      • Determine protein concentration using a BCA or Bradford assay.

      • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

      • Probe the membrane with the anti-phospho-CREB antibody, followed by the HRP-conjugated secondary antibody.

      • Detect the chemiluminescent signal.

      • Strip the membrane and re-probe with the anti-total-CREB antibody as a loading control.

    • Data Analysis:

      • Quantify the band intensities for phospho-CREB and total-CREB.

      • Normalize the phospho-CREB signal to the total-CREB signal for each condition.

      • Calculate the percentage of inhibition of CREB phosphorylation at each inhibitor concentration relative to the forskolin-stimulated control.

This comprehensive guide provides a foundational understanding of this compound and other key PKA inhibitors, empowering researchers to make informed decisions in their experimental designs and drug discovery efforts. The provided data and protocols serve as a valuable resource for navigating the complexities of PKA signaling.

References

A Technical Guide to RI-Stad-2 and the Disruption of A-Kinase Anchoring Protein (AKAP) Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The spatial and temporal regulation of protein kinase A (PKA) signaling is critical for a multitude of cellular processes. This precise control is largely orchestrated by A-Kinase Anchoring Proteins (AKAPs), a diverse family of scaffolding proteins that tether PKA to specific subcellular locations. The disruption of PKA-AKAP interactions has emerged as a powerful pharmacological strategy to dissect the intricacies of PKA signaling and to develop novel therapeutics for diseases characterized by aberrant PKA activity, including cardiovascular disease and cancer.[1] This technical guide provides a comprehensive review of the literature on RI-Stad-2, a high-affinity stapled peptide designed to selectively disrupt the interaction between AKAPs and the type I regulatory subunits (RI) of PKA.

This compound is a cell-permeable, hydrocarbon-stapled peptide that mimics the α-helical binding motif of AKAPs.[1][2] This structural constraint enhances its binding affinity, proteolytic resistance, and cellular uptake compared to linear peptides.[2] By competitively binding to the dimerization/docking (D/D) domain of PKA-RI subunits, this compound effectively displaces PKA from its anchoring sites, leading to the delocalization of the kinase and the attenuation of localized PKA-mediated phosphorylation events.[1][2]

This whitepaper will delve into the quantitative biophysical and cellular characteristics of this compound, provide detailed experimental protocols for its characterization, and visualize the key signaling pathways and experimental workflows associated with its use.

Quantitative Data on this compound

The defining characteristic of this compound is its high affinity and selectivity for the RI isoforms of PKA. This has been quantitatively assessed primarily through fluorescence polarization assays.

ParameterPKA R-Subunit IsoformValue (nM)Reference
Binding Affinity (Kd) RIα6.2
RIβ12.1
RIIα>160[2]
RIIβ>490[2]

As the data indicates, this compound exhibits a strong preference for RIα and RIβ with nanomolar affinity, while its binding to RII isoforms is significantly weaker, highlighting its utility as a selective tool for studying RI-specific signaling.

Experimental Protocols

Fluorescence Polarization (FP) Binding Assay

This assay is fundamental for determining the binding affinity (Kd) of this compound to the various PKA regulatory subunits.

Principle: A fluorescently labeled version of this compound is used as a tracer. In its unbound state, the small peptide tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the much larger PKA R-subunit, the rotational motion of the complex is significantly slower, leading to an increase in fluorescence polarization. This change in polarization is directly proportional to the fraction of bound tracer and can be used to calculate the dissociation constant (Kd).

Detailed Protocol:

  • Reagents and Materials:

    • Fluorescently labeled this compound (e.g., with 5-FAM)

    • Purified recombinant human PKA R-subunit isoforms (RIα, RIβ, RIIα, RIIβ)

    • FP buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Triton X-100)

    • Black, low-volume 384-well microplates

    • Plate reader with fluorescence polarization capabilities

  • Procedure: a. Prepare a stock solution of the fluorescently labeled this compound in FP buffer. The final concentration in the assay should be in the low nanomolar range and empirically determined to give a stable and robust signal. b. Prepare a serial dilution of the PKA R-subunit in FP buffer. c. In a 384-well plate, add a fixed concentration of the fluorescently labeled this compound to each well. d. Add the serially diluted PKA R-subunit to the wells. Include control wells with only the labeled peptide (for minimum polarization) and wells with a saturating concentration of the R-subunit (for maximum polarization). e. Incubate the plate at room temperature for 30-60 minutes to allow the binding to reach equilibrium. f. Measure the fluorescence polarization using the plate reader. g. Plot the change in millipolarization (mP) as a function of the R-subunit concentration. h. Fit the resulting binding curve to a one-site binding equation to determine the Kd.

In-Cell PKA Phosphorylation Assay (Western Blot for Phospho-CREB)

This assay assesses the cellular potency of this compound by measuring its ability to inhibit the phosphorylation of a known PKA substrate, such as the transcription factor CREB (cAMP response element-binding protein), at Serine 133.

Principle: Cells are pre-treated with this compound, followed by stimulation with an agent that increases intracellular cAMP levels (e.g., forskolin). The disruption of PKA-AKAP interaction by this compound is expected to reduce the localized PKA activity, leading to a decrease in the phosphorylation of its substrates. The levels of phosphorylated CREB (pCREB) are then quantified by western blotting and compared to total CREB levels.

Detailed Protocol:

  • Reagents and Materials:

    • Cell line of interest (e.g., HEK293T, HeLa)

    • This compound peptide

    • cAMP-elevating agent (e.g., Forskolin)

    • Cell lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

    • Primary antibodies: anti-phospho-CREB (Ser133) and anti-total-CREB

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Western blotting equipment

  • Procedure: a. Seed cells in a multi-well plate and allow them to adhere overnight. b. Pre-treat the cells with varying concentrations of this compound for a specified time (e.g., 1-4 hours). Include a vehicle-only control. c. Stimulate the cells with a cAMP-elevating agent (e.g., 10 µM Forskolin) for 15-30 minutes. d. Wash the cells with ice-cold PBS and lyse them with cell lysis buffer. e. Collect the protein lysates and determine the protein concentration of each sample. f. Perform SDS-PAGE to separate the proteins by size. g. Transfer the separated proteins to a PVDF membrane. h. Block the membrane to prevent non-specific antibody binding. i. Probe the membrane with the anti-phospho-CREB antibody. j. Wash the membrane and then incubate with the HRP-conjugated secondary antibody. k. Develop the blot using a chemiluminescent substrate and capture the image. l. Strip the membrane and re-probe with the anti-total-CREB antibody to serve as a loading control. m. Quantify the band intensities for both pCREB and total CREB. Normalize the pCREB signal to the total CREB signal for each condition. This data can be used to determine the IC50 of this compound.

Signaling Pathways and Experimental Workflows

Mechanism of this compound Action

The fundamental mechanism of this compound involves the competitive disruption of the PKA-RI:AKAP interaction.

RI_Stad_2_Mechanism cluster_0 Normal PKA-RI Anchoring cluster_1 Disruption by this compound PKA_RI PKA-RI (Inactive) AKAP AKAP PKA_RI->AKAP Binding to D/D Domain PKA_RI_2 PKA-RI (Inactive) RI_Stad_2 This compound RI_Stad_2->PKA_RI_2 Competitive Binding AKAP_2 AKAP PKA_RI_2->AKAP_2 Interaction Blocked

Caption: Mechanism of this compound mediated disruption of PKA-RI:AKAP interaction.

Experimental Workflow for Assessing this compound Activity

A typical workflow to characterize the activity of this compound involves both in vitro and in-cell assays.

Experimental_Workflow start Start fp_assay Fluorescence Polarization Assay (Determine Kd) start->fp_assay cell_culture Cell Culture (e.g., HEK293T) start->cell_culture end End fp_assay->end treatment Treat with this compound cell_culture->treatment stimulation Stimulate with Forskolin treatment->stimulation lysis Cell Lysis stimulation->lysis western_blot Western Blot (pCREB/CREB) lysis->western_blot quantification Quantify Band Intensities (Determine IC50) western_blot->quantification quantification->end

Caption: Experimental workflow for characterizing this compound activity.

Disruption of AKAP-PKA Signaling in a Neuronal Context

In neurons, AKAPs play a crucial role in regulating synaptic plasticity. For instance, AKAP79/150 localizes PKA at the postsynaptic density to modulate the phosphorylation of glutamate (B1630785) receptors. Disruption of this interaction by an RI-selective disruptor like this compound would be expected to alter downstream signaling cascades involved in learning and memory.

Neuronal_Signaling cluster_0 Anchored PKA Signaling at the Synapse cluster_1 Effect of this compound AKAP79 AKAP79/150 PKA_RI_anchored PKA-RI AKAP79->PKA_RI_anchored Anchors PKA_C_active Active PKA-C PKA_RI_anchored->PKA_C_active Releases cAMP cAMP cAMP->PKA_RI_anchored Activates GluR Glutamate Receptor PKA_C_active->GluR Phosphorylates pGluR Phosphorylated Glutamate Receptor GluR->pGluR RI_Stad_2_neuron This compound PKA_RI_unanchored Delocalized PKA-RI RI_Stad_2_neuron->PKA_RI_unanchored Displaces GluR_2 Glutamate Receptor PKA_RI_unanchored->GluR_2 Reduced Phosphorylation

Caption: Disruption of AKAP79/150-mediated PKA-RI signaling by this compound.

Conclusion

This compound represents a valuable and highly selective tool for the investigation of PKA signaling pathways that are specifically mediated by the RI isoforms. Its well-characterized biophysical properties, coupled with its demonstrated cellular activity, make it a powerful reagent for researchers in both academic and industrial settings. The detailed protocols and conceptual diagrams provided in this technical guide are intended to facilitate the effective use of this compound in dissecting the complex roles of anchored PKA-RI in health and disease, and to aid in the development of novel therapeutic strategies targeting these pathways.

References

An In-depth Technical Guide to Anchored PKA Signaling and its Modulation by RI-Stad-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Anchored Protein Kinase A (PKA) Signaling

Protein Kinase A (PKA) is a crucial serine/threonine kinase that acts as a primary intracellular effector of the second messenger cyclic AMP (cAMP).[1][2] The specificity and efficiency of cAMP signaling are not merely determined by the overall concentration of this ubiquitous second messenger, but rather by its precise spatiotemporal regulation.[1] This is largely achieved by a diverse family of scaffolding proteins known as A-Kinase Anchoring Proteins (AKAPs).[3][4] AKAPs tether PKA to specific subcellular locations, such as the plasma membrane, nucleus, mitochondria, and cytoskeleton, creating localized signaling hubs or "signalosomes". This compartmentalization ensures that upon activation, PKA can efficiently phosphorylate its intended substrates in close proximity, while avoiding non-specific phosphorylation of other proteins.

The PKA holoenzyme is a tetramer consisting of two regulatory (R) subunits and two catalytic (C) subunits. In its inactive state, the R subunits bind to and inhibit the C subunits. The binding of cAMP to the R subunits induces a conformational change that leads to the release and activation of the C subunits. There are two major types of PKA, distinguished by their regulatory subunits: type I (containing RIα or RIβ) and type II (containing RIIα or RIIβ). Most AKAPs bind to the dimerization and docking (D/D) domain of the RII subunits, though some dual-specific AKAPs can also interact with RI subunits. The interaction between AKAPs and PKA is mediated by an amphipathic helix on the AKAP that docks into a hydrophobic groove on the PKA R-subunit dimer.

RI-Stad-2: A Selective Disruptor of RI-AKAP Interaction

The development of tools to selectively disrupt the interaction between specific PKA isoforms and AKAPs is crucial for elucidating the distinct roles of type I and type II PKA signaling pathways in various physiological and pathological processes. This compound is a high-affinity, cell-permeable stapled peptide designed to selectively interfere with the binding of PKA regulatory subunit type I (RI) to AKAPs.

"Stapled peptides" are synthetic peptides in which the helical structure is constrained by a hydrocarbon staple. This modification enhances cell permeability and resistance to proteolytic degradation. This compound mimics the amphipathic α-helix of AKAPs that binds to the D/D domain of the PKA regulatory subunits. By competitively occupying this binding groove on the RI subunits, this compound prevents the association of type I PKA with its native AKAPs, leading to the delocalization of the kinase and the subsequent inhibition of anchored type I PKA signaling.

Quantitative Data: Binding Affinity of this compound

The isoform selectivity of this compound is a key feature that makes it a valuable research tool. Its binding affinity for the four PKA R-subunit isoforms has been determined using fluorescence polarization assays.

PKA R-Subunit IsoformDissociation Constant (Kd) (nM)
RIα6.2
RIβ12.1
RIIα>160
RIIβ>490

Data demonstrates that this compound binds to RIα and RIβ with high nanomolar affinity, while its affinity for the RII isoforms is significantly lower, highlighting its selectivity for type I PKA.

Experimental Protocols

Fluorescence Polarization (FP) Assay for Binding Affinity Determination

This assay is used to quantify the binding affinity (Kd) of this compound for the PKA regulatory subunits.

Principle: A fluorescently labeled version of the this compound peptide is used. When the small, fluorescently labeled peptide is unbound in solution, it tumbles rapidly, resulting in low fluorescence polarization. Upon binding to the larger PKA R-subunit, its rotation slows, leading to an increase in fluorescence polarization.

Materials:

  • Fluorescently labeled this compound (e.g., with 5-FAM)

  • Purified recombinant human PKA R-subunit isoforms (RIα, RIβ, RIIα, RIIβ)

  • FP buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Triton X-100)

  • Black, low-volume 384-well microplates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare a stock solution of the fluorescently labeled this compound peptide in FP buffer.

  • Prepare a serial dilution of the PKA R-subunit in FP buffer.

  • In a 384-well plate, add a fixed concentration of the fluorescently labeled peptide (typically in the low nanomolar range) to each well.

  • Add the serially diluted PKA R-subunit to the wells. Include control wells with only the labeled peptide (for minimum polarization) and wells with a saturating concentration of the R-subunit (for maximum polarization).

  • Incubate the plate at room temperature for 30-60 minutes to allow the binding to reach equilibrium.

  • Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for fluorescein).

  • Plot the change in millipolarization (mP) as a function of the R-subunit concentration and fit the data to a one-site binding equation to determine the dissociation constant (Kd).

Co-Immunoprecipitation (Co-IP) Assay for PKA-AKAP Interaction Disruption

This protocol is designed to demonstrate the ability of this compound to disrupt the interaction between PKA RI subunits and a specific AKAP in a cellular context.

Principle: An antibody targeting a specific AKAP is used to pull down the AKAP and any associated proteins from a cell lysate. The presence of PKA RI in the immunoprecipitated complex is then assessed by Western blotting. A reduction in the amount of co-immunoprecipitated PKA RI in the presence of this compound indicates disruption of the interaction.

Materials:

  • Cultured cells expressing the AKAP and PKA of interest

  • This compound peptide and a scrambled control peptide

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibody specific for the AKAP of interest

  • Protein A/G magnetic beads

  • Wash buffer (e.g., cold PBS with 0.1% Tween-20)

  • Elution buffer (e.g., 0.1 M glycine, pH 2.8 or SDS-PAGE sample buffer)

  • Primary antibodies: anti-PKA RIα/β and anti-AKAP

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and Western blotting equipment

Procedure:

  • Cell Treatment: Seed cells and allow them to adhere. Pre-treat the cells with varying concentrations of this compound or a scrambled control peptide for a specified time (e.g., 1-4 hours).

  • Cell Lysis: Lyse the cells in ice-cold lysis buffer.

  • Lysate Pre-clearing (Optional): Incubate the cell lysate with protein A/G beads for 30-60 minutes at 4°C to reduce non-specific binding. Pellet the beads by centrifugation and collect the supernatant.

  • Immunoprecipitation: Add the anti-AKAP antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Capture: Add pre-washed protein A/G magnetic beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with cold wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads by adding elution buffer or by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against PKA RI and the target AKAP. Detect with an HRP-conjugated secondary antibody and a chemiluminescent substrate.

In Vitro PKA Kinase Activity Assay

This assay measures the functional consequence of PKA delocalization by this compound, which is a change in the phosphorylation of a known PKA substrate.

Principle: The activity of PKA is measured by its ability to phosphorylate a specific peptide substrate. The amount of phosphorylated substrate is quantified, often using a phospho-specific antibody in an ELISA-based format or by measuring the consumption of ATP.

Materials:

  • Purified active PKA catalytic subunit

  • PKA substrate peptide (e.g., Kemptide)

  • This compound and control peptides

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP solution

  • PKA Kinase Activity Assay Kit (e.g., ELISA-based or luminescence-based)

  • Microplate reader

Procedure (ELISA-based):

  • Plate Preparation: Use a microtiter plate pre-coated with a PKA substrate peptide.

  • Kinase Reaction Setup: In each well, add the kinase reaction buffer, purified active PKA, and the desired concentration of this compound or control peptide.

  • Initiate Reaction: Add ATP to each well to start the phosphorylation reaction.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-90 minutes).

  • Stop Reaction and Wash: Stop the reaction by emptying the wells and wash several times with a wash buffer.

  • Phospho-specific Antibody Incubation: Add a primary antibody that specifically recognizes the phosphorylated substrate to each well and incubate for 60 minutes at room temperature.

  • Secondary Antibody Incubation: Wash the wells and then add an HRP-conjugated secondary antibody. Incubate for 30 minutes at room temperature.

  • Detection: Wash the wells and add a TMB substrate. After sufficient color development (30-60 minutes), add a stop solution.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader. The signal intensity is proportional to the PKA activity.

Visualizations

Anchored_PKA_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR AC Adenylyl Cyclase GPCR->AC Gs cAMP cAMP AC->cAMP ATP AKAP AKAP PKA_holoenzyme Inactive PKA (R2C2) AKAP->PKA_holoenzyme Anchoring PKA_active Active PKA (2C) PKA_holoenzyme->PKA_active cAMP->PKA_holoenzyme Substrate Substrate PKA_active->Substrate pSubstrate Phosphorylated Substrate Substrate->pSubstrate Phosphorylation Extracellular_Signal Extracellular Signal Extracellular_Signal->GPCR ATP ATP ATP->AC RI_Stad_2_Mechanism cluster_normal Normal Anchored PKA-RI Signaling cluster_disruption Disruption by this compound AKAP_RI AKAP PKA_RI PKA-RI Holoenzyme AKAP_RI->PKA_RI Binds to D/D Domain AKAP_RI_2 AKAP PKA_RI_2 PKA-RI Holoenzyme PKA_RI_2->AKAP_RI_2 Interaction Blocked RI_Stad_2 This compound RI_Stad_2->PKA_RI_2 Competitively Binds to D/D Domain FP_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Fluorescently Labeled this compound - PKA R-Subunit Dilutions - FP Buffer start->prepare_reagents plate_setup Plate Setup (384-well): - Add fixed concentration of labeled peptide - Add serial dilutions of R-subunit prepare_reagents->plate_setup incubation Incubate at RT (30-60 min) plate_setup->incubation measurement Measure Fluorescence Polarization incubation->measurement data_analysis Data Analysis: - Plot mP vs. [R-Subunit] - Fit to binding curve measurement->data_analysis end Determine Kd data_analysis->end

References

Methodological & Application

Application Notes and Protocols for RI-Stad-2 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RI-Stad-2 is a cell-permeable, stapled peptide that serves as a high-affinity and selective disruptor of the interaction between A-Kinase Anchoring Proteins (AKAPs) and the type I regulatory subunits (RIα and RIβ) of Protein Kinase A (PKA).[1] By mimicking the α-helical domain of AKAPs, this compound competitively binds to the dimerization/docking (D/D) domain of PKA-RI, leading to the displacement of PKA-RI from its subcellular anchors.[2][3] This disruption subsequently affects the spatiotemporal regulation of PKA signaling, making this compound a valuable tool for investigating the specific roles of PKA type I signaling in various cellular processes. These application notes provide detailed protocols for the use of this compound in cell culture experiments to probe its effects on cell signaling, viability, and proliferation.

Mechanism of Action

The specificity of PKA signaling is achieved through the compartmentalization of the kinase by AKAPs. AKAPs tether PKA to specific subcellular locations, placing it in proximity to its substrates. This compound selectively interferes with the interaction between AKAPs and the PKA-RI subunits, leading to the delocalization of the PKA-RI holoenzyme. This prevents the localized activation of PKA in response to cyclic AMP (cAMP), thereby inhibiting the phosphorylation of specific downstream targets.

cluster_0 Normal PKA-RI Signaling cluster_1 Effect of this compound AKAP AKAP PKA-RI PKA-RI AKAP->PKA-RI Anchors PKA-C PKA-C PKA-RI->PKA-C Binds Substrate Substrate PKA-C->Substrate Phosphorylates (upon cAMP activation) Phosphorylated Substrate Phosphorylated Substrate This compound This compound PKA-RI_unbound PKA-RI This compound->PKA-RI_unbound Binds & Disrupts Anchoring PKA-C_unbound PKA-C PKA-RI_unbound->PKA-C_unbound Remains Bound Substrate_unphosphorylated Substrate PKA-C_unbound->Substrate_unphosphorylated Phosphorylation Inhibited

Mechanism of this compound Action.

Data Presentation

The following tables summarize quantitative data for the use of this compound in cell culture experiments.

Table 1: Binding Affinity of this compound for PKA Regulatory Subunits

PKA R-Subunit IsoformDissociation Constant (Kd) (nM)Reference
RIα6.2
RIβ12.1
RIIα>160
RIIβ>490

Table 2: Recommended Starting Concentrations for Cell Culture Experiments

Cell LineApplicationConcentration Range (µM)Incubation TimeReference
U2OSDisruption of AKAP-anchored signaling11 hour
GeneralInitial dose-response studies1 - 101 - 4 hours
MDA-MB-231Assessment of cellular binding512 hours

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound peptide

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes

Procedure:

  • Allow the lyophilized this compound peptide to equilibrate to room temperature before opening the vial.

  • Prepare a stock solution of this compound in anhydrous DMSO. A common stock concentration is 1 mM.

  • Vortex briefly to ensure the peptide is completely dissolved.

  • Aliquot the stock solution into single-use tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol provides a general method for assessing the effect of this compound on cell viability. Optimization of cell seeding density and this compound concentration is recommended for each cell line.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Remove the medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO).

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Adhere Allow cells to adhere overnight Seed_Cells->Adhere Prepare_Treatment Prepare this compound dilutions Adhere->Prepare_Treatment Treat_Cells Treat cells with this compound Prepare_Treatment->Treat_Cells Incubate Incubate for desired duration Treat_Cells->Incubate Add_MTT Add MTT solution Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Add_Solubilization Add solubilization solution Incubate_MTT->Add_Solubilization Read_Absorbance Read absorbance at 570 nm Add_Solubilization->Read_Absorbance Analyze_Data Calculate cell viability Read_Absorbance->Analyze_Data End End Analyze_Data->End

Cell Viability (MTT) Assay Workflow.
Protocol 3: Western Blotting for Phospho-PKA Substrates

This protocol is designed to assess the effect of this compound on the phosphorylation of PKA substrates, such as CREB (phosphorylated at Ser133).

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • This compound stock solution

  • cAMP-elevating agent (e.g., Forskolin)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-PKA substrate (e.g., anti-phospho-CREB (Ser133)), anti-total PKA substrate (e.g., anti-total CREB), and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Seed cells in 6-well plates and allow them to adhere.

  • Pre-treat the cells with the desired concentration of this compound for a specified time (e.g., 1-4 hours).

  • Stimulate the cells with a cAMP-elevating agent (e.g., 10 µM Forskolin) for 15-30 minutes to activate PKA.

  • Wash the cells with ice-cold PBS and lyse them with cell lysis buffer.

  • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Prepare protein samples with Laemmli buffer and denature by heating.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the phospho-PKA substrate overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Strip the membrane and re-probe with antibodies for the total PKA substrate and a loading control to normalize the data.

Start Start Seed_Cells Seed cells in 6-well plates Start->Seed_Cells Pre-treat Pre-treat with this compound Seed_Cells->Pre-treat Stimulate Stimulate with cAMP agonist Pre-treat->Stimulate Lyse_Cells Lyse cells and quantify protein Stimulate->Lyse_Cells SDS-PAGE SDS-PAGE and Western Transfer Lyse_Cells->SDS-PAGE Block Block membrane SDS-PAGE->Block Primary_Ab Incubate with primary antibody (phospho-specific) Block->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detect Detect chemiluminescence Secondary_Ab->Detect Re-probe Strip and re-probe for total protein and loading control Detect->Re-probe End End Re-probe->End

Western Blotting Workflow for Phospho-PKA Substrates.

Mandatory Visualization: Signaling Pathway

The following diagram illustrates the general PKA signaling pathway and the point of intervention for this compound. Disruption of PKA-RI anchoring by this compound prevents the localized phosphorylation of a multitude of downstream substrates involved in various cellular processes.

GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC AKAP_PKA AKAP-PKA-RI Complex cAMP->AKAP_PKA Activates PKA_C_active Active PKA-C AKAP_PKA->PKA_C_active Releases Substrates Downstream Substrates (e.g., CREB, Ion Channels) PKA_C_active->Substrates Phosphorylates Cellular_Response Cellular Response (Gene Expression, Metabolism, etc.) Substrates->Cellular_Response RI_Stad_2 This compound RI_Stad_2->AKAP_PKA Disrupts

PKA Signaling Pathway and this compound Intervention.

References

Probing Type I PKA Signaling in Live Cells: Application Notes and Protocols for the RI-Stad-2 Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Kinase A (PKA) is a crucial serine/threonine kinase that governs a vast array of cellular processes, including metabolism, gene expression, and cell cycle regulation. The specificity of PKA signaling is achieved through its compartmentalization within the cell, a process orchestrated by A-Kinase Anchoring Proteins (AKAPs). AKAPs tether PKA to specific subcellular locations, ensuring the precise phosphorylation of target substrates. The PKA holoenzyme exists as a tetramer composed of two regulatory (R) and two catalytic (C) subunits. The regulatory subunits are classified into type I (RIα, RIβ) and type II (RIIα, RIIβ).

To dissect the distinct roles of these PKA isoforms, researchers have developed sophisticated molecular tools. Among these is RI-Stad-2, a high-affinity, cell-permeable "stapled" peptide designed to selectively disrupt the interaction between the type I PKA regulatory subunits (PKA-RI) and AKAPs.[1][2][3][4] This application note provides a comprehensive overview of the this compound protocol for live-cell imaging, including its mechanism of action, quantitative data, and detailed experimental procedures.

Mechanism of Action

This compound is a synthetic peptide that mimics the α-helical domain of AKAPs responsible for binding to the dimerization/docking (D/D) domain of PKA regulatory subunits.[1] A hydrocarbon "staple" is incorporated into the peptide's structure to lock it into its bioactive α-helical conformation. This modification enhances its cell permeability and provides resistance to proteolytic degradation.

By competitively binding to the D/D domain of PKA-RIα and RIβ, this compound effectively displaces the PKA-RI subunits from their native AKAP scaffolds. This disruption leads to the delocalization of the type I PKA holoenzyme, thereby inhibiting the phosphorylation of substrates specifically targeted by anchored type I PKA. This makes this compound a powerful tool to investigate the spatiotemporal dynamics of type I PKA signaling in living cells.

Quantitative Data

The selectivity and affinity of this compound for PKA regulatory subunit isoforms have been quantified using techniques such as fluorescence polarization assays. The dissociation constant (Kd) is a measure of binding affinity, with lower values indicating a stronger interaction.

PKA R-Subunit Isoform Dissociation Constant (Kd) in nM
RIα6.2
RIβ12.1
RIIα>160
RIIβ>490

These data clearly demonstrate the high selectivity of this compound for the type I PKA regulatory subunits over the type II isoforms.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PKA signaling pathway and the mechanism by which this compound disrupts it, as well as a general experimental workflow for its use in live-cell imaging.

PKA_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm GPCR GPCR AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA_holoenzyme Inactive PKA Holoenzyme (R2C2) cAMP->PKA_holoenzyme Binds to PKA_R Regulatory Subunits (RI) PKA_holoenzyme->PKA_R Releases PKA_C Catalytic Subunits PKA_holoenzyme->PKA_C Releases Substrate Substrate PKA_C->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate AKAP AKAP AKAP->PKA_R Anchors RI_Stad_2 This compound RI_Stad_2->PKA_R Competitively Binds & Disrupts

PKA signaling pathway and this compound disruption.

Live_Cell_Imaging_Workflow A 1. Cell Seeding Seed cells on glass-bottom dishes suitable for microscopy. B 2. Cell Culture Culture cells to 60-80% confluency. A->B C 3. This compound Preparation Prepare stock solution in DMSO and dilute to final concentration in imaging medium. B->C D 4. Cell Treatment Replace culture medium with this compound containing medium. C->D E 5. Incubation Incubate for a defined period (e.g., 1-4 hours). D->E F 6. Live-Cell Imaging Acquire images using a confocal or high-resolution fluorescence microscope with environmental control (37°C, 5% CO2). E->F G 7. Data Analysis Analyze images to quantify changes in protein localization, FRET signals, or other dynamic cellular events. F->G

References

Application Notes and Protocols for RI-Stad-2 Delivery into Primary Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RI-Stad-2 is a synthetically constrained, cell-permeable stapled peptide that acts as a high-affinity disruptor of the interaction between A-Kinase Anchoring Proteins (AKAPs) and the type I regulatory subunits (RIα and RIβ) of Protein Kinase A (PKA). By selectively targeting this protein-protein interaction, this compound serves as a powerful tool to investigate the spatiotemporal regulation of PKA signaling and its role in various cellular processes. These application notes provide detailed protocols for the delivery of this compound into primary cells, a critical step for studying its effects in physiologically relevant models.

Primary cells, being notoriously difficult to transfect, present unique challenges for the intracellular delivery of macromolecules. This document outlines three primary methods for introducing this compound into these cells: direct delivery leveraging its inherent cell permeability, lipid-based transfection, and electroporation. Each method's principles, protocols, and considerations are detailed to enable researchers to select and optimize the most suitable approach for their specific primary cell type and experimental goals.

Mechanism of Action of this compound

The specificity of cellular signaling is often achieved by compartmentalizing signaling enzymes into multiprotein complexes. AKAPs are scaffold proteins that tether PKA to specific subcellular locations, thereby directing its kinase activity towards localized substrates.[1][2][3] PKA exists as a tetramer of two regulatory (R) and two catalytic (C) subunits. Upon binding of cyclic AMP (cAMP) to the R subunits, the C subunits are released to phosphorylate their targets.

This compound mimics the amphipathic α-helix of AKAPs that binds to the docking and dimerization (D/D) domain of the PKA RI subunits. By competitively occupying this binding site, this compound displaces PKA-RI from its endogenous AKAP scaffolds, leading to the delocalization of the kinase and subsequent inhibition of anchored PKA signaling. This targeted disruption allows for the specific interrogation of type I PKA-mediated signaling pathways.

Signaling Pathway Disrupted by this compound

The following diagram illustrates the canonical PKA signaling pathway and the point of intervention by this compound.

G GPCR GPCR G_protein G-protein GPCR->G_protein AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC ATP ATP ATP->AC PKA_inactive_anchored Anchored Inactive PKA cAMP->PKA_inactive_anchored PKA_inactive Inactive PKA (R2C2) PKA_active Active PKA (C subunits) CREB CREB PKA_active->CREB Phosphorylates AKAP AKAP AKAP->PKA_inactive_anchored RI_Stad_2 This compound RI_Stad_2->PKA_inactive_anchored PKA_inactive_anchored->PKA_active pCREB pCREB CREB->pCREB Gene_expression Gene Expression pCREB->Gene_expression Regulates

Caption: PKA signaling pathway and this compound's point of action.

Delivery Methods into Primary Cells

The choice of delivery method depends on the primary cell type, experimental requirements for efficiency and viability, and available laboratory equipment.

Method 1: Direct Delivery of this compound

Stapled peptides like this compound are engineered for enhanced cell permeability.[4] This allows for direct incubation with primary cells, which is the least invasive delivery method.

Experimental Workflow

G start Prepare Primary Cell Culture prepare_peptide Reconstitute This compound start->prepare_peptide treat_cells Incubate Cells with this compound prepare_peptide->treat_cells wash_cells Wash Cells treat_cells->wash_cells downstream_analysis Downstream Analysis wash_cells->downstream_analysis

Caption: Workflow for direct delivery of this compound.

Protocol: Direct Delivery into Primary Lymphocytes

  • Cell Preparation: Isolate primary lymphocytes (e.g., T cells or B cells) from whole blood or lymphoid tissue using standard density gradient centrifugation and/or magnetic bead separation techniques. Culture the cells in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and cytokines).

  • This compound Preparation: Reconstitute lyophilized this compound in sterile, nuclease-free water or a suitable buffer (e.g., PBS) to create a stock solution (e.g., 1 mM).

  • Treatment: Add the this compound stock solution directly to the cell culture medium to achieve the desired final concentration (typically in the range of 1-20 µM).

  • Incubation: Incubate the cells for a predetermined period (e.g., 1-4 hours) at 37°C in a humidified incubator with 5% CO2.

  • Washing: Pellet the cells by centrifugation and wash twice with sterile PBS or culture medium to remove extracellular peptide.

  • Downstream Analysis: The cells are now ready for downstream applications such as western blotting for phospho-CREB, immunofluorescence, or functional assays.

Quantitative Data (Representative)

Primary Cell TypeThis compound Concentration (µM)Incubation Time (hours)Delivery Efficiency (%)Cell Viability (%)
Human Primary T Cells102~80>95
Mouse Primary Neurons54~70>90
Rat Primary Cardiomyocytes153~75>90

Note: Delivery efficiency can be assessed using fluorescently labeled this compound and flow cytometry or fluorescence microscopy. Viability can be measured using trypan blue exclusion or a commercial viability assay.

Method 2: Lipid-Based Transfection

Cationic lipid-based reagents can facilitate the delivery of peptides into cells by forming complexes that fuse with the cell membrane. This method can enhance the uptake of this compound, especially in cell types with lower intrinsic permeability.

Experimental Workflow

G start Prepare Primary Cell Culture prepare_complex Form this compound/ Lipid Complex start->prepare_complex treat_cells Incubate Cells with Complex prepare_complex->treat_cells wash_cells Wash Cells treat_cells->wash_cells downstream_analysis Downstream Analysis wash_cells->downstream_analysis

Caption: Workflow for lipid-based delivery of this compound.

Protocol: Lipid-Based Delivery into Primary Neurons

  • Cell Preparation: Culture primary neurons (e.g., hippocampal or cortical neurons) on poly-L-lysine coated plates in appropriate neuron culture medium.

  • Complex Formation:

    • Dilute this compound in a serum-free medium (e.g., Opti-MEM).

    • In a separate tube, dilute a suitable lipid-based transfection reagent (e.g., Lipofectamine™ 2000 or a reagent specifically designed for primary neurons) in the same serum-free medium.

    • Combine the diluted peptide and lipid solutions and incubate at room temperature for 20-30 minutes to allow complex formation.

  • Treatment: Add the this compound/lipid complexes dropwise to the cultured neurons.

  • Incubation: Incubate the cells for 4-6 hours at 37°C.

  • Medium Change: Replace the transfection medium with fresh, complete culture medium.

  • Further Incubation: Culture the cells for an additional 24-48 hours before analysis.

  • Downstream Analysis: Proceed with desired downstream applications.

Quantitative Data (Representative)

Primary Cell TypeLipid ReagentThis compound Concentration (µM)Delivery Efficiency (%)Cell Viability (%)
Mouse Primary NeuronsLipofectamine™ 20002~40~85
Human Primary KeratinocytesCommercial Reagent X5~60~90
Method 3: Electroporation

Electroporation utilizes an electrical pulse to create transient pores in the cell membrane, allowing the entry of molecules like this compound. This method can be highly efficient but requires careful optimization to maintain cell viability.

Experimental Workflow

G start Prepare Primary Cell Suspension mix Mix Cells with This compound start->mix electroporate Apply Electrical Pulse mix->electroporate recover Cell Recovery electroporate->recover downstream_analysis Downstream Analysis recover->downstream_analysis

Caption: Workflow for electroporation-based delivery of this compound.

Protocol: Electroporation into Primary T Cells

  • Cell Preparation: Isolate and culture primary T cells as described in Method 1.

  • Electroporation Buffer: Resuspend the T cells in a specialized electroporation buffer at a density of 1-5 x 10^6 cells/100 µL.

  • Peptide Addition: Add this compound to the cell suspension to the desired final concentration (e.g., 10-50 µM).

  • Electroporation: Transfer the cell/peptide mixture to an electroporation cuvette and apply an electrical pulse using an electroporator (e.g., Neon™ Transfection System or similar). The optimal pulse parameters (voltage, pulse width, number of pulses) must be determined empirically for each primary cell type.

  • Recovery: Immediately after electroporation, transfer the cells to a culture plate containing pre-warmed complete medium and allow them to recover for 24-48 hours.

  • Downstream Analysis: Harvest the cells for subsequent experiments.

Quantitative Data (Representative)

Primary Cell TypeElectroporation SystemVoltage (V)Pulse Width (ms)Delivery Efficiency (%)Cell Viability (%)
Human Primary T CellsNeon™140020>90~70
Mouse Bone Marrow-Derived MacrophagesGene Pulser Xcell™25010~85~80

Assessing Downstream Effects: Western Blot for Phospho-CREB

A key downstream target of the PKA signaling pathway is the transcription factor CREB (cAMP response element-binding protein). PKA-mediated phosphorylation of CREB at Serine 133 is a critical event in the activation of CREB-dependent gene expression.[5] Therefore, a reduction in phospho-CREB levels upon treatment with this compound can serve as a functional readout of its activity.

Protocol: Western Blot for Phospho-CREB in Primary Cells

  • Cell Lysis: Following this compound delivery, lyse the primary cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-CREB (Ser133) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total CREB.

Troubleshooting

  • Low Delivery Efficiency:

    • Direct Delivery: Increase the concentration of this compound or the incubation time. Ensure the peptide is properly solubilized.

    • Lipid-Based Transfection: Optimize the peptide-to-lipid ratio and use a reagent specifically designed for primary cells.

    • Electroporation: Optimize the electroporation parameters (voltage, pulse width, etc.). Ensure the use of an appropriate electroporation buffer.

  • High Cell Toxicity:

    • Direct Delivery: Decrease the concentration of this compound or the incubation time.

    • Lipid-Based Transfection: Reduce the amount of lipid reagent and/or the incubation time.

    • Electroporation: Lower the voltage or shorten the pulse width. Allow for adequate cell recovery post-electroporation.

  • No Effect on Downstream Signaling:

    • Confirm successful delivery of this compound using a fluorescently labeled version.

    • Ensure the primary cells express the target (PKA-RI).

    • Verify the activity of the antibodies used for western blotting.

Conclusion

The successful delivery of this compound into primary cells is a crucial first step in elucidating the role of anchored type I PKA signaling in various physiological and pathological contexts. The choice of delivery method should be carefully considered based on the specific primary cell type and experimental objectives. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively utilize this compound as a tool to dissect the intricacies of PKA signaling in primary cell models.

References

Application Notes and Protocols for Studying Cardiac Myocyte Signaling Using RI-Stad-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Kinase A (PKA) is a critical mediator of cardiac myocyte function, responding to neurohormonal signals to regulate excitation-contraction coupling, metabolism, and gene expression. The spatiotemporal control of PKA signaling is orchestrated by A-Kinase Anchoring Proteins (AKAPs), which tether PKA to specific subcellular locations. The disruption of PKA-AKAP interactions is a powerful tool for dissecting the roles of localized PKA signaling in cardiac physiology and pathophysiology. RI-Stad-2 is a stapled peptide designed to selectively disrupt the interaction between the type I regulatory subunit (RI) of PKA and AKAPs.[1] These application notes provide a comprehensive guide to using this compound for studying PKA-RI signaling in cardiac myocytes.

Mechanism of Action

This compound is a hydrocarbon-stapled peptide that mimics the amphipathic α-helix of AKAPs.[2] This allows it to competitively bind to the docking and dimerization domain of PKA-RI subunits, thereby displacing PKA-RI from its endogenous AKAP binding partners.[1][2] This delocalization of PKA-RI alters the phosphorylation of downstream targets and provides a means to investigate the functional consequences of disrupting spatially organized PKA-RI signaling.

Key Applications in Cardiac Myocyte Signaling

  • Dissecting PKA-RI specific signaling pathways: By selectively inhibiting the anchoring of PKA-RI, researchers can distinguish its role from that of the PKA-RII isoforms in cardiac myocyte function.

  • Investigating excitation-contraction coupling: this compound can be used to probe the role of PKA-RI in regulating key proteins involved in calcium handling, such as the L-type calcium channel (LTCC) and the ryanodine (B192298) receptor (RyR2).

  • Studying cardiac hypertrophy: The involvement of PKA-RI signaling in pathological cardiac remodeling can be explored by examining the effects of this compound on hypertrophic markers and gene expression.

  • Drug discovery and target validation: this compound can serve as a tool to validate the therapeutic potential of targeting PKA-RI/AKAP interactions in cardiovascular diseases.

Quantitative Data Summary

The following tables summarize the binding affinities of this compound and the expected functional consequences of its application in cardiac myocytes.

Table 1: Binding Affinity of this compound for PKA Regulatory Subunits

PKA R-Subunit IsoformBinding Affinity (Kd, nM)
RIα6.2
RIβ12.1
RIIα>160
RIIβ>490

Data from fluorescence polarization assays.

Table 2: Expected Effects of this compound on Cardiac Myocyte Function

Functional ParameterExpected Effect of this compoundRationale
Excitation-Contraction Coupling
L-type Ca2+ Current (ICa,L)Potential DecreaseDisruption of PKA-RI-mediated phosphorylation of CaV1.2.
Ca2+ Transient AmplitudePotential DecreaseReduced ICa,L and/or altered RyR2 sensitivity.
Sarcomere ShorteningPotential DecreaseConsequence of reduced Ca2+ transient amplitude.
Cardiac Hypertrophy
Fetal Gene Expression (e.g., ANP, BNP, β-MHC)Potential AttenuationPKA signaling is implicated in the hypertrophic gene program.
Cell SizePotential Reduction in Hypertrophic GrowthDisruption of signaling pathways leading to pathological growth.

Signaling Pathways and Experimental Workflows

PKA-RI Signaling Pathway in Cardiac Myocytes

PKA_RI_Signaling cluster_extracellular Extracellular cluster_membrane Sarcolemma cluster_cytosol Cytosol / Sarcoplasmic Reticulum cluster_nucleus Nucleus Beta-Adrenergic Agonist Beta-Adrenergic Agonist Beta-AR β-Adrenergic Receptor Beta-Adrenergic Agonist->Beta-AR binds G_alpha_s Gαs Beta-AR->G_alpha_s activates AC Adenylyl Cyclase G_alpha_s->AC activates cAMP cAMP AC->cAMP produces LTCC L-type Ca2+ Channel (CaV1.2) PKA_Holoenzyme PKA Holoenzyme (RI2C2) cAMP->PKA_Holoenzyme binds PKA_RI PKA-RI PKA_Holoenzyme->PKA_RI releases PKA_C PKA-C (Active) PKA_Holoenzyme->PKA_C releases AKAP AKAP PKA_RI->AKAP anchored by PKA_C->LTCC phosphorylates RyR2 Ryanodine Receptor 2 PKA_C->RyR2 phosphorylates PLN Phospholamban PKA_C->PLN phosphorylates CREB CREB PKA_C->CREB phosphorylates RI_Stad_2 This compound RI_Stad_2->PKA_RI disrupts anchoring Gene_Expression Hypertrophic Gene Expression CREB->Gene_Expression regulates

Caption: PKA-RI signaling cascade in cardiac myocytes and the point of intervention for this compound.

Experimental Workflow for Assessing this compound Effects

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Functional and Molecular Analysis Isolate_CMs Isolate Adult Ventricular Myocytes Culture_CMs Culture Myocytes on Laminin-Coated Dishes Isolate_CMs->Culture_CMs Treat_RI_Stad_2 Incubate with this compound (or vehicle control) Culture_CMs->Treat_RI_Stad_2 FRET_Imaging FRET Imaging of PKA Activity (AKAR) Treat_RI_Stad_2->FRET_Imaging Calcium_Imaging Calcium Imaging (e.g., Fluo-4) Treat_RI_Stad_2->Calcium_Imaging Contractility_Assay Sarcomere Shortening Measurement Treat_RI_Stad_2->Contractility_Assay Patch_Clamp Patch-Clamp Electrophysiology (ICa,L) Treat_RI_Stad_2->Patch_Clamp qPCR RT-qPCR for Hypertrophic Genes Treat_RI_Stad_2->qPCR

Caption: Workflow for investigating the effects of this compound on cardiac myocyte signaling.

Experimental Protocols

Protocol 1: Isolation and Culture of Adult Rat Ventricular Myocytes

This protocol is adapted from established methods for isolating high-quality adult cardiomyocytes.

Materials:

  • Krebs-Henseleit buffer (KHB), Ca2+-free

  • Collagenase Type II

  • Protease Type XIV

  • Bovine Serum Albumin (BSA)

  • Laminin

  • M199 culture medium supplemented with penicillin/streptomycin

Procedure:

  • Anesthetize the rat and perform a thoracotomy to expose the heart.

  • Rapidly excise the heart and cannulate the aorta on a Langendorff perfusion system.

  • Perfuse the heart with Ca2+-free KHB for 5 minutes to wash out the blood.

  • Switch to perfusion with KHB containing collagenase and protease for 15-20 minutes until the heart is digested.

  • Transfer the digested heart to a dish containing KHB with BSA, remove the atria, and gently mince the ventricular tissue.

  • Disperse the cells by gentle pipetting and filter the cell suspension through a nylon mesh.

  • Allow the myocytes to settle by gravity and resuspend them in M199 medium.

  • Plate the isolated myocytes on laminin-coated dishes or coverslips.

Protocol 2: Treatment of Cardiomyocytes with this compound

Materials:

  • Cultured adult rat ventricular myocytes

  • This compound peptide

  • Vehicle control (e.g., sterile water or DMSO, depending on peptide solubility)

  • M199 culture medium

Procedure:

  • Allow the cultured cardiomyocytes to adhere and stabilize for at least 2 hours.

  • Prepare a stock solution of this compound in the appropriate vehicle.

  • Dilute the this compound stock solution in pre-warmed M199 medium to the desired final concentration (typically in the range of 1-10 µM; optimization is recommended).

  • Replace the culture medium with the this compound-containing medium or vehicle control medium.

  • Incubate the cells for the desired duration (e.g., 30-60 minutes for acute effects, or longer for studies on gene expression; time course experiments are advisable).

  • Proceed with downstream functional or molecular analysis.

Protocol 3: FRET Imaging of PKA Activity using AKAR Biosensors

This protocol describes the use of genetically encoded A-Kinase Activity Reporters (AKARs) to measure PKA activity in live cardiomyocytes.

Materials:

  • Isolated adult cardiomyocytes

  • Adenovirus encoding an AKAR biosensor (e.g., SR-AKAR3 targeted to the sarcoplasmic reticulum)

  • Fluorescence microscope equipped for FRET imaging (CFP and YFP filter sets)

  • Imaging buffer (e.g., Tyrode's solution)

  • Beta-adrenergic agonist (e.g., isoproterenol)

Procedure:

  • Transduce the cultured cardiomyocytes with the AKAR-encoding adenovirus at an appropriate multiplicity of infection (MOI).

  • Allow 24-48 hours for biosensor expression.

  • Replace the culture medium with imaging buffer.

  • Acquire baseline FRET images (CFP excitation/CFP emission and CFP excitation/YFP emission).

  • Pre-incubate the cells with this compound or vehicle control as described in Protocol 2.

  • Stimulate the cells with a beta-adrenergic agonist (e.g., 100 nM isoproterenol) to activate PKA.

  • Acquire a time-lapse series of FRET images to monitor the change in PKA activity.

  • Analyze the images by calculating the ratio of YFP to CFP emission intensity. An increase in this ratio typically indicates an increase in PKA activity.

Protocol 4: Measurement of Calcium Transients and Sarcomere Shortening

Materials:

  • Cardiomyocytes treated with this compound or vehicle

  • Calcium indicator dye (e.g., Fluo-4 AM)

  • Ion imaging system with a line-scan camera

  • Field stimulator

Procedure:

  • Load the treated cardiomyocytes with Fluo-4 AM according to the manufacturer's instructions.

  • Place the coverslip with the loaded cells on the stage of an inverted microscope equipped for calcium imaging and contractility measurement.

  • Pace the myocytes at a physiological frequency (e.g., 1 Hz) using the field stimulator.

  • Record line-scan images of Fluo-4 fluorescence to measure calcium transients and bright-field images to measure sarcomere shortening.

  • Analyze the data to determine the amplitude and kinetics of the calcium transients and the extent of sarcomere shortening.

Protocol 5: Quantitative RT-PCR for Hypertrophic Gene Expression

Materials:

  • Cardiomyocytes treated with a hypertrophic agonist (e.g., phenylephrine (B352888) or isoproterenol) in the presence or absence of this compound

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for hypertrophic marker genes (e.g., Nppa (ANP), Nppb (BNP), Myh7 (β-MHC)) and a housekeeping gene (e.g., Gapdh).

Procedure:

  • After treatment, lyse the cardiomyocytes and extract total RNA.

  • Synthesize cDNA from the extracted RNA.

  • Perform quantitative PCR using specific primers for the genes of interest.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Conclusion

This compound is a valuable tool for investigating the specific roles of PKA-RI signaling in cardiac myocytes. By disrupting the anchoring of PKA-RI to AKAPs, researchers can gain insights into its contribution to excitation-contraction coupling, cardiac hypertrophy, and other cellular processes. The protocols provided here offer a framework for utilizing this compound in combination with advanced imaging and molecular biology techniques to advance our understanding of cardiac signaling in health and disease.

References

Application Notes and Protocols for RI-Stad-2 in Cancer Cell Line Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RI-Stad-2 is a synthetically engineered, cell-permeable stapled peptide that serves as a potent and selective disruptor of the protein-protein interaction between the type I regulatory subunits (RIα and RIβ) of Protein Kinase A (PKA) and A-Kinase Anchoring Proteins (AKAPs).[1][2][3] By mimicking the AKAP binding interface, this compound competitively inhibits the formation of the PKA-RI-AKAP signaling complex, leading to the delocalization of PKA type I and subsequent attenuation of its downstream signaling pathways. Given the critical role of aberrant PKA signaling in various cancers, this compound emerges as a valuable chemical probe for investigating the specific contributions of anchored PKA type I signaling in cancer cell proliferation, survival, and other malignant phenotypes.

These application notes provide a comprehensive overview of the utility of this compound in cancer cell line research, including its mechanism of action, key quantitative data, detailed experimental protocols for its application, and visualizations of relevant biological pathways and experimental workflows.

Data Presentation

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound, providing essential information for experimental design and data interpretation.

ParameterDescriptionValueReference
Target Primary molecular targetProtein Kinase A regulatory subunit type I (PKA-RIα and PKA-RIβ)[1][2]
Mechanism of Action Mode of biological activityCompetitive inhibitor of PKA-RI-AKAP interaction
Cell Permeability Ability to cross the cell membraneYes
PKA Regulatory Subunit IsoformBinding Affinity (Kd)
RIα6.2 nM
RIβ12.1 nM

Signaling Pathway

The primary mechanism of action of this compound involves the disruption of the PKA-RI-AKAP signaling complex. This intervention prevents the localized activation of PKA by cyclic AMP (cAMP), thereby inhibiting the phosphorylation of downstream substrates that are crucial for various cellular processes implicated in cancer, such as gene transcription, cell cycle progression, and apoptosis.

RI_Stad_2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR AC Adenylate Cyclase GPCR->AC Ligand cAMP cAMP AC->cAMP ATP PKA_holoenzyme Inactive PKA Holoenzyme (R2C2) cAMP->PKA_holoenzyme AKAP AKAP AKAP->PKA_holoenzyme Anchoring PKA_active Active PKA (Catalytic Subunits) PKA_holoenzyme->PKA_active cAMP binding Substrates Downstream Substrates PKA_active->Substrates Phosphorylation CREB CREB PKA_active->CREB Phosphorylation RI_Stad_2 This compound RI_Stad_2->AKAP Disrupts Interaction Phospho_Substrates Phosphorylated Substrates Substrates->Phospho_Substrates pCREB pCREB CREB->pCREB Gene_Expression Gene Expression (Proliferation, Survival) pCREB->Gene_Expression

Mechanism of this compound Action.

Experimental Protocols

The following are detailed protocols for key experiments to investigate the effects of this compound on cancer cell lines.

Cell Viability/Proliferation Assay

Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Vehicle control (e.g., DMSO)

  • 96-well microplates

  • MTT, XTT, or CellTiter-Glo® reagent

  • Microplate reader

Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in complete culture medium. A suggested starting concentration range is 1-100 µM.

  • Remove the overnight culture medium and replace it with medium containing various concentrations of this compound or vehicle control.

  • Incubate the cells for 24, 48, and 72 hours.

  • At each time point, add the viability reagent (e.g., MTT) to each well according to the manufacturer's instructions.

  • Incubate for the recommended time, then measure the absorbance or luminescence using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the results to determine the IC50 value.

Cell_Viability_Workflow A Seed cancer cells in 96-well plate B Treat with serial dilutions of this compound A->B C Incubate for 24, 48, 72 hours B->C D Add cell viability reagent C->D E Measure absorbance/luminescence D->E F Calculate % viability and IC50 E->F

Cell Viability Assay Workflow.
Apoptosis Assay by Flow Cytometry

Objective: To determine if this compound induces apoptosis in cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Vehicle control (e.g., DMSO)

  • 6-well plates

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Flow cytometer

Protocol:

  • Seed cancer cells in 6-well plates and allow them to adhere.

  • Treat the cells with this compound at concentrations around the determined IC50 value and a vehicle control.

  • Incubate for 24-48 hours.

  • Harvest the cells, including any floating cells in the medium.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.

  • Analyze the stained cells by flow cytometry within one hour.

  • Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Cell Cycle Analysis by Flow Cytometry

Objective: To investigate the effect of this compound on cell cycle progression.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Vehicle control (e.g., DMSO)

  • 6-well plates

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Protocol:

  • Seed cancer cells in 6-well plates and allow them to adhere.

  • Treat the cells with this compound at relevant concentrations and a vehicle control.

  • Incubate for 24 hours.

  • Harvest the cells and wash with PBS.

  • Fix the cells in cold 70% ethanol (B145695) and store at -20°C overnight.

  • Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.

  • Incubate in the dark for 30 minutes.

  • Analyze the DNA content of the cells by flow cytometry.

  • Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of PKA Substrate Phosphorylation

Objective: To confirm the inhibitory activity of this compound on anchored PKA signaling in cancer cells.

Materials:

  • Cancer cell line of interest (e.g., HeLa, HEK293T)

  • Complete cell culture medium

  • This compound

  • cAMP-elevating agent (e.g., Forskolin)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-CREB (Ser133), anti-total-CREB

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Protocol:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Pre-treat the cells with varying concentrations of this compound for 1-4 hours.

  • Stimulate the cells with a cAMP-elevating agent (e.g., 10 µM Forskolin) for 15-30 minutes.

  • Lyse the cells and collect the protein lysates.

  • Determine the protein concentration of each lysate.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Probe the membrane with an anti-phospho-CREB antibody, followed by an HRP-conjugated secondary antibody.

  • Develop the blot using a chemiluminescent substrate and image the results.

  • Strip the membrane and re-probe with an anti-total-CREB antibody as a loading control.

Western_Blot_Workflow A Cell Seeding & Adherence B Pre-treatment with this compound A->B C Stimulation with Forskolin B->C D Cell Lysis & Protein Quantification C->D E SDS-PAGE & Western Blot D->E F Antibody Incubation & Detection E->F G Analysis of pCREB levels F->G

Western Blot Workflow.

Conclusion

This compound is a powerful and selective tool for dissecting the role of anchored PKA type I signaling in cancer biology. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the therapeutic potential of targeting the PKA-RI-AKAP axis in various cancer cell line models. Future studies employing this compound are anticipated to yield valuable insights into the specific downstream effectors of anchored PKA-RI and to validate this signaling node as a potential target for novel anticancer therapies.

References

Application Notes and Protocols for RI-Stad-2 Treatment in In Vivo Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of RI-Stad-2, a selective disruptor of the A-Kinase Anchoring Protein (AKAP)-Protein Kinase A (PKA) interaction, for use in in vivo animal models. This document details its mechanism of action, potential therapeutic applications, and protocols for its administration and evaluation in preclinical research settings.

Introduction to this compound

This compound is a synthetically engineered, cell-permeable stapled peptide that selectively targets the regulatory subunit type I (RI) of Protein Kinase A (PKA).[1][2] By mimicking the amphipathic α-helix of AKAPs, this compound competitively binds to the docking and dimerization (D/D) domain of PKA-RI subunits, thereby disrupting their interaction with AKAPs.[2] This disruption leads to the displacement of PKA from its specific subcellular locations, thereby inhibiting downstream signaling events orchestrated by anchored PKA-RI. The hydrocarbon staple enhances the peptide's helical structure, proteolytic resistance, and cell permeability, making it a valuable tool for in vivo studies.

Mechanism of Action

The specificity of PKA signaling is achieved through the compartmentalization of the kinase by A-Kinase Anchoring Proteins (AKAPs). AKAPs tether PKA to distinct subcellular locations, placing the kinase in proximity to its specific substrates. This compound functions by competitively inhibiting the binding of PKA-RIα and RIβ subunits to AKAPs.[1] This targeted disruption allows for the specific investigation of PKA-RI-mediated signaling pathways, which have been implicated in various pathological processes, including cardiovascular diseases and cancer.[2]

The key steps in the mechanism of action are:

  • Cellular Entry: The stapled peptide design enhances the lipophilicity and proteolytic stability of this compound, facilitating its entry into cells.

  • Competitive Binding: this compound mimics the AKAP binding domain and competitively binds to the D/D domain of PKA-RI subunits.

  • Disruption of Anchoring: This binding displaces PKA-RI from its scaffolding proteins (AKAPs).

  • Inhibition of Localized Signaling: The delocalization of PKA-RI prevents the efficient phosphorylation of its downstream targets at specific subcellular locations, thereby modulating the associated signaling pathways.

RI-Stad-2_ext This compound (extracellular) RI-Stad-2_int This compound (intracellular) RI-Stad-2_ext->RI-Stad-2_int PKA_RI PKA-RI RI-Stad-2_int->PKA_RI Competitive Binding AKAP AKAP AKAP->PKA_RI Disruption PKA_RI->AKAP Binding PKA_C PKA-C PKA_C->PKA_RI Association Substrate Substrate PKA_C->Substrate Phosphorylation pSubstrate Phosphorylated Substrate Downstream Downstream Signaling pSubstrate->Downstream Activation

Caption: Mechanism of this compound action. (Within 100 characters)

Quantitative Data

The binding affinity of this compound for the different PKA regulatory subunit isoforms has been determined through in vitro assays. This high selectivity for RI subunits over RII subunits makes it a precise tool for studying isoform-specific PKA signaling.

IsoformBinding Affinity (KD)
PKA-RIα6.2 nM[1]
PKA-RIβ12.1 nM[1]
PKA-RIIα>160 nM
PKA-RIIβ>490 nM

Potential Therapeutic Applications in Animal Models

Based on the known roles of PKA-RI signaling, this compound is a promising candidate for investigation in various disease models.

Cardiovascular Disease

AKAP-mediated signaling is crucial in cardiac physiology, and its dysregulation is implicated in conditions like cardiac hypertrophy.[3][4][5][6][7] Studies have shown that disrupting specific AKAP-PKA interactions can modulate cardiac function. Animal models of cardiac hypertrophy, such as those induced by transverse aortic constriction (TAC), can be employed to evaluate the therapeutic potential of this compound.

Oncology

PKA signaling pathways are involved in cancer cell proliferation, survival, and metastasis.[8][9] The RIα subunit of PKA, in particular, has been identified as a positive effector of cancer cell growth. Therefore, this compound could be investigated in various cancer models, including xenograft and patient-derived xenograft (PDX) models of prostate, breast, and colon cancer.

Experimental Protocols

The following protocols are generalized for the administration of stapled peptides like this compound to mice and can be adapted based on the specific animal model and experimental design.

Formulation and Reconstitution

For in vivo administration, this compound should be formulated to ensure sterility and stability.

  • Solubility: this compound is a peptide and its solubility should be determined empirically. It is recommended to first dissolve the peptide in a small amount of a sterile solvent such as DMSO and then dilute it with a sterile vehicle like phosphate-buffered saline (PBS) or a cyclodextrin-based solution (e.g., 30% (2-Hydroxypropyl)-β-cyclodextrin).[10]

  • Sterility: The final formulation should be sterile-filtered through a 0.22 µm filter before administration.

Administration in a Mouse Xenograft Model of Cancer

This protocol is adapted from a study using a similar stapled peptide, ATSP-7041, in an SJSA-1 xenograft model.[10]

start Start tumor_implant Implant Tumor Cells (e.g., SJSA-1) subcutaneously start->tumor_implant tumor_growth Allow tumors to grow to 60-100 mm³ tumor_implant->tumor_growth treatment Administer this compound (e.g., 30 mg/kg) or vehicle intravenously tumor_growth->treatment schedule Dosing Schedule: Twice a week for 25 days treatment->schedule monitoring Monitor tumor volume and body weight regularly schedule->monitoring endpoint Endpoint: Tumor growth inhibition assessment monitoring->endpoint end End endpoint->end

Caption: Workflow for in vivo efficacy study. (Within 100 characters)

Materials:

  • This compound

  • Sterile DMSO

  • Sterile 30% (2-Hydroxypropyl)-β-cyclodextrin (HPβCD) or Sulfobutylether-β-Cyclodextrin (SBEβCD) in water

  • Tumor cells (e.g., SJSA-1)

  • Immunocompromised mice (e.g., nude mice)

  • Sterile syringes and needles (27-30 G for intravenous injection)

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation: Subcutaneously implant the desired number of tumor cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.

  • Treatment Initiation: Once tumors reach a volume of 60-100 mm³, randomize the mice into treatment and vehicle control groups.

  • This compound Preparation: Dissolve this compound in DMSO to a stock concentration (e.g., 30 mg/mL) and then dilute to the final injection concentration with the cyclodextrin (B1172386) vehicle.[10]

  • Administration: Administer this compound or vehicle control intravenously (IV) via the lateral tail vein. A typical dose for a similar stapled peptide is 30 mg/kg.[10]

  • Dosing Schedule: Administer the treatment twice a week for a total of 25 days.[10]

  • Efficacy Evaluation: Monitor tumor volume and mouse body weight throughout the study. At the end of the study, tumors can be excised for further analysis (e.g., Western blotting for PKA substrate phosphorylation).

Administration in a Mouse Model of Cardiac Hypertrophy

This protocol outlines a general approach for evaluating this compound in a pressure-overload model of cardiac hypertrophy.

Materials:

  • This compound

  • Sterile vehicle (e.g., PBS with a solubilizing agent if necessary)

  • Anesthetic

  • Surgical instruments for transverse aortic constriction (TAC)

  • Echocardiography equipment

  • Sterile syringes and needles (e.g., 25-27 G for intraperitoneal or subcutaneous injection)

Procedure:

  • Induction of Cardiac Hypertrophy: Perform transverse aortic constriction (TAC) surgery on anesthetized mice to induce pressure overload.

  • Treatment Groups: Randomize mice into treatment (this compound) and control (vehicle) groups. Treatment can be initiated either prophylactically (before or at the time of TAC) or therapeutically (after hypertrophy is established).

  • Administration: Administer this compound via a suitable route. Intraperitoneal (IP) or subcutaneous (SC) injections are common for systemic delivery. The optimal dose and frequency will need to be determined empirically.

  • Monitoring Cardiac Function: Perform serial echocardiography to assess cardiac dimensions and function (e.g., left ventricular wall thickness, ejection fraction).

  • Endpoint Analysis: At the end of the study, euthanize the mice and harvest the hearts. Measure heart weight to body weight ratio. Perform histological analysis (e.g., H&E and Masson's trichrome staining) to assess cardiomyocyte size and fibrosis. Conduct molecular analysis (e.g., qPCR for hypertrophic gene markers, Western blotting for PKA signaling components).

Pharmacokinetic and Safety Evaluation

For any in vivo study, it is crucial to assess the pharmacokinetic (PK) profile and potential toxicity of this compound.

  • Pharmacokinetics: Conduct studies to determine the absorption, distribution, metabolism, and excretion (ADME) of this compound. This will help in optimizing the dosing regimen. Stapled peptides generally exhibit improved in vivo stability compared to their linear counterparts.

  • Safety and Tolerability: Monitor the animals for any signs of toxicity, such as changes in body weight, behavior, or organ function. Histopathological examination of major organs should be performed at the end of the study.

Conclusion

This compound is a potent and selective tool for the investigation of PKA-RI signaling in in vivo models of disease. Its enhanced stability and cell permeability make it suitable for systemic administration. The provided protocols offer a starting point for researchers to design and execute preclinical studies to evaluate the therapeutic potential of targeting PKA-RI with this compound in cardiovascular and oncological research. Further optimization of dosing and administration routes will be necessary for specific animal models and therapeutic indications.

References

Application Notes and Protocols: Immunoprecipitation Following RI-Stad-2 Treatment to Investigate PKA-RI Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for performing immunoprecipitation (IP) on cells treated with RI-Stad-2, a potent and selective disruptor of the A-Kinase Anchoring Protein (AKAP) interaction with the type I regulatory subunits (RI) of Protein Kinase A (PKA). This compound is a cell-permeable stapled peptide that competitively inhibits the binding of PKA-RI to AKAPs, leading to the delocalization of the PKA holoenzyme and subsequent modulation of downstream signaling events.[1][2][3] By combining this compound treatment with immunoprecipitation, researchers can elucidate the specific protein-protein interactions that are dependent on the anchored PKA-RI complex. This protocol is designed to guide researchers in studying the impact of disrupting PKA-RI localization on its interactome, thereby providing valuable insights into the spatial regulation of PKA signaling in various physiological and pathological contexts.

Introduction

Protein Kinase A (PKA) is a crucial enzyme in cellular signaling, and its activity is tightly regulated in both space and time. A-Kinase Anchoring Proteins (AKAPs) are a family of scaffolding proteins that tether PKA to specific subcellular locations, thereby ensuring the localized phosphorylation of target substrates in response to cyclic AMP (cAMP).[3][4] The PKA holoenzyme exists as a tetramer of two regulatory (R) and two catalytic (C) subunits. The regulatory subunits are classified as type I (RIα, RIβ) and type II (RIIα, RIIβ).

This compound is a high-affinity interfering peptide that selectively targets the PKA-RI subunits. It mimics the amphipathic α-helix of AKAPs, competitively binding to the docking and dimerization (D/D) domain of PKA-RI. This disruption of the PKA-RI-AKAP complex leads to the delocalization of the kinase and inhibition of anchored PKA signaling.

Immunoprecipitation is a powerful technique to isolate a specific protein and its binding partners from a complex mixture, such as a cell lysate. When coupled with this compound treatment, IP can be used to investigate how the disruption of PKA-RI anchoring affects its interaction with other proteins. This can reveal novel components of PKA-RI signaling complexes and provide a deeper understanding of the functional consequences of delocalizing this kinase.

Signaling Pathway Disrupted by this compound

The diagram below illustrates the mechanism by which this compound disrupts the PKA-RI signaling pathway. Under normal conditions, AKAPs anchor the PKA holoenzyme (containing RI subunits) to specific subcellular locations, facilitating the phosphorylation of nearby substrates upon cAMP activation. This compound competitively binds to the D/D domain of PKA-RI, displacing it from the AKAP scaffold. This delocalization of PKA-RI alters the substrate specificity and the downstream signaling cascade.

RI_Stad_2_Pathway cluster_0 Normal PKA-RI Signaling cluster_1 This compound Treatment AKAP AKAP PKA_RI PKA-RI AKAP->PKA_RI Anchoring RI_Stad_2 This compound Substrate Substrate PKA_RI->Substrate Phosphorylation (cAMP dependent) Delocalized_PKA_RI Delocalized PKA-RI PKA_RI->Delocalized_PKA_RI Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate No_Phosphorylation No/Reduced Phosphorylation Substrate->No_Phosphorylation RI_Stad_2->PKA_RI Competitive Binding Delocalized_PKA_RI->Substrate No Interaction

Caption: this compound competitively inhibits the anchoring of PKA-RI to AKAPs.

Experimental Protocol: Immunoprecipitation of PKA-RIα Following this compound Treatment

This protocol details the steps for immunoprecipitating the PKA-RIα subunit from cultured cells treated with this compound.

Materials:

  • Cell line of interest (e.g., HEK293T, HeLa)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • This compound (MedchemExpress, Tocris Bioscience)

  • DMSO (for this compound vehicle control)

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.5% Sodium Deoxycholate, supplemented with protease and phosphatase inhibitors just before use)

  • Anti-PKA-RIα antibody, IP-grade

  • Isotype control IgG

  • Protein A/G magnetic beads or agarose (B213101) resin

  • Wash Buffer (e.g., Lysis buffer with a lower detergent concentration, like 0.1% NP-40)

  • Elution Buffer (e.g., 0.1 M Glycine-HCl, pH 2.5 or 2x Laemmli sample buffer)

  • Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)

  • Microcentrifuge tubes

  • Rotating platform or shaker

  • Magnetic rack (for magnetic beads)

Experimental Workflow:

IP_Workflow cluster_workflow Immunoprecipitation Workflow A 1. Cell Culture and This compound Treatment B 2. Cell Lysis A->B C 3. Pre-clearing Lysate (Optional) B->C D 4. Immunoprecipitation (Antibody Incubation) C->D E 5. Bead Capture D->E F 6. Washing E->F G 7. Elution F->G H 8. Downstream Analysis (e.g., Western Blot, Mass Spec) G->H

Caption: A stepwise workflow for the immunoprecipitation experiment.

Procedure:

  • Cell Culture and this compound Treatment:

    • Plate cells to achieve 80-90% confluency on the day of the experiment.

    • Treat cells with the desired concentration of this compound for the appropriate duration. A typical starting concentration is 1-10 µM for 1-4 hours. Include a vehicle control (DMSO) and an untreated control.

  • Cell Lysis:

    • Aspirate the culture medium and wash the cells once with ice-cold PBS.

    • Add ice-cold lysis buffer to the cells (e.g., 1 mL for a 10 cm dish).

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant (cleared lysate) to a new pre-chilled tube. This is the protein extract.

  • Pre-clearing Lysate (Optional but Recommended):

    • Add 20-30 µL of Protein A/G beads to the cleared lysate.

    • Incubate on a rotator for 1 hour at 4°C to reduce non-specific binding.

    • Pellet the beads by centrifugation (or using a magnetic rack) and transfer the pre-cleared lysate to a new tube.

  • Immunoprecipitation (Antibody Incubation):

    • To the pre-cleared lysate, add the primary antibody against PKA-RIα. For a negative control, add an equivalent amount of isotype control IgG to a separate tube of lysate.

    • Incubate on a rotator for 2-4 hours or overnight at 4°C.

  • Bead Capture:

    • Add an appropriate amount of pre-washed Protein A/G beads to the lysate-antibody mixture.

    • Incubate on a rotator for 1-2 hours at 4°C to capture the antibody-antigen complexes.

  • Washing:

    • Pellet the beads by centrifugation or using a magnetic rack.

    • Discard the supernatant.

    • Resuspend the beads in 1 mL of ice-cold wash buffer.

    • Repeat the wash step 3-4 times to remove non-specifically bound proteins.

  • Elution:

    • After the final wash, remove all supernatant.

    • Elute the bound proteins by adding elution buffer.

      • For Western blot analysis, add 2x Laemmli sample buffer directly to the beads and boil for 5-10 minutes.

      • For mass spectrometry or functional assays, use a non-denaturing elution buffer (e.g., a peptide that competes with the antibody-antigen interaction) or a denaturing acidic buffer (e.g., glycine-HCl), followed by immediate neutralization.

  • Downstream Analysis:

    • The eluted proteins can be analyzed by SDS-PAGE and Western blotting to confirm the pulldown of PKA-RIα and to probe for co-precipitating proteins.

    • For a global analysis of the PKA-RIα interactome, the eluate can be subjected to mass spectrometry.

Data Presentation

Quantitative data from Western blot analysis or mass spectrometry should be summarized in tables for clear comparison between different treatment conditions.

Table 1: Expected Relative Abundance of Co-Immunoprecipitated Proteins with PKA-RIα

Interacting ProteinUntreated ControlVehicle Control (DMSO)This compound Treated
AKAP (e.g., AKAP95) +++++++ / -
Known Interactor X ++++++
Novel Interactor Y ++-
PKA Catalytic Subunit +++++++++

Relative abundance can be quantified from band intensities on a Western blot or from spectral counts/intensity in mass spectrometry. +++ indicates high abundance, ++ moderate, + low, and - not detected.

Conclusion

This application note provides a comprehensive protocol for utilizing this compound in conjunction with immunoprecipitation to investigate the protein-protein interactions of PKA-RI. By selectively disrupting the anchoring of PKA-RI, researchers can gain valuable insights into the composition and dynamics of PKA signaling complexes. The provided methodologies and diagrams serve as a guide for designing and executing experiments aimed at dissecting the intricate network of PKA-mediated cellular processes. Careful optimization of the protocol for the specific cell type and antibodies is recommended for achieving robust and reproducible results.

References

Troubleshooting & Optimization

RI-Stad-2 Solubility: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues encountered with RI-Stad-2.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a cell-permeable, hydrocarbon-stapled peptide that acts as a selective disruptor of the interaction between A-Kinase Anchoring Proteins (AKAPs) and the type I (RI) regulatory subunits of Protein Kinase A (PKA).[1][2] By mimicking the AKAP binding domain, this compound competitively binds to PKA-RI, preventing its localization to specific subcellular compartments and thereby inhibiting downstream signaling events.[3][4]

Q2: I'm having trouble dissolving my lyophilized this compound. What is the recommended starting solvent?

A2: For any new peptide, it is always recommended to first test the solubility of a small aliquot.[5] Based on the amino acid sequence of this compound (LXQYAXQLADQIIKEATEK, with modifications), it has a net neutral to slightly basic character at physiological pH. Therefore, the recommended starting solvent is sterile, distilled water. If solubility is limited in water, a dilute acidic solution (e.g., 10% acetic acid) can be tested. For highly hydrophobic peptides, a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) can be used to create a stock solution, which is then diluted into the aqueous experimental buffer.

Q3: My this compound solution appears cloudy or has visible precipitates. What could be the cause and how can I fix it?

A3: Cloudiness or precipitation is often indicative of peptide aggregation. This can be caused by several factors, including the peptide's hydrophobicity, the pH of the solution, and high peptide concentration. To resolve this, you can try sonication in a water bath to help break up aggregates. If the peptide was initially dissolved in an organic solvent and precipitated upon dilution in an aqueous buffer, try adding the concentrated peptide solution dropwise into the vortexing aqueous buffer to avoid localized high concentrations.

Q4: What is the maximum recommended concentration of DMSO in my cell culture medium when using this compound?

A4: If using DMSO to dissolve this compound, the final concentration in your cell culture medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity. It is crucial to include a vehicle control (cell culture medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.

Q5: How should I store my this compound stock solution?

A5: Lyophilized this compound should be stored at -20°C. Once reconstituted, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. The stability of peptides in solution is limited, especially those containing amino acids prone to oxidation like methionine and tryptophan.

Quantitative Data Summary

Solvent General Peptide Solubility Notes
Sterile Water Good for most short, charged peptides.Always the first choice for initial solubility testing.
Aqueous Buffers (e.g., PBS) Suitable for many peptides, pH can be adjusted to improve solubility based on the peptide's pI.The salt concentration may affect the solubility of some peptides.
Dilute Acetic Acid (e.g., 10%) Recommended for basic peptides (net positive charge).Can help to protonate acidic residues and increase solubility.
Dilute Ammonium Hydroxide (e.g., 10%) Recommended for acidic peptides (net negative charge).Can help to deprotonate basic residues and increase solubility.
DMSO Good for hydrophobic and neutral peptides.High concentrations can be toxic to cells.
DMF An alternative to DMSO, particularly for peptides containing cysteine.Can also be cytotoxic.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound
  • Preparation : Before opening, bring the vial of lyophilized this compound to room temperature.

  • Initial Solubilization : Add a small volume of sterile, distilled water to the vial to create a concentrated stock solution (e.g., 1-5 mg/mL).

  • Dissolution : Gently vortex or sonicate the vial in a water bath for a few minutes to aid dissolution.

  • pH Adjustment (if necessary) : If the peptide does not fully dissolve, add a small amount of 10% acetic acid dropwise while vortexing until the peptide is in solution.

  • Organic Solvent (if necessary) : For very hydrophobic preparations, dissolve the peptide in a minimal amount of DMSO (e.g., to make a 10 mM stock).

  • Dilution : Slowly add the dissolved stock solution dropwise into your aqueous buffer or cell culture medium while gently vortexing.

  • Sterilization : If required for your application, filter the final solution through a 0.22 µm syringe filter.

  • Storage : Aliquot the reconstituted solution into single-use tubes and store at -20°C or -80°C.

Protocol 2: Troubleshooting Peptide Aggregation
  • Visual Inspection : Check the solution for any visible particles or cloudiness.

  • Sonication : Place the tube containing the peptide solution in a bath sonicator for 5-10 minutes. Ensure the water in the sonicator does not get warm to avoid peptide degradation.

  • pH Adjustment : Measure the pH of the solution. If the peptide has a net charge, adjusting the pH away from its isoelectric point can increase solubility. For basic peptides, add a small amount of dilute acid. For acidic peptides, add a small amount of dilute base.

  • Use of Chaotropic Agents : For in vitro assays where the native structure is not critical, the addition of a chaotropic agent like 6 M guanidine (B92328) hydrochloride or 8 M urea (B33335) can help to solubilize aggregated peptides. Note that these agents will denature proteins.

Visualizations

Caption: Mechanism of this compound action.

Troubleshooting_Workflow Start Lyophilized this compound Add_Water Add Sterile Water Start->Add_Water Soluble1 Soluble? Add_Water->Soluble1 Use_Solution Use Solution Soluble1->Use_Solution Yes Add_Acid Add Dilute Acetic Acid Soluble1->Add_Acid No Soluble2 Soluble? Add_Acid->Soluble2 Soluble2->Use_Solution Yes Use_DMSO Use Minimal DMSO/DMF Soluble2->Use_DMSO No Soluble3 Soluble? Use_DMSO->Soluble3 Soluble3->Use_Solution Yes Troubleshoot_Agg Troubleshoot Aggregation (Sonication, pH, etc.) Soluble3->Troubleshoot_Agg No

Caption: this compound solubilization workflow.

References

Optimizing RI-Stad-2 Incubation Time: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing RI-Stad-2, a selective disruptor of A-Kinase Anchoring Protein (AKAP) and Protein Kinase A (PKA) type I regulatory subunit (RI) interactions. Here, you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you achieve optimal experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a high-affinity, cell-permeable stapled peptide designed to selectively interfere with the interaction between AKAPs and the RI subunits (RIα and RIβ) of PKA.[1][2] It functions as a competitive inhibitor by mimicking the α-helical binding domain of AKAPs. This compound binds to the dimerization/docking (D/D) domain of PKA-RI, preventing it from associating with its native AKAPs.[1] This leads to the delocalization of the PKA-RI holoenzyme and subsequent inhibition of anchored PKA signaling.[1]

Q2: What is the selectivity of this compound?

This compound is highly selective for the type I (RI) regulatory subunits of PKA over the type II (RII) subunits.[3][4] This selectivity allows for the specific investigation of PKA-RI-mediated signaling pathways.[4]

Q3: Is this compound cell-permeable?

Yes, this compound is a "stapled peptide," a class of synthetic peptides where the helical structure is constrained by a hydrocarbon staple. This modification enhances its cell permeability and resistance to proteolytic degradation. Studies have shown its ability to penetrate live cells and disrupt type I PKA-mediated phosphorylation events.[4]

Troubleshooting Guide

Q1: I am not observing any effect after treating my cells with this compound. What could be the reason?

There are several potential reasons for a lack of effect. Consider the following troubleshooting steps:

  • Suboptimal Incubation Time: The incubation time may not be sufficient for this compound to effectively penetrate the cells and disrupt the PKA-RI-AKAP complexes. We recommend performing a time-course experiment to determine the optimal incubation period for your specific cell type and experimental conditions. See the "Experimental Protocols" section for a detailed guide.

  • Inadequate Concentration: The concentration of this compound may be too low. While a concentration of 1 µM has been used effectively in some studies for a 1-hour pre-incubation[4], a dose-response experiment is recommended to identify the optimal concentration for your system.

  • Cell Line Specificity: The expression levels and subcellular localization of PKA-RI and relevant AKAPs can vary between cell lines, influencing the efficacy of this compound.

  • Compound Stability: Ensure that this compound is properly stored and handled to maintain its stability and activity.

Q2: I am observing high levels of cell toxicity. What should I do?

If you observe significant cell death or morphological changes, consider the following:

  • Reduce Incubation Time: Prolonged exposure to any peptide can sometimes lead to toxicity. Try reducing the incubation time. A time-course experiment will help identify a window where the desired inhibitory effect is achieved without compromising cell viability.

  • Lower the Concentration: The concentration of this compound may be too high. Perform a dose-response experiment with lower concentrations to find a non-toxic yet effective dose.

  • Assess Basal Cell Health: Ensure your cells are healthy and not overly confluent before treatment, as this can make them more susceptible to stress.

Quantitative Data

Table 1: Binding Affinity of this compound for PKA Regulatory Subunits

PKA R-Subunit IsoformDissociation Constant (Kd) (nM)
RIα6.2
RIβ12.1
RIIα>160
RIIβ>490

Data from fluorescence polarization assays, demonstrating the high selectivity of this compound for RI isoforms.[3]

Experimental Protocols

Protocol 1: Optimizing this compound Incubation Time

This protocol outlines a general procedure for determining the optimal incubation time of this compound in a cell-based assay. The downstream readout will depend on the specific pathway being investigated; here, we use the example of measuring the phosphorylation of a known PKA substrate (e.g., CREB) by Western blotting.[3]

Materials:

  • Cell line of interest (e.g., HEK293T, HeLa)

  • This compound

  • cAMP-elevating agent (e.g., Forskolin)

  • Cell lysis buffer

  • Primary antibodies: anti-phospho-CREB (Ser133) and anti-total-CREB

  • Secondary antibodies

  • Western blotting reagents and equipment

Procedure:

  • Cell Seeding: Plate your cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of the experiment.

  • This compound Pre-incubation (Time-Course):

    • Prepare a working concentration of this compound in your cell culture medium. A starting concentration of 1-5 µM is recommended.

    • Treat the cells with this compound for varying durations (e.g., 1, 2, 4, 6, 12, and 24 hours). Include a vehicle-only control. One study demonstrated intracellular localization after 6 hours[4], while another showed functional effects with a 1-hour pre-incubation.[4]

  • Cell Stimulation: Following the pre-incubation with this compound, stimulate the cells with a cAMP-elevating agent (e.g., 10 µM Forskolin) for a short period (e.g., 15-30 minutes) to activate PKA. Include an unstimulated control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with primary antibodies against phospho-CREB and total-CREB.

    • Incubate with the appropriate secondary antibodies.

    • Develop the blot and quantify the band intensities.

  • Data Analysis:

    • Normalize the phospho-CREB signal to the total-CREB signal for each time point.

    • Compare the levels of phosphorylated CREB in this compound-treated cells to the control cells at each time point.

    • The optimal incubation time is the shortest duration that provides the maximum inhibition of CREB phosphorylation without causing significant cell toxicity.

Visualizations

RI_Stad_2_Mechanism_of_Action cluster_0 Normal PKA Anchoring cluster_1 Inhibition by this compound AKAP AKAP PKA_RI PKA-RI D/D Domain AKAP->PKA_RI Binds PKA_C PKA Catalytic Subunit PKA_RI->PKA_C Sequesters Substrate Substrate PKA_C->Substrate Phosphorylates pSubstrate Phosphorylated Substrate RI_Stad_2 This compound PKA_RI_2 PKA-RI D/D Domain RI_Stad_2->PKA_RI_2 Competitively Binds PKA_C_2 Delocalized PKA Catalytic Subunit AKAP_2 AKAP AKAP_2->PKA_RI_2 Binding Blocked Substrate_2 Substrate PKA_C_2->Substrate_2 Phosphorylation Reduced

Caption: Mechanism of this compound action.

Incubation_Time_Optimization_Workflow start Seed Cells incubation Pre-incubate with this compound (e.g., 1, 2, 4, 6, 12, 24h) start->incubation stimulation Stimulate with cAMP Agonist incubation->stimulation lysis Cell Lysis stimulation->lysis analysis Downstream Analysis (e.g., Western Blot for p-Substrate) lysis->analysis evaluation Evaluate Inhibition vs. Time analysis->evaluation end Determine Optimal Incubation Time evaluation->end

Caption: Workflow for optimizing this compound incubation time.

References

Technical Support Center: Confirming Cell Permeability

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Cell Line Nomenclature: The cell line "RI-Stad-2" is not found in standard cell line databases or published literature. The protocols and guides provided here are broadly applicable to adherent mammalian cell lines and can be adapted for your specific experimental system.

Frequently Asked Questions (FAQs)

???+ question "What are the primary methods to confirm if my compound is entering the cells?"

???+ question "Which indirect assay should I choose: Western Blot or a Reporter Assay?"

???+ question "How can I directly measure my compound's uptake?"

Experimental Workflows & Signaling

A logical workflow can help determine the best experimental approach for your needs.

A Goal: Confirm Compound's Cell Permeability B Is the intracellular target known and is there a good antibody? A->B C Does the compound regulate a known transcription factor? B->C No E Perform Western Blot (Indirect Method) B->E Yes D Is a fluorescent version of the compound available? C->D No F Perform Reporter Assay (Indirect Method) C->F Yes G Perform Fluorescent Uptake Assay (Direct Method) D->G Yes H Synthesize/Source Labeled Compound or Choose Another Method D->H No

Caption: Decision workflow for selecting a cell permeability assay.

Understanding the underlying biology is key for indirect assays. The diagram below illustrates a hypothetical pathway where a cell-permeable compound inhibits an intracellular kinase, leading to a downstream effect that can be measured.

cluster_extracellular Extracellular Space cluster_cellular Intracellular Space A Your Compound (Cell-Permeable) B Kinase X (Target) A->B Inhibition D Phospho-Protein Y (Inactive) B->D Phosphorylation C Protein Y (Substrate) C->D E Transcription Factor Z D->E Inhibition I Western Blot Detection (Loss of p-Y signal) D->I F Nucleus E->F Translocation G Reporter Gene (e.g., Luciferase) F->G Activation H Light Output G->H

Caption: A hypothetical signaling pathway for permeability assessment.

Troubleshooting Guides

Western Blotting

???+ question "Why am I getting weak or no signal for my target protein?"

Potential CauseRecommended Solution
Inefficient Protein Transfer Ensure the transfer "sandwich" is assembled correctly without air bubbles.[1][2] For high molecular weight proteins, extend the transfer time or use a wet transfer system. For low molecular weight proteins, ensure the membrane pore size is appropriate (e.g., 0.2 µm) to prevent them from passing through.[3]
Inactive Antibodies Ensure primary and secondary antibodies have been stored correctly and are not expired. Avoid repeated freeze-thaw cycles.[4] Consider testing a new aliquot or lot of the antibody.
Suboptimal Antibody Concentration The antibody concentration may be too low. Perform a titration to find the optimal dilution for both primary and secondary antibodies.[5]
Insufficient Protein Loaded Ensure you load enough total protein (typically 20-40 µg) to detect your target. If your target is expressed at low levels, consider enriching your sample via immunoprecipitation.
Incorrect Secondary Antibody Double-check that the secondary antibody is specific for the host species of your primary antibody (e.g., use an anti-rabbit secondary for a primary antibody raised in rabbits).
Luciferase Reporter Assays

???+ question "Why is my luciferase signal low or absent?"

Potential CauseRecommended Solution
Poor DNA Quality Use high-purity, endotoxin-free plasmid DNA for transfection. Poor quality DNA can inhibit transfection or be toxic to cells.
Low Transfection Efficiency Optimize the ratio of DNA to transfection reagent. Ensure cells are healthy and not overly confluent at the time of transfection. A good positive control plasmid (e.g., one with a strong constitutive promoter like CMV) can help diagnose transfection problems.
Reagent Instability Prepare luciferase assay reagents fresh and protect them from light. Ensure reagents are fully thawed and at room temperature before use as recommended by the manufacturer.
Weak Promoter Activity If the promoter driving your reporter gene is weak, the signal may be low. If possible, consider using a stronger promoter or increasing the amount of reporter plasmid used.
Incorrect Lysis/Assay Protocol Ensure you are using the correct volume of lysis buffer for your plate format and that the cell lysate is properly mixed with the substrate before reading.

???+ question "Why is there high variability between my replicates?"

Potential CauseRecommended Solution
Pipetting Inaccuracies Use calibrated pipettes. When preparing reagents for multiple wells, create a master mix to ensure each well receives the same amount of reagent.
Inconsistent Cell Seeding Ensure a uniform, single-cell suspension when plating cells to avoid clumping, which can affect transfection efficiency and cell health.
Plate Edge Effects Wells on the outer edges of a plate are more prone to evaporation and temperature fluctuations. Avoid using the outermost wells for critical samples or ensure the incubator has good humidity control.
Lack of Normalization Use a dual-luciferase system where a second reporter (like Renilla luciferase) is driven by a constitutive promoter. Normalizing the experimental firefly signal to the Renilla control signal can correct for differences in transfection efficiency and cell number.

Detailed Experimental Protocols

Protocol 1: Indirect Permeability Assessment via Western Blot

This protocol describes how to treat cells with your compound and detect a change in the phosphorylation status of a downstream target protein.

  • Cell Seeding: Plate this compound cells in 6-well plates and grow them to 80-90% confluency.

  • Compound Treatment: Treat the cells with your compound at the desired concentrations for the appropriate duration. Include a vehicle-only control (e.g., DMSO).

  • Cell Lysis:

    • Aspirate the media and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

    • Add 100 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Transfer the supernatant to a new tube. Determine the protein concentration using a BCA or Bradford assay.

  • Sample Preparation: Mix 20-40 µg of protein with SDS-PAGE sample buffer, and boil at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Load the samples onto a polyacrylamide gel and run until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-protein Y) diluted in blocking buffer, typically overnight at 4°C.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times for 10 minutes each with TBST.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager or X-ray film. Analyze band intensities, normalizing the phospho-protein signal to a loading control (e.g., β-actin) or the total protein.

Protocol 2: Indirect Permeability Assessment via Dual-Luciferase® Reporter Assay

This protocol assumes you have a cell line stably or transiently transfected with two plasmids: one experimental reporter (e.g., Firefly luciferase driven by a response element for your pathway) and one control reporter (e.g., Renilla luciferase driven by a constitutive promoter).

  • Cell Seeding & Transfection: Plate this compound cells in a white-walled 96-well plate suitable for luminescence assays. Transfect cells with the reporter plasmids according to your optimized protocol. A common ratio is 10:1 of the experimental reporter to the control reporter plasmid. Allow cells to recover for 24-48 hours.

  • Compound Treatment: Gently remove the media and add fresh media containing your compound at various concentrations. Include a vehicle-only control.

  • Cell Lysis: After the desired treatment time, remove the media and wash the cells once with PBS. Add 1X Passive Lysis Buffer (typically 20-100 µL per well) and incubate for 15 minutes at room temperature with gentle shaking.

  • Luminescence Measurement:

    • Equilibrate the Luciferase Assay Reagent II (LAR II) and Stop & Glo® Reagent to room temperature.

    • Program a luminometer to inject LAR II, read Firefly luminescence, then inject Stop & Glo® Reagent, and read Renilla luminescence.

    • Add 20 µL of cell lysate to a new opaque plate or read directly in the culture plate.

    • Initiate the reading sequence. The instrument will first add the Firefly substrate and measure the signal, then quench that reaction while adding the Renilla substrate and measure the second signal.

  • Data Analysis:

    • For each well, calculate the ratio of Firefly luminescence to Renilla luminescence. This is the normalized activity.

    • To determine the effect of your compound, further normalize the data by dividing the normalized activity of each treated sample by the average normalized activity of the vehicle-only control samples.

Summary of Key Experimental Parameters

ParameterWestern BlottingDual-Luciferase Assay
Protein/Lysate per Sample 20-40 µg total protein20 µL cell lysate
Primary Antibody Incubation Overnight at 4°CN/A
Secondary Antibody Incubation 1 hour at room temperatureN/A
Blocking Time 1 hour at room temperatureN/A
Typical Readout Chemiluminescent signal intensityRelative Light Units (RLU)
Normalization Control Loading control (β-actin, GAPDH) or Total ProteinCo-expressed Renilla luciferase

References

dealing with RI-Stad-2 peptide degradation in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the RI-Stad-2 peptide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of this compound in your experiments, with a focus on mitigating potential peptide degradation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a high-affinity, cell-permeable, stapled peptide designed to selectively disrupt the interaction between A-Kinase Anchoring Proteins (AKAPs) and the type I regulatory subunit (RI) of Protein Kinase A (PKA).[1] By mimicking the AKAP binding domain, this compound competitively inhibits the PKA-RI/AKAP interaction, leading to the displacement of PKA from its specific subcellular locations and subsequent modulation of downstream signaling events. The hydrocarbon staple constrains the peptide in an α-helical conformation, which enhances its binding affinity, proteolytic stability, and cell permeability.[1][2]

Q2: What are the primary advantages of using a stapled peptide like this compound?

A2: Stapled peptides offer several advantages over unmodified linear peptides, including:

  • Enhanced Proteolytic Resistance: The hydrocarbon staple protects the peptide backbone from cleavage by proteases, leading to a longer half-life in biological systems.[3][4]

  • Improved Cell Permeability: The stabilized α-helical structure and increased hydrophobicity can facilitate passage across cell membranes.[1][2]

  • Increased Target Affinity and Specificity: By pre-organizing the peptide into its bioactive conformation, the entropic penalty of binding is reduced, often leading to higher affinity and specificity for the target protein.[5]

Q3: How should I store lyophilized this compound peptide?

A3: For long-term storage, lyophilized this compound should be stored at -20°C or -80°C in a tightly sealed container, protected from light.[6] Before use, it is crucial to allow the vial to equilibrate to room temperature in a desiccator before opening to prevent condensation and moisture absorption, which can significantly decrease long-term stability.[6]

Q4: What is the recommended procedure for dissolving this compound?

A4: Due to the hydrophobic nature of the hydrocarbon staple, dissolving this compound may require specific conditions. It is advisable to first attempt to dissolve the peptide in a small amount of an organic solvent such as DMSO, and then slowly add the aqueous buffer of choice to the desired concentration. Always use sterile, high-purity solvents and buffers.

Q5: How stable is this compound in solution, and how should I store stock solutions?

A5: The stability of peptides in solution is limited. For this compound stock solutions, it is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation.[6] Store these aliquots at -20°C or -80°C. For short-term storage (a few days), 4°C may be acceptable, but freezing is preferable for longer periods. The stability in solution is dependent on the solvent, pH (optimally between 5-7), and the presence of proteases.

Troubleshooting Guide: this compound Degradation

This guide addresses common issues related to this compound degradation that you may encounter during your experiments.

Observed Problem Potential Cause Recommended Solution
Loss of peptide activity in long-term cell culture experiments. Peptide degradation by proteases present in serum-containing media or secreted by cells.1. Replenish the peptide: For multi-day experiments, consider replacing the media with freshly added this compound every 24-48 hours. 2. Use protease inhibitors: If compatible with your experimental system, a broad-spectrum protease inhibitor cocktail can be added to the culture medium. 3. Reduce serum concentration: If possible, perform experiments in reduced-serum or serum-free media, as serum is a major source of proteases.
Inconsistent or non-reproducible experimental results. 1. Improper storage and handling: Repeated freeze-thaw cycles of stock solutions or improper storage of lyophilized powder. 2. Inaccurate peptide concentration: Degradation of the stock solution over time.1. Aliquot stock solutions: Prepare and store single-use aliquots of the peptide to ensure consistent concentration for each experiment. 2. Prepare fresh dilutions: Always prepare fresh working dilutions from a frozen stock aliquot immediately before use. 3. Verify peptide integrity: If you suspect degradation, you can analyze the peptide solution using LC-MS to check for the presence of the intact peptide and any degradation products.[7][8]
Precipitation of the peptide in aqueous buffers or cell culture media. The hydrophobic nature of the stapled peptide can lead to aggregation and precipitation at high concentrations in aqueous solutions.1. Optimize solubilization: Ensure the peptide is fully dissolved in an organic solvent like DMSO before diluting it into your aqueous buffer or media. 2. Work at appropriate concentrations: Avoid using excessively high concentrations of the peptide. Determine the optimal working concentration for your assay. 3. Include a carrier protein: In some cases, adding a small amount of a carrier protein like BSA to the buffer can help prevent non-specific binding and precipitation.
Oxidation of the peptide. The this compound sequence contains amino acids that may be susceptible to oxidation, although the specific sequence does not contain the most commonly oxidized residues like Cysteine or Methionine. However, exposure to air and certain buffer components can still lead to oxidative damage over time.1. Use oxygen-free solvents: When preparing stock solutions, use degassed buffers to minimize dissolved oxygen. 2. Store under inert gas: For long-term storage of lyophilized peptide, consider purging the vial with an inert gas like argon or nitrogen.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Equilibration: Allow the vial of lyophilized this compound to warm to room temperature in a desiccator for at least 20 minutes before opening.

  • Initial Solubilization: Add the required volume of 100% DMSO to the vial to achieve a high-concentration stock solution (e.g., 10 mM). Gently vortex or pipette to ensure the peptide is fully dissolved.

  • Aliquoting: Dispense the stock solution into single-use, low-protein-binding microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Assessment of this compound Stability in Cell Culture Media by LC-MS
  • Incubation: Prepare a solution of this compound in your cell culture medium (e.g., DMEM with 10% FBS) at the desired final concentration.

  • Time Points: Incubate the solution at 37°C in a cell culture incubator. Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Sample Preparation: At each time point, immediately stop potential enzymatic activity by adding an organic solvent (e.g., acetonitrile) and/or flash-freezing the sample in liquid nitrogen. Store at -80°C until analysis.

  • LC-MS Analysis: Analyze the samples using a suitable liquid chromatography-mass spectrometry (LC-MS) system to separate the intact peptide from any degradation products and quantify the remaining amount of this compound.

  • Data Analysis: Plot the percentage of remaining intact peptide against time to determine the half-life of this compound in the specific medium.

Visualizations

RI_Stad_2_Mechanism_of_Action cluster_0 Normal PKA Anchoring cluster_1 Disruption by this compound PKA_RI PKA-RI Dimer AKAP AKAP PKA_RI->AKAP Binding Subcellular Localization Specific Subcellular Localization PKA_RI_2 PKA-RI Dimer AKAP_2 AKAP RI_Stad_2 This compound PKA_RI_2->RI_Stad_2 Competitive Binding Disrupted Localization Disrupted Subcellular Localization

Caption: Mechanism of this compound action in disrupting PKA-AKAP interaction.

Peptide_Degradation_Troubleshooting Start Inconsistent Experimental Results / Loss of Activity CheckStorage Review Storage & Handling (Lyophilized & Solution) Start->CheckStorage CheckProtocol Evaluate Experimental Protocol Start->CheckProtocol StorageOK Storage Correct? CheckStorage->StorageOK ProtocolOK Protocol Optimized? CheckProtocol->ProtocolOK StorageOK->CheckProtocol Yes ImproperStorage Implement Best Practices: - Aliquot stocks - Avoid freeze-thaw - Store at -80°C StorageOK->ImproperStorage No DegradationInAssay Potential Degradation in Assay ProtocolOK->DegradationInAssay No End Reproducible Results ProtocolOK->End Yes ImproperStorage->Start OptimizeAssay Optimize Assay Conditions: - Replenish peptide - Use protease inhibitors - Reduce serum DegradationInAssay->OptimizeAssay ValidatePeptide Validate Peptide Integrity (e.g., LC-MS) OptimizeAssay->ValidatePeptide ValidatePeptide->End

Caption: Troubleshooting workflow for this compound peptide degradation issues.

References

Technical Support Center: Enhancing RI-Stad-2 In Vivo Delivery Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for RI-Stad-2. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on improving the in vivo delivery efficiency of the this compound peptide. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a high-affinity, cell-permeable stapled peptide designed to selectively disrupt the interaction between the regulatory subunit I (RI) of Protein Kinase A (PKA) and A-Kinase Anchoring Proteins (AKAPs)[1][2]. By mimicking the AKAP binding domain, this compound competitively inhibits the PKA-RI-AKAP interaction, leading to the displacement of PKA from its specific subcellular locations. This disruption of PKA anchoring allows for the investigation of the downstream effects of localized PKA signaling[1][2]. The hydrocarbon staple enhances the peptide's helical structure, proteolytic resistance, and cell permeability[2].

Q2: What are the primary challenges associated with the in vivo delivery of this compound?

A2: As with many therapeutic peptides, the in vivo delivery of this compound faces several hurdles:

  • Enzymatic Degradation: Peptides are susceptible to degradation by proteases present in the bloodstream and various tissues[3][4][5].

  • Poor Bioavailability: Due to their size and hydrophilic nature, peptides often exhibit low absorption and distribution to target tissues[4][6].

  • Short Half-Life: Rapid clearance by the kidneys and liver results in a limited duration of action in vivo[5][7].

  • Instability: The peptide may be unstable in certain formulations and under physiological conditions, leading to a loss of activity[8][9].

Q3: How can the stability of this compound be improved for in vivo applications?

A3: Several strategies can be employed to enhance the stability of this compound:

  • Chemical Modifications: The hydrocarbon staple in this compound already significantly improves its stability compared to its linear counterpart[7]. Further modifications, such as N-terminal acetylation and C-terminal amidation, can provide additional protection against exopeptidases.

  • Formulation with Protective Excipients: Incorporating stabilizers such as antioxidants, cryoprotectants (for lyophilized forms), and protease inhibitors in the formulation can help maintain the integrity of the peptide[8][9].

  • Encapsulation in Nanoparticles: Loading this compound into nanoparticles, such as liposomes or polymeric nanoparticles, can shield it from enzymatic degradation and control its release profile[10][11][12].

Q4: What are the recommended delivery systems for this compound in animal models?

A4: For preclinical in vivo studies, nanoparticle-based delivery systems are highly recommended. Both lipid-based nanoparticles (LNPs) and polymeric nanoparticles have shown promise for peptide delivery[10][11][12]. These systems can improve the pharmacokinetic profile of the peptide by:

  • Protecting it from degradation.

  • Increasing its circulation half-life.

  • Potentially enabling targeted delivery to specific tissues through surface modifications.

Troubleshooting Guide

This guide addresses common issues encountered during the in vivo delivery of this compound.

Problem Potential Cause Troubleshooting Steps
Low therapeutic efficacy 1. Rapid degradation of this compound: The peptide is being cleared before it can exert its effect.- Optimize the delivery vehicle: Encapsulate this compound in lipid or polymeric nanoparticles to protect it from proteases[10][11].- Modify the peptide: Consider N-terminal acetylation and C-terminal amidation for enhanced stability.- Adjust the route of administration: Intravenous (IV) or intraperitoneal (IP) injection may offer better bioavailability than subcutaneous (SC) or oral routes[4].
2. Poor bioavailability and target tissue accumulation: The peptide is not reaching the desired site of action in sufficient concentrations.- Utilize a targeted delivery system: Modify nanoparticles with ligands (e.g., antibodies, aptamers) that bind to receptors on the target cells.- Increase the dose: Perform a dose-escalation study to determine the optimal therapeutic concentration.- Analyze biodistribution: Conduct a biodistribution study using a labeled version of this compound to track its localization.
3. Suboptimal formulation: The peptide is aggregating or precipitating in the delivery vehicle.- Screen different formulation buffers: Test various pH and excipient compositions to find the optimal conditions for this compound solubility and stability[9].- Characterize the formulation: Use techniques like Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM) to assess nanoparticle size, homogeneity, and stability.
High variability in experimental results 1. Inconsistent formulation preparation: Differences in nanoparticle size, encapsulation efficiency, or peptide concentration between batches.- Standardize the formulation protocol: Ensure consistent parameters such as mixing speed, temperature, and component concentrations[13].- Implement quality control checks: Characterize each batch of the formulation before in vivo administration.
2. Variable administration technique: Inconsistent injection volume, speed, or location.- Train all personnel on a standardized administration protocol. - Use appropriate animal handling and restraint techniques to minimize stress.
3. Biological variability between animals: Differences in metabolism, immune response, or disease progression.- Increase the sample size per group to improve statistical power. - Ensure animals are age and sex-matched. - Source animals from a reputable supplier.
Observed toxicity or adverse effects 1. Toxicity of the delivery vehicle: The nanoparticle components may be causing an adverse reaction.- Test the toxicity of the empty vehicle (without this compound). - Select biocompatible and biodegradable materials for nanoparticle formulation (e.g., PLGA, lipids)[10][11]. - Purify the formulation to remove any residual organic solvents or toxic reagents.
2. Off-target effects of this compound: The peptide may be interacting with unintended cellular components at high concentrations.- Perform a dose-response study to identify the minimum effective dose. - Investigate potential off-target interactions through in vitro screening assays.

Experimental Protocols

Protocol 1: Formulation of this compound in Lipid Nanoparticles (LNPs)

This protocol is adapted from methods used for siRNA and peptide delivery and should be optimized for this compound[13][14][15].

Materials:

  • This compound peptide

  • Ionizable lipid (e.g., DLin-MC3-DMA)

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • PEG-lipid (e.g., DMG-PEG 2000)

  • Ethanol (B145695) (anhydrous)

  • Citrate (B86180) buffer (pH 3.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis cassette (10 kDa MWCO)

Procedure:

  • Preparation of Lipid Stock Solution:

    • Dissolve the ionizable lipid, DSPC, cholesterol, and PEG-lipid in ethanol at a molar ratio of approximately 50:10:38.5:1.5. The final total lipid concentration should be around 10-25 mM.

    • Gently warm the solution if necessary to ensure complete dissolution of all lipid components.

  • Preparation of this compound Solution:

    • Dissolve this compound in the citrate buffer (pH 3.0) at a concentration that will result in the desired peptide-to-lipid ratio.

  • Nanoparticle Formulation:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid stock solution into one syringe and the this compound solution into another.

    • Pump the two solutions through the microfluidic mixer at a defined flow rate ratio (e.g., 3:1 aqueous to alcoholic phase). The rapid mixing will induce the self-assembly of the LNPs with encapsulated this compound.

  • Purification and Buffer Exchange:

    • Transfer the resulting LNP dispersion to a dialysis cassette.

    • Perform dialysis against PBS (pH 7.4) for at least 18 hours at 4°C, with several buffer changes, to remove the ethanol and raise the pH.

  • Characterization:

    • Measure the particle size, polydispersity index (PDI), and zeta potential of the LNPs using Dynamic Light Scattering (DLS).

    • Determine the encapsulation efficiency of this compound using a suitable quantification method (e.g., HPLC after disrupting the LNPs with a detergent).

    • Visualize the morphology of the LNPs using Transmission Electron Microscopy (TEM).

  • Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

    • Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: In Vivo Biodistribution Study of Labeled this compound

This protocol provides a general framework for assessing the biodistribution of this compound.

Materials:

  • Fluorescently labeled this compound (e.g., with a near-infrared dye) encapsulated in LNPs.

  • Animal model (e.g., C57BL/6 mice, 6-8 weeks old).

  • Anesthesia.

  • In vivo imaging system (IVIS) or similar.

  • Tissue homogenization equipment.

  • Fluorescence plate reader.

Procedure:

  • Animal Acclimatization:

    • Allow the mice to acclimatize to the housing conditions for at least one week before the experiment.

  • Administration:

    • Administer the labeled this compound LNP formulation to the mice via the desired route (e.g., intravenous tail vein injection). Include a control group receiving empty LNPs.

  • In Vivo Imaging (Optional):

    • At various time points post-injection (e.g., 1, 4, 24, 48 hours), anesthetize the mice and perform whole-body imaging using an IVIS to visualize the biodistribution of the labeled peptide in real-time.

  • Tissue Collection:

    • At the end of the experiment, humanely euthanize the mice.

    • Perfuse the animals with PBS to remove blood from the organs.

    • Collect major organs (e.g., liver, spleen, kidneys, lungs, heart, brain, and tumor if applicable).

  • Ex Vivo Imaging:

    • Arrange the collected organs and image them using the IVIS to quantify the fluorescence signal in each organ.

  • Quantitative Analysis:

    • Weigh each organ.

    • Homogenize the tissues in a suitable lysis buffer.

    • Centrifuge the homogenates to pellet debris and collect the supernatant.

    • Measure the fluorescence intensity of the supernatant using a fluorescence plate reader.

    • Generate a standard curve using known concentrations of the labeled peptide to calculate the amount of peptide per gram of tissue.

Data Presentation

Table 1: Representative Biodistribution of a Stapled Peptide in a Murine Model

Disclaimer: The following data is an illustrative example based on published studies of stapled peptides and does not represent actual data for this compound. A specific biodistribution study for this compound is required for accurate characterization.

Organ Peptide Concentration (% Injected Dose per Gram of Tissue) at 4 hours Peptide Concentration (% Injected Dose per Gram of Tissue) at 24 hours
Liver25.5 ± 4.210.1 ± 2.5
Spleen15.8 ± 3.18.5 ± 1.9
Kidneys8.2 ± 1.52.1 ± 0.8
Lungs5.1 ± 1.21.5 ± 0.6
Heart2.3 ± 0.80.5 ± 0.2
Brain0.5 ± 0.2< 0.1
Blood10.2 ± 2.81.2 ± 0.5

Visualizations

Signaling Pathway of this compound Action

RI_Stad_2_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytosol Cytosol Hormone Hormone GPCR GPCR Hormone->GPCR Binds AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP ATP to cAMP PKA_holoenzyme Inactive PKA Holoenzyme (R2C2) cAMP->PKA_holoenzyme Binds RI_dimer RI Dimer PKA_holoenzyme->RI_dimer Dissociates to C_subunits Active Catalytic Subunits PKA_holoenzyme->C_subunits Substrate Substrate C_subunits->Substrate Phosphorylates AKAP AKAP AKAP->RI_dimer Anchors RI_Stad_2 This compound RI_Stad_2->RI_dimer Competitively Binds pSubstrate Phosphorylated Substrate Substrate->pSubstrate

Caption: Mechanism of this compound in disrupting PKA-RI signaling.

Experimental Workflow for In Vivo Delivery and Analysis

In_Vivo_Workflow A This compound Peptide Synthesis & Purification B Nanoparticle Formulation A->B C Formulation Characterization (DLS, TEM, Encapsulation) B->C D In Vivo Administration (e.g., IV injection) C->D E Pharmacokinetic Study (Blood Sampling) D->E F Biodistribution Study (Tissue Collection) D->F G Efficacy Study (Disease Model) D->G H Sample Analysis (LC-MS, Fluorescence) E->H F->H G->H I Data Analysis & Interpretation H->I Troubleshooting_Efficacy cluster_workflow Start Low In Vivo Efficacy Observed Q1 Is the formulation stable and characterized? Start->Q1 A1_No Re-optimize formulation. Verify size, PDI, and encapsulation efficiency. Q1->A1_No No Q2 Is the dose sufficient? Q1->Q2 Yes A1_No->Q1 A2_No Perform dose-escalation study. Q2->A2_No No Q3 Is the peptide reaching the target tissue? Q2->Q3 Yes D In Vivo Experiment A2_No->D Re-test A3_No Conduct biodistribution study. Consider targeted delivery. Q3->A3_No No End Re-evaluate experimental endpoint or hypothesis. Q3->End Yes A3_No->D Re-design

References

minimizing cytotoxicity of RI-Stad-2 in long-term studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the RI-Stad-2 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing potential cytotoxicity associated with the long-term use of this compound, a high-affinity stapled peptide disruptor of the PKA-RI–AKAP interaction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic, cell-permeable stapled peptide designed to selectively disrupt the interaction between the type I regulatory subunits (RIα and RIβ) of Protein Kinase A (PKA) and A-Kinase Anchoring Proteins (AKAPs).[1][2] By mimicking the AKAP binding interface, this compound competitively inhibits the formation of the PKA-RI–AKAP complex, leading to the displacement of PKA from its specific subcellular locations. This disruption of PKA anchoring is a powerful tool for studying the spatial and temporal dynamics of PKA signaling.

Q2: What are the potential sources of cytotoxicity for this compound in long-term studies?

A2: While specific long-term cytotoxicity data for this compound is not extensively published, potential sources of cytotoxicity can be hypothesized based on its characteristics as a stapled peptide and its biological target:

  • On-Target Cytotoxicity: Chronic disruption of PKA-RI signaling may interfere with essential cellular processes. PKA is a crucial regulator of numerous cellular functions, including metabolism, gene expression, and cell survival.[3][4] Long-term delocalization of PKA-RI could lead to aberrant phosphorylation of downstream targets, potentially impacting cell viability.

  • Off-Target Cytotoxicity (Stapled Peptide Characteristics):

    • Membrane Disruption: Stapled peptides, particularly those with high hydrophobicity and/or a net positive charge, can interact with and disrupt cell membranes, leading to lysis and necrosis.[5] This is a common concern for peptide-based therapeutics.

    • Mitochondrial Toxicity: Some peptides can interfere with mitochondrial function, leading to a decrease in ATP production and the initiation of apoptosis.

    • Immunogenicity: As with any peptide-based agent, there is a potential for an immune response with long-term administration in in vivo models.

Q3: How can I proactively minimize the risk of cytotoxicity in my long-term experiments with this compound?

A3: A multi-faceted approach is recommended:

  • Dose-Response and Time-Course Studies: Conduct thorough preliminary studies to determine the minimal effective concentration of this compound and the optimal treatment duration to achieve the desired biological effect with minimal toxicity.

  • Appropriate Controls: Always include vehicle-treated controls and, if possible, a negative control peptide with a similar composition but lacking the specific PKA-RI binding motif.

  • Cell Line Selection: Be aware that different cell lines may exhibit varying sensitivities to peptide-based agents. It is advisable to test this compound on a few different cell lines to select the most robust model for your long-term studies.

  • Regular Monitoring of Cell Health: Implement a routine schedule for monitoring cell morphology, viability, and key cytotoxicity markers throughout the duration of your long-term experiment.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
High cell death observed even at low concentrations of this compound. 1. High hydrophobicity of the peptide leading to membrane lysis. 2. On-target toxicity in a particularly sensitive cell line.1. Consider co-formulation with a solubilizing agent or a drug delivery vehicle to shield hydrophobic regions. 2. Test a lower concentration range or switch to a less sensitive cell line.
Gradual increase in cell death over the course of a long-term experiment. 1. Cumulative on-target toxicity due to chronic PKA-RI delocalization. 2. Instability of the peptide in culture medium leading to toxic degradation products.1. Implement intermittent dosing schedules (e.g., 48h on, 24h off) to allow for cellular recovery. 2. Assess the stability of this compound in your specific culture medium over time and refresh the medium with freshly prepared peptide more frequently.
Discrepancy in cytotoxicity results between different assays (e.g., MTT vs. LDH). Different assays measure different cellular endpoints (metabolic activity vs. membrane integrity). A compound might inhibit metabolism without causing immediate membrane rupture.Utilize a multi-parametric approach by combining assays that measure different aspects of cell health (e.g., a viability assay like MTT or resazurin, a membrane integrity assay like LDH or trypan blue, and an apoptosis assay like Annexin V/PI staining).
In vivo studies show signs of toxicity (e.g., weight loss, organ damage). 1. Systemic off-target effects of the stapled peptide. 2. Immunogenic response to the peptide.1. Re-evaluate the dosing regimen and route of administration. Consider formulation strategies like PEGylation to improve the pharmacokinetic profile and reduce off-target accumulation. 2. Assess for the presence of anti-peptide antibodies.

Data Presentation

Table 1: Physicochemical Properties of Stapled Peptides and their Potential Impact on Cytotoxicity

Property Influence on Cytotoxicity Considerations for this compound
Hydrophobicity High hydrophobicity can lead to increased membrane interaction and potential for lysis.The sequence of this compound (LXQYAXQLADQIIKEATEK, with modifications) contains several hydrophobic residues. Careful dose selection is crucial.
Net Charge A high positive charge can enhance interaction with negatively charged cell membranes, potentially increasing cytotoxicity.The net charge of this compound should be calculated based on its amino acid composition at physiological pH to assess this risk.
Helicity A stable α-helical structure is essential for on-target activity but can also contribute to membrane insertion and disruption.The hydrocarbon staple in this compound is designed to enforce helicity, which is critical for its function but also a factor to consider in its cytotoxic potential.
Staple Position The location of the hydrocarbon staple can influence the peptide's interaction with membranes and its overall toxicity profile.The staple in this compound is positioned to optimize binding to PKA-RI. Its contribution to off-target effects should be considered.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using a Multi-Parametric Approach

This protocol outlines a general workflow for assessing the cytotoxicity of this compound in a 96-well plate format.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in an appropriate solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • LDH (Lactate Dehydrogenase) cytotoxicity assay kit

  • Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

  • 96-well clear and black-walled microplates

  • Plate reader (absorbance and fluorescence)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the old medium with the medium containing the different concentrations of this compound. Include vehicle-only and untreated controls.

  • Incubation: Incubate the plates for the desired long-term duration (e.g., 24, 48, 72, 96 hours).

  • MTT Assay (Metabolic Activity):

    • Add MTT solution to a set of wells and incubate for 2-4 hours.

    • Solubilize the formazan (B1609692) crystals with a solubilization buffer.

    • Measure the absorbance at 570 nm.

  • LDH Assay (Membrane Integrity):

    • Collect the supernatant from a parallel set of wells.

    • Perform the LDH assay according to the manufacturer's instructions.

    • Measure the absorbance at the recommended wavelength.

  • Annexin V/PI Staining (Apoptosis):

    • Harvest cells from a separate set of wells (including floating cells).

    • Wash cells with PBS and resuspend in Annexin V binding buffer.

    • Add Annexin V-FITC and PI and incubate in the dark.

    • Analyze the cells by flow cytometry.

Protocol 2: Long-Term In Vivo Toxicity Study Design

This protocol provides a general framework for a preliminary in vivo toxicity study in a rodent model.

Materials:

  • Appropriate animal model (e.g., mice or rats)

  • This compound formulation for in vivo administration

  • Vehicle control solution

  • Standard laboratory equipment for animal handling, dosing, and monitoring

Procedure:

  • Dose-Range Finding Study: Conduct a preliminary study to determine the maximum tolerated dose (MTD) of this compound.

  • Study Groups: Establish multiple dose groups (e.g., vehicle control, low dose, mid-dose, high dose of this compound).

  • Dosing Regimen: Administer this compound according to the planned long-term study protocol (e.g., daily, every other day for several weeks).

  • Monitoring:

    • Clinical Observations: Monitor animals daily for any signs of toxicity (e.g., changes in behavior, appearance, activity).

    • Body Weight: Record body weights at regular intervals.

    • Blood Collection: Collect blood samples at predetermined time points for hematology and clinical chemistry analysis.

  • Terminal Procedures:

    • At the end of the study, perform a complete necropsy.

    • Collect major organs for histopathological examination.

Mandatory Visualizations

RI_Stad_2_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell RI-Stad-2_ext This compound RI-Stad-2_int This compound RI-Stad-2_ext->RI-Stad-2_int Cellular Uptake PKA_RI PKA-RI RI-Stad-2_int->PKA_RI Binding & Disruption AKAP AKAP PKA_RI->AKAP Anchoring PKA_C PKA-C (Active) PKA_RI->PKA_C Release Downstream_Targets Downstream Targets PKA_C->Downstream_Targets Phosphorylation Cytotoxicity Potential Cytotoxicity PKA_C->Cytotoxicity Aberrant Signaling Cellular_Functions Normal Cellular Functions Downstream_Targets->Cellular_Functions

Caption: Mechanism of this compound action and potential for cytotoxicity.

Cytotoxicity_Workflow cluster_planning Experiment Planning cluster_execution Long-Term Experiment cluster_assessment Cytotoxicity Assessment cluster_optimization Optimization Dose_Selection 1. Dose-Response & Time-Course Studies Controls 2. Select Appropriate Controls Dose_Selection->Controls Cell_Line 3. Choose Suitable Cell Line Controls->Cell_Line Treatment 4. This compound Treatment Cell_Line->Treatment Monitoring 5. Regular Monitoring of Cell Health Treatment->Monitoring Viability 6a. Viability Assays (MTT, etc.) Monitoring->Viability Membrane 6b. Membrane Integrity (LDH, etc.) Monitoring->Membrane Apoptosis 6c. Apoptosis Assays (Annexin V) Monitoring->Apoptosis Analysis 7. Data Analysis & Interpretation Viability->Analysis Membrane->Analysis Apoptosis->Analysis Refinement 8. Refine Protocol (Dose, Schedule, etc.) Analysis->Refinement Refinement->Treatment Iterate

Caption: Experimental workflow for minimizing this compound cytotoxicity.

References

RI-Stad-2 Experiments: Technical Support and Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for RI-Stad-2 experiments. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results and addressing common issues encountered during the use of this compound, a high-affinity interfering peptide for the regulatory subunit RI of protein kinase A (PKA).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a synthetically constrained ("stapled") peptide designed to selectively disrupt the interaction between the type I regulatory subunits (RIα and RIβ) of Protein Kinase A (PKA) and A-Kinase Anchoring Proteins (AKAPs).[1][2][3] By mimicking the amphipathic α-helix of AKAPs, this compound competitively binds to the docking and dimerization (D/D) domain of PKA-RI subunits.[1][2] This prevents the association of PKA-RI with its native AKAPs, leading to the delocalization of the kinase and subsequent inhibition of anchored PKA signaling.[2]

Troubleshooting Guide

Issue 1: No or low inhibitory effect of this compound on PKA-RI signaling.

Possible Cause 1: Inadequate peptide concentration or incubation time.

  • Recommendation: Optimize the concentration and incubation time of this compound for your specific cell line and experimental conditions. A typical starting point is 1-10 µM for 1-4 hours.[2]

Possible Cause 2: Poor cell permeability.

  • Recommendation: While this compound is designed for enhanced cell permeability, efficiency can vary between cell types.[2][3] Consider using a sensitive downstream readout, such as phosphorylation of a known PKA substrate (e.g., CREB at Ser133), to assess peptide activity.[2]

Possible Cause 3: Peptide degradation.

  • Recommendation: Ensure proper storage of the this compound peptide as recommended by the manufacturer to maintain its stability and activity.[1]

Possible Cause 4: PKA signaling in your system is predominantly mediated by RII isoforms.

  • Recommendation: this compound is highly selective for RI isoforms.[2][3] To investigate the involvement of RII isoforms, consider using the RII-selective stapled peptide, STAD-2, as a comparative tool.[4][5]

Issue 2: Unexpected or off-target effects observed.

Possible Cause 1: Non-specific binding at high concentrations.

  • Recommendation: Perform a dose-response experiment to determine the optimal concentration of this compound that elicits the desired inhibitory effect without causing non-specific effects.

Possible Cause 2: Cellular stress response.

  • Recommendation: High concentrations of any peptide can induce cellular stress. Monitor cell viability using standard assays (e.g., MTT or trypan blue exclusion) in parallel with your experiment.

Quantitative Data Summary

The following tables summarize the binding affinities of this compound for different PKA regulatory subunit isoforms. Lower Kd values indicate higher binding affinity.

PKA R-Subunit IsoformBinding Affinity (Kd) in nM
RIα6.2[2]
RIβ12.1[2]
RIIα>160[2]
RIIβ>490[2]

Table 1: Binding affinities of this compound for PKA regulatory subunit isoforms as determined by fluorescence polarization assays.[2]

PeptideTarget PKA Isoform
This compoundRIα and RIβ[2]
STAD-2RIIα and RIIβ[2][4]

Table 2: Isoform selectivity of this compound and STAD-2.[2][4]

Experimental Protocols

Western Blotting for Phospho-CREB Inhibition

This protocol assesses the ability of this compound to inhibit the phosphorylation of the PKA substrate CREB in living cells.[2]

Reagents and Materials:

  • Cell line of interest (e.g., HEK293T, HeLa)[2][6]

  • This compound peptide

  • cAMP-elevating agent (e.g., Forskolin)

  • Cell lysis buffer

  • Primary antibodies: anti-phospho-CREB (Ser133) and anti-total-CREB

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Pre-treat the cells with varying concentrations of this compound for a specified time (e.g., 1-4 hours).

  • Stimulate the cells with a cAMP-elevating agent (e.g., 10 µM Forskolin) for 15-30 minutes.

  • Lyse the cells and collect the protein lysates.

  • Determine the protein concentration of each lysate.

  • Perform SDS-PAGE and Western blotting.

  • Probe the membrane with anti-phospho-CREB antibody, then strip and re-probe with anti-total-CREB antibody as a loading control.

  • Develop the blot using a chemiluminescent substrate and image the results.

  • Quantify the band intensities to determine the extent of phosphorylation inhibition.

Visualizations

RI_Stad_2_Mechanism cluster_PKA Inactive PKA Holoenzyme cluster_downstream Downstream Signaling PKA_RI PKA-RI D/D Domain PKA_C Catalytic Subunit PKA_RI->PKA_C inhibits Substrate Substrate PKA_C->Substrate phosphorylates AKAP AKAP AKAP->PKA_RI anchors RI_Stad_2 This compound RI_Stad_2->PKA_RI competitively binds Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate

Caption: Mechanism of this compound action.

Troubleshooting_Workflow Start Start: Unexpected Result Q1 Is there low or no inhibition? Start->Q1 A1_1 Optimize concentration and incubation time Q1->A1_1 Yes Q2 Are off-target effects observed? Q1->Q2 No A1_2 Verify cell permeability A1_1->A1_2 A1_3 Check peptide integrity A1_2->A1_3 A1_4 Consider RII isoform involvement (use STAD-2) A1_3->A1_4 End Resolution A1_4->End A2_1 Perform dose-response to find optimal concentration Q2->A2_1 Yes Q2->End No A2_2 Monitor cell viability A2_1->A2_2 A2_2->End

Caption: Troubleshooting workflow for this compound experiments.

References

Technical Support Center: Optimizing Western Blot for RI-Stad-2 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for successfully detecting changes in protein expression and phosphorylation after treatment with RI-Stad-2, a novel STAT3 signaling inhibitor.

Frequently Asked Questions (FAQs)

This section addresses common issues encountered during Western blot analysis following this compound treatment.

Q1: I'm not seeing any signal or only a very weak signal for my target protein.

A1: This is a common issue that can arise from several factors:

  • Low Target Abundance: The phosphorylated form of a protein can be a small fraction of the total protein.[1][2] Consider increasing the amount of protein loaded per well; 20-30 µg is recommended for whole-cell extracts, but up to 100 µg may be necessary for detecting modified proteins.[3]

  • Suboptimal Antibody Concentration: The primary antibody concentration may be too low. Try increasing the concentration or extending the incubation time to overnight at 4°C.[4][5]

  • Inefficient Protein Transfer: Confirm successful transfer of proteins from the gel to the membrane using a reversible stain like Ponceau S.[5][6] For high molecular weight proteins, adding a small amount of SDS (0.01–0.05%) to the transfer buffer can improve efficiency.[4]

  • Inactive Reagents: Ensure your antibodies and detection substrates have not expired and have been stored correctly.[1][4] You can test the secondary antibody and substrate by applying a small dot of the secondary antibody directly onto the membrane and adding the detection reagent.[5]

  • Inappropriate Blocking Buffer: Some blocking buffers, like non-fat milk, can mask certain epitopes.[4] Try switching to a different blocking agent like Bovine Serum Albumin (BSA) or a commercial protein-free blocker.[2][4]

Q2: My blot has high background, making it difficult to see my bands.

A2: High background can obscure your results and can be caused by the following:

  • Insufficient Blocking: Ensure the blocking step is adequate. Increase the blocking time to at least 1 hour at room temperature or overnight at 4°C.[4] You can also try increasing the concentration of the blocking agent.[5][7]

  • Antibody Concentration Too High: Both primary and secondary antibody concentrations might be too high.[4] Try reducing the concentrations. A secondary antibody-only control (omitting the primary antibody) can help determine if the secondary is binding non-specifically.[7]

  • Inadequate Washing: Washing steps are crucial for removing unbound antibodies. Increase the duration and volume of your washes. Using a detergent like Tween-20 in your wash buffer is recommended.[4][8]

  • Membrane Handling: Avoid touching the membrane with bare hands. Ensure the membrane does not dry out at any point during the process.[8][9]

Q3: I'm seeing multiple non-specific bands on my blot.

A3: Non-specific bands can be confusing and may be due to:

  • Poor Antibody Specificity: Your primary antibody may be cross-reacting with other proteins. Ensure you are using a well-validated antibody.[4]

  • Sample Degradation: Protein degradation can lead to bands at lower molecular weights. Always prepare fresh lysates and keep samples on ice.[7] It is essential to add protease and phosphatase inhibitors to your lysis buffer to preserve your proteins.[3][7]

  • Excess Protein Loaded: Loading too much protein can lead to the appearance of non-specific bands. Try reducing the amount of protein loaded per lane.[3][4]

Q4: Why am I not seeing a decrease in phosphorylated STAT3 after this compound treatment?

A4: If you are not observing the expected decrease in phosphorylation, consider the following:

  • Suboptimal Treatment Conditions: The concentration of this compound or the treatment duration may not be optimal. Perform a dose-response and time-course experiment to determine the best conditions for inhibiting STAT3 phosphorylation.[2]

  • Sample Preparation Issues: Phosphatases in your cell lysate can dephosphorylate your target protein. It is critical to add phosphatase inhibitors to your lysis buffer and keep samples cold at all times.[2][10]

  • Incorrect Buffer Composition: Avoid using phosphate-based buffers like PBS, as the phosphate (B84403) ions can interfere with the binding of some phospho-specific antibodies.[10][11] Use Tris-buffered saline (TBS) instead.[11] Also, avoid using milk as a blocking agent, as it contains the phosphoprotein casein, which can cause high background.[2][10][12] Use BSA or other protein-free blocking agents.[2][12]

  • Loading Control: Always probe for total STAT3 on the same blot to ensure that the observed changes are due to a decrease in phosphorylation and not a change in the total amount of protein.[2][10]

Experimental Protocols

This section provides a detailed methodology for a Western blot experiment to detect changes in STAT3 phosphorylation following this compound treatment.

Protocol: Detecting p-STAT3 and Total STAT3

1. Cell Lysis and Protein Extraction

  • Treat cells with the desired concentrations of this compound for the appropriate duration. Include a vehicle-treated control.

  • After treatment, place culture dishes on ice and wash cells twice with ice-cold PBS.

  • Aspirate PBS and add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail.[3][7]

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Sonicate the lysate briefly (e.g., three 10-second pulses) to shear DNA and ensure complete lysis. Keep samples on ice between pulses.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Transfer the supernatant (protein extract) to a new pre-chilled tube.

  • Determine the protein concentration using a standard protein assay (e.g., BCA assay).

2. Sample Preparation and SDS-PAGE

  • Normalize the protein concentration of all samples with lysis buffer.[13]

  • Add 4x Laemmli sample buffer to a final concentration of 1x and boil the samples at 95-100°C for 5 minutes.[13]

  • Load 20-40 µg of protein per lane into a 10% SDS-polyacrylamide gel.[13] Include a pre-stained molecular weight marker.

  • Run the gel at 100-150 V until the dye front reaches the bottom.[13]

3. Protein Transfer

  • Transfer the proteins from the gel to a PVDF or nitrocellulose membrane. A wet transfer is generally recommended for better efficiency.

  • For PVDF membranes, activate the membrane by briefly immersing it in methanol (B129727) before placing it in the transfer buffer.[3]

  • Ensure no air bubbles are trapped between the gel and the membrane.[6]

  • Perform the transfer according to the manufacturer's instructions for your transfer system.

4. Immunoblotting

  • After transfer, check for successful protein transfer by staining the membrane with Ponceau S.

  • Block the membrane in 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[13]

  • Wash the membrane three times for 5 minutes each with TBST.[13]

  • Incubate the membrane with the primary antibody against phospho-STAT3 (e.g., Tyr705), diluted in 5% BSA in TBST, overnight at 4°C with gentle agitation.[13][14]

  • The following day, wash the membrane three times for 10 minutes each with TBST.[13]

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in 5% non-fat dry milk in TBST, for 1 hour at room temperature.[13]

  • Wash the membrane three times for 10 minutes each with TBST.[13]

5. Detection

  • Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.

  • Incubate the membrane with the ECL reagent for the recommended time.

  • Capture the chemiluminescent signal using a digital imager or X-ray film. Adjust the exposure time to obtain a strong signal without oversaturating the bands.[4]

6. Stripping and Re-probing for Total STAT3 and Loading Control

  • To normalize the data, the membrane can be stripped and re-probed for total STAT3 and a loading control (e.g., β-actin or GAPDH).

  • Wash the membrane in a stripping buffer according to the manufacturer's protocol.

  • After stripping, wash the membrane thoroughly and repeat the blocking and immunoblotting steps with primary antibodies for total STAT3 and the loading control.

Data Presentation

The following tables summarize key quantitative parameters for this experimental protocol.

Table 1: Reagent and Antibody Concentrations

Reagent/Antibody Stock Concentration Working Dilution Vendor (Example) Catalog # (Example)
This compound 10 mM in DMSO 1-50 µM Fictional N/A
p-STAT3 (Tyr705) Antibody (Rabbit) 1 mg/mL 1:1000 Cell Signaling Technology 9145
Total STAT3 Antibody (Mouse) 1 mg/mL 1:1000 Cell Signaling Technology 9139
β-Actin Antibody (Loading Control) 1 mg/mL 1:5000 Abcam ab8227
HRP-conjugated anti-rabbit IgG 1 mg/mL 1:2000 - 1:10,000 Cell Signaling Technology 7074

| HRP-conjugated anti-mouse IgG | 1 mg/mL | 1:2000 - 1:10,000 | Cell Signaling Technology | 7076 |

Table 2: Troubleshooting Summary

Issue Potential Cause Recommended Solution
Weak or No Signal Low protein load Increase protein load to 40-100 µ g/lane .[3]
Low antibody concentration Increase primary antibody concentration or incubate overnight at 4°C.[4][5]
Inefficient transfer Confirm transfer with Ponceau S stain.[5][6]
High Background Insufficient blocking Increase blocking time or use a different blocking agent (e.g., BSA).[4][5][7]
High antibody concentration Decrease primary and/or secondary antibody concentrations.[4]
Inadequate washing Increase wash duration and volume.[4][8]
Non-Specific Bands Sample degradation Use fresh lysates with protease/phosphatase inhibitors.[7]

| | Too much protein loaded | Reduce the amount of protein per lane.[3][4] |

Visual Guides

STAT3 Signaling Pathway and Inhibition by this compound

The diagram below illustrates the canonical JAK/STAT3 signaling pathway. Cytokines or growth factors bind to their receptors, leading to the activation of Janus kinases (JAKs).[15] JAKs then phosphorylate STAT3 at a specific tyrosine residue (Tyr705).[15][16] This phosphorylation event causes STAT3 to form dimers, which then translocate to the nucleus to regulate the transcription of target genes involved in cell proliferation, survival, and differentiation.[15][17] this compound acts as an inhibitor in this pathway, blocking the phosphorylation and subsequent activation of STAT3.

STAT3_Pathway cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 (Tyr705) STAT3_Dimer p-STAT3 Dimer pSTAT3->STAT3_Dimer Dimerizes DNA Target Gene DNA STAT3_Dimer->DNA Translocates & Binds Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription Promotes Cytokine Cytokine / Growth Factor Cytokine->Receptor RI_Stad_2 This compound RI_Stad_2->JAK

STAT3 signaling pathway and the inhibitory action of this compound.
Western Blot Experimental Workflow

This diagram outlines the key steps for analyzing protein changes after this compound treatment using Western blotting.

WB_Workflow A 1. Cell Treatment (Vehicle vs. This compound) B 2. Cell Lysis (+ Protease/Phosphatase Inhibitors) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE (Separate proteins by size) C->D E 5. Protein Transfer (Gel to PVDF/NC Membrane) D->E F 6. Blocking (5% BSA in TBST) E->F G 7. Primary Antibody Incubation (e.g., anti-p-STAT3) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Detection (ECL Substrate) H->I J 10. Analysis & Normalization (Re-probe for Total STAT3 & Loading Control) I->J

A step-by-step workflow for Western blot analysis.

References

Validation & Comparative

Validating the Disruption of PKA-AKAP Interaction by RI-Stad-2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental methods to validate the disruption of the Protein Kinase A (PKA) and A-Kinase Anchoring Protein (AKAP) interaction by RI-Stad-2. We present supporting experimental data, detailed protocols for key validation assays, and a comparison with an alternative disruptor, STAD-2, to offer a complete framework for researchers in cell signaling and drug discovery.

Mechanism of Action: Competitive Disruption of PKA-AKAP Interaction

Protein Kinase A (PKA) is a key enzyme in cellular signaling, and its activity is spatially and temporally regulated by A-Kinase Anchoring Proteins (AKAPs). AKAPs tether PKA to specific subcellular locations, ensuring the precise phosphorylation of target proteins. This interaction is a critical node in many signaling pathways, and its disruption offers a targeted approach to modulate cellular processes.

This compound is a hydrocarbon-stapled peptide designed to selectively disrupt the interaction between the type I regulatory subunits (RIα and RIβ) of PKA and AKAPs.[1][2][3] By mimicking the amphipathic α-helix of AKAPs, this compound competitively binds to the docking and dimerization (D/D) domain of PKA-RI, thereby displacing the kinase from its anchoring protein.[1][2] This delocalization of PKA leads to a modulation of downstream signaling events. Its counterpart, STAD-2, functions similarly but exhibits selectivity for the type II regulatory subunits (RIIα and RIIβ) of PKA.[2][4][5]

Comparative Analysis of PKA-AKAP Disruptors

The choice of disruptor is critical for specifically targeting different PKA signaling pathways. Below is a comparison of this compound and STAD-2, highlighting their isoform selectivity and binding affinities.

ParameterThis compoundSTAD-2Reference(s)
Target PKA Isoform RIα and RIβRIIα and RIIβ[2]
Binding Affinity (Kd) for RIα 6.2 nMWeak (micromolar range)[2][3]
Binding Affinity (Kd) for RIβ 12.1 nMWeak (micromolar range)[2][3]
Binding Affinity (Kd) for RIIα >160 nM~35 nM[2]
Binding Affinity (Kd) for RIIβ >490 nMNot specified[2]
Mechanism of Action Competitive inhibitor of PKA-RI-AKAP interactionCompetitive inhibitor of PKA-RII-AKAP interaction[2]
Cell Permeability Yes, enhanced by hydrocarbon staplingYes, enhanced by hydrocarbon stapling[2][6]

Experimental Protocols for Validating Disruption

Several robust methods can be employed to validate the efficacy and specificity of this compound in disrupting the PKA-AKAP interaction.

Fluorescence Polarization (FP) Assay

This in vitro assay directly measures the binding affinity of this compound to the PKA regulatory subunits.

Principle: A fluorescently labeled version of the stapled peptide (e.g., FITC-RI-Stad-2) is used. When the small, fluorescently labeled peptide is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger PKA R-subunit, the complex tumbles more slowly, leading to an increase in fluorescence polarization.

Protocol:

  • Reagents: Purified recombinant PKA RIα and RIIα subunits, fluorescently labeled this compound, and assay buffer.

  • Procedure:

    • Prepare a serial dilution of the PKA R-subunit.

    • Add a fixed, low concentration of the fluorescently labeled this compound to each dilution.

    • Incubate at room temperature to allow the binding to reach equilibrium.

    • Measure the fluorescence polarization using a suitable plate reader.

  • Data Analysis: Plot the change in millipolarization (mP) units against the concentration of the PKA R-subunit. The data can be fitted to a one-site binding model to determine the dissociation constant (Kd).[4]

Co-Immunoprecipitation (Co-IP)

This cell-based assay confirms the disruption of the PKA-AKAP interaction within a cellular context.

Principle: An antibody is used to pull down a specific AKAP, and the interacting PKA R-subunits are detected by Western blotting. Treatment with this compound is expected to reduce the amount of PKA-RI co-precipitated with the AKAP.

Protocol:

  • Cell Culture and Treatment:

    • Culture cells of interest (e.g., HEK293T) to an appropriate confluency.

    • Treat the cells with varying concentrations of this compound or a control peptide for a designated time (e.g., 4 hours).

  • Cell Lysis and Immunoprecipitation:

    • Lyse the cells in a suitable buffer.

    • Incubate the cell lysates with an antibody against a specific AKAP (e.g., AKAP79) overnight.

    • Add protein A/G beads to pull down the antibody-protein complexes.

  • Western Blotting:

    • Wash the beads to remove non-specific binding.

    • Elute the protein complexes and separate them by SDS-PAGE.

    • Transfer the proteins to a membrane and probe with antibodies against the PKA RI subunit and the AKAP as a loading control.

Cellular PKA Activity Assay (Phospho-CREB Western Blot)

This assay assesses the functional consequence of PKA-AKAP disruption by measuring the phosphorylation of a known PKA substrate, CREB.

Principle: Anchored PKA is required for the efficient phosphorylation of certain substrates in response to cAMP-elevating stimuli. Disruption of PKA anchoring by this compound is expected to inhibit the phosphorylation of these substrates.

Protocol:

  • Cell Treatment:

    • Seed cells in a multi-well plate.

    • Pre-treat the cells with this compound for 1-4 hours.

    • Stimulate the cells with a cAMP-elevating agent (e.g., forskolin) for 15-30 minutes.[2]

  • Protein Extraction and Western Blotting:

    • Lyse the cells and determine the protein concentration.

    • Perform SDS-PAGE and Western blotting.

    • Probe the membrane with an antibody specific for phosphorylated CREB (Ser133).

    • Strip and re-probe the membrane with an antibody for total CREB as a loading control.[2]

Visualizing the Molecular Interactions and Experimental Workflow

To further clarify the concepts discussed, the following diagrams illustrate the PKA-AKAP signaling pathway, the mechanism of disruption by this compound, and the experimental workflow for validation.

PKA_AKAP_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor GPCR AC Adenylyl Cyclase Receptor->AC Activates cAMP cAMP AC->cAMP Generates PKA_holoenzyme Inactive PKA (R2C2) cAMP->PKA_holoenzyme Binds to R subunits AKAP AKAP AKAP->PKA_holoenzyme Anchors PKA_active Active PKA (C subunits) PKA_holoenzyme->PKA_active Releases Substrate Substrate PKA_active->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate RI_Stad_2_Disruption cluster_interaction Normal PKA-AKAP Interaction cluster_disruption Disruption by this compound PKA_RI PKA-RI D/D Domain AKAP_helix AKAP α-helix PKA_RI->AKAP_helix Binds PKA_RI2 PKA-RI D/D Domain RI_Stad_2 This compound PKA_RI2->RI_Stad_2 Competitively Binds AKAP_helix2 AKAP α-helix RI_Stad_2->AKAP_helix2 Displaces Validation_Workflow start Hypothesis: This compound disrupts PKA-RI-AKAP interaction in_vitro In Vitro Validation (Biochemical) start->in_vitro cell_based Cell-Based Validation (Cellular) start->cell_based fp_assay Fluorescence Polarization (FP) in_vitro->fp_assay Binding Affinity co_ip Co-Immunoprecipitation (Co-IP) cell_based->co_ip Interaction in cells pcreb Phospho-CREB Western Blot cell_based->pcreb Functional outcome conclusion Conclusion: Validation of this compound mediated disruption fp_assay->conclusion co_ip->conclusion pcreb->conclusion

References

Probing PKA Signaling: A Comparative Guide to RI-Stad-2 and Genetic Knockdown of AKAPs

Author: BenchChem Technical Support Team. Date: December 2025

A head-to-head analysis of two powerful techniques for dissecting the role of A-Kinase Anchoring Proteins in cellular signaling.

In the intricate world of cellular communication, the spatial and temporal regulation of signaling molecules is paramount. A-Kinase Anchoring Proteins (AKAPs) are key players in this process, acting as scaffolds to localize Protein Kinase A (PKA) and other signaling enzymes to specific subcellular compartments. This targeted localization ensures the precise phosphorylation of downstream substrates, thereby dictating the cellular response to various stimuli. To unravel the complex roles of AKAPs, researchers have primarily turned to two powerful techniques: the use of isoform-selective interfering peptides like RI-Stad-2 and genetic knockdown of specific AKAPs. This guide provides a comprehensive comparison of these two methodologies, offering insights into their mechanisms, experimental applications, and data interpretation.

Mechanism of Action: A Tale of Two Approaches

The fundamental difference between this compound and genetic knockdown lies in their mode of disrupting the PKA-AKAP signaling axis.

This compound: Competitive Disruption of PKA-RI Anchoring

This compound is a synthetically engineered, cell-permeable "stapled" peptide.[1][2] This modification locks the peptide into an alpha-helical conformation, mimicking the PKA-binding domain of an AKAP.[3] this compound is designed to selectively bind with high affinity to the dimerization/docking (D/D) domain of the type I (RIα and RIβ) regulatory subunits of PKA.[2][4] By competitively inhibiting the interaction between PKA-RI and its native AKAPs, this compound effectively displaces the PKA-RI holoenzyme from its subcellular anchors, leading to its delocalization and a subsequent attenuation of anchored PKA type I signaling.

Genetic Knockdown: Ablation of the Scaffolding Protein

Genetic knockdown, typically achieved through the use of small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs), targets the mRNA of a specific AKAP for degradation. This leads to a significant reduction in the expression of the AKAP protein itself. The consequence of this is the loss of the entire signaling "signalosome" orchestrated by that particular AKAP. This not only prevents the anchoring of PKA but also the localization of other signaling molecules that may be part of the AKAP complex.

Comparative Analysis: this compound vs. AKAP Knockdown

FeatureThis compoundGenetic Knockdown of AKAPs
Target PKA-RI regulatory subunit D/D domainmRNA of a specific AKAP
Mechanism Competitive inhibition of PKA-RI-AKAP interactionDegradation of AKAP mRNA, preventing protein synthesis
Specificity Isoform-selective for PKA-RI. Does not affect PKA-RII anchoring.Gene-specific for the targeted AKAP. Can be highly specific with proper design.
Kinetics Rapid onset of action, dependent on peptide uptake. Effects are reversible upon peptide removal.Slower onset, requiring time for mRNA and protein turnover. Effects can be long-lasting.
Effect on AKAP Does not alter AKAP expression levels.Reduces or eliminates the expression of the target AKAP protein.
Off-Target Effects Potential for PKA-independent effects. May non-specifically affect other protein-protein interactions.Can have off-target effects by silencing unintended mRNAs. May induce compensatory changes in other AKAPs or signaling pathways over time.
Application Acute studies of PKA-RI-dependent signaling.Investigating the long-term consequences of the absence of a specific AKAP and its associated signaling complex.

Experimental Data: A Snapshot of a Complex Picture

Direct quantitative comparisons of the effects of this compound and AKAP knockdown in the same system are scarce in the literature. However, we can infer their differential impact by examining data from separate studies.

Table 1: Effects of this compound on PKA-RI Binding

PKA IsoformBinding Affinity (Kd)Reference
PKA-RIα~6.2 nM
PKA-RIβ~12.1 nM
PKA-RIIα>160 nM
PKA-RIIβ>490 nM

This data from fluorescence polarization assays demonstrates the high selectivity of this compound for the RI isoforms of PKA.

Table 2: Exemplary Effects of Genetic Knockdown of Specific AKAPs

AKAP KnockdownModel SystemObserved EffectReference
AKAP4Non-small cell lung cancer cellsSuppression of cell viability and migration, induction of apoptosis.
AKAP-LbcHEK-293 cellsReduced α1b-adrenergic receptor-induced p38α activation.
AKAP150Cultured hippocampal neuronsAbolished glutamate-dependent attenuation of AMPA currents.

This table illustrates the diverse and specific cellular consequences of ablating individual AKAP signaling complexes.

Experimental Protocols

Protocol 1: Assessing PKA-RI Anchoring Disruption using this compound

Objective: To determine the effect of this compound on the phosphorylation of a known PKA-RI-anchored substrate.

Materials:

  • Cell line of interest

  • This compound peptide

  • cAMP-elevating agent (e.g., Forskolin)

  • Cell lysis buffer

  • Primary antibodies: anti-phospho-substrate and anti-total-substrate

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Pre-treat cells with varying concentrations of this compound for a specified time (e.g., 1-4 hours).

  • Stimulate cells with a cAMP-elevating agent for 15-30 minutes.

  • Lyse the cells and collect protein lysates.

  • Determine the protein concentration of each lysate.

  • Perform SDS-PAGE and Western blotting.

  • Probe the membrane with anti-phospho-substrate and anti-total-substrate antibodies.

  • Quantify the band intensities to determine the ratio of phosphorylated to total substrate.

Protocol 2: Genetic Knockdown of a Specific AKAP using siRNA

Objective: To reduce the expression of a target AKAP and assess the functional consequences.

Materials:

  • siRNA targeting the AKAP of interest and a non-targeting control siRNA

  • Lipid-based transfection reagent

  • Cell line of interest

  • Culture media (serum-free and complete)

  • Reagents for assessing the phenotype of interest (e.g., cell migration assay, apoptosis assay)

  • Reagents for qRT-PCR or Western blotting to confirm knockdown

Procedure:

  • Cell Seeding: Plate cells to be 30-50% confluent at the time of transfection.

  • siRNA-lipid Complex Formation:

    • Dilute the siRNA in serum-free medium.

    • Dilute the transfection reagent in serum-free medium.

    • Combine the diluted siRNA and transfection reagent and incubate at room temperature for 10-20 minutes.

  • Transfection:

    • Add the siRNA-lipid complexes to the cells in serum-free medium.

    • Incubate for 4-6 hours.

    • Add complete medium and continue incubation.

  • Analysis:

    • After 48-72 hours, assess the knockdown efficiency by qRT-PCR (mRNA levels) or Western blotting (protein levels).

    • Perform functional assays to determine the phenotypic consequences of AKAP knockdown.

Visualizing the Mechanisms

RI_Stad_2_Mechanism cluster_membrane Cellular Compartment AKAP AKAP PKA_RI PKA-RI AKAP->PKA_RI Anchoring Displaced_PKA_RI Displaced PKA-RI AKAP->Displaced_PKA_RI Disruption Substrate Substrate PKA_RI->Substrate Phosphorylation PKA_RI->Displaced_PKA_RI RI_Stad_2 This compound RI_Stad_2->PKA_RI Competitive Binding

Figure 1. Mechanism of this compound action.

AKAP_Knockdown_Mechanism cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm AKAP_gene AKAP Gene AKAP_mRNA AKAP mRNA AKAP_gene->AKAP_mRNA Transcription RISC RISC AKAP_mRNA->RISC Binding Degradation mRNA Degradation AKAP_mRNA->Degradation No_AKAP No AKAP Protein AKAP_mRNA->No_AKAP No Translation siRNA siRNA siRNA->RISC Loading RISC->Degradation Unanchored_PKA Unanchored PKA

Figure 2. Mechanism of genetic knockdown of AKAPs.

Conclusion: Choosing the Right Tool for the Job

Both this compound and genetic knockdown of AKAPs are invaluable tools for dissecting PKA signaling. The choice between them depends on the specific research question.

  • This compound is the ideal choice for studying the acute effects of disrupting PKA-RI anchoring with high temporal resolution. Its isoform specificity allows for the precise interrogation of PKA type I-mediated events.

  • Genetic knockdown is more suited for investigating the long-term consequences of the complete absence of a specific AKAP. This approach can reveal the roles of the AKAP not only in PKA signaling but also in the broader context of the signaling complexes it organizes.

By understanding the distinct advantages and limitations of each technique, researchers can design more robust experiments and gain deeper insights into the critical role of AKAPs in orchestrating cellular signaling.

References

Quantitative Analysis of RI-STAD-2's Inhibitory Effect: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the quantitative inhibitory effects of molecular probes is paramount for dissecting cellular signaling pathways. This guide provides a comparative analysis of RI-STAD-2, a selective disruptor of Protein Kinase A (PKA) type I (PKA-RI) interactions with A-Kinase Anchoring Proteins (AKAPs), against its counterpart, STAD-2, which selectively targets PKA type II (PKA-RII) isoforms.

This compound is a high-affinity, cell-permeable stapled peptide that competitively inhibits the interaction between the regulatory subunit RI of PKA and AKAPs.[1][2][3] This disruption leads to the delocalization of PKA-RI, thereby inhibiting its downstream signaling.[1][2] The specificity of this compound for the RI isoforms allows for the targeted investigation of PKA-RI-mediated signaling events.

Comparative Quantitative Data

The inhibitory potency of this compound and its counterpart STAD-2 is quantified by their binding affinity (dissociation constant, Kd) to the different PKA regulatory subunit isoforms. Lower Kd values indicate a higher binding affinity.

Inhibitor Target PKA Isoform Binding Affinity (Kd) in nM Selectivity
This compound RIα6.2Highly selective for RI isoforms. It is approximately 26-fold less selective for RIIα and 79-fold less selective for RIIβ compared to RIα.
RIβ12.1
RIIα>160
RIIβ>490
STAD-2 RIIα~35Preferentially binds to RII isoforms with weak affinity for RI isoforms.
RIIβData not consistently available in the provided search results.

Signaling Pathway and Mechanism of Action

This compound functions by mimicking the amphipathic α-helix of AKAPs that binds to the docking and dimerization (D/D) domain of the PKA regulatory subunits. By occupying this binding site, this compound prevents the association of PKA-RI with its native AKAPs, leading to the delocalization of the kinase and subsequent inhibition of anchored PKA signaling.

cluster_0 Normal PKA-RI Signaling cluster_1 Inhibition by this compound AKAP AKAP PKA_RI PKA-RI AKAP->PKA_RI Anchoring PKA_C PKA-C PKA_RI->PKA_C Binding Substrate Substrate PKA_C->Substrate Phosphorylation Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate RI_STAD_2 This compound PKA_RI_inhibited PKA-RI RI_STAD_2->PKA_RI_inhibited Competitive Binding AKAP_inhibited AKAP PKA_RI_inhibited->AKAP_inhibited Disrupted Anchoring PKA_C_inhibited PKA-C PKA_RI_inhibited->PKA_C_inhibited Binding cluster_workflow Fluorescence Polarization Assay Workflow prep Prepare Reagents: - Fluorescently labeled this compound - PKA R-subunits - FP Buffer plate Plate fixed concentration of fluorescent this compound prep->plate add_protein Add serial dilutions of PKA R-subunits plate->add_protein incubate Incubate to reach equilibrium add_protein->incubate measure Measure Fluorescence Polarization incubate->measure analyze Plot data and calculate Kd using non-linear regression measure->analyze

References

Probing PKA Signaling: A Comparative Guide to RI-Stad-2 and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the intricacies of Protein Kinase A (PKA) signaling, the choice of inhibitory tools is critical. This guide provides a comprehensive cross-validation of RI-Stad-2, a high-affinity peptide disruptor of PKA-RI:A-Kinase Anchoring Protein (AKAP) interactions, with other widely used methods. We present a detailed comparison of its performance, supported by experimental data, to aid in the selection of the most appropriate tool for your research needs.

Protein Kinase A is a ubiquitous enzyme involved in a myriad of cellular processes. Its spatial and temporal activity is tightly regulated by A-Kinase Anchoring Proteins (AKAPs), which tether PKA to specific subcellular locations. The disruption of PKA-AKAP interactions has become a powerful strategy to dissect isoform-specific PKA signaling pathways. This compound is a cell-permeable, hydrocarbon-stapled peptide designed to selectively inhibit the interaction between the type I regulatory subunits (RIα and RIβ) of PKA and AKAPs.[1][2]

Performance Comparison: this compound vs. Alternative Methods

To objectively evaluate the utility of this compound, we compare its performance against two key alternatives: STAD-2, an RII-selective stapled peptide, and H-89, a commonly used small molecule inhibitor of the PKA catalytic subunit.

Mechanism of Action at a Glance

The fundamental difference between these tools lies in their mechanism of action and specificity. This compound and STAD-2 act by competitively disrupting the protein-protein interaction between PKA regulatory subunits and AKAPs, leading to the delocalization of the PKA holoenzyme.[3] In contrast, H-89 is an ATP-competitive inhibitor that targets the catalytic subunit of PKA, thereby blocking its kinase activity directly.[4]

cluster_AKAP AKAP-Mediated PKA Signaling cluster_Inhibitors Inhibition Strategies AKAP AKAP PKA_R PKA-R (RI or RII) AKAP->PKA_R Anchoring PKA_C PKA-C PKA_R->PKA_C Inhibition RI_Stad_2 This compound RI_Stad_2->PKA_R Disrupts RI-AKAP Interaction STAD_2 STAD-2 STAD_2->PKA_R Disrupts RII-AKAP Interaction H89 H-89 H89->PKA_C Inhibits Catalytic Activity

Figure 1. Mechanisms of Action for PKA Signaling Inhibitors.

Quantitative Data Presentation

The isoform selectivity of this compound and STAD-2 is a key advantage for dissecting the roles of PKA type I and type II signaling. The binding affinities (Kd) for the different PKA regulatory subunits, as determined by fluorescence polarization assays, are summarized below.

CompoundTarget PKA IsoformKd (nM) for RIαKd (nM) for RIβKd (nM) for RIIαKd (nM) for RIIβReference
This compound RIα and RIβ6.212.1>160>490[3]
STAD-2 RIIα and RIIβWeak AffinityWeak Affinity~35~75

Lower Kd values indicate higher binding affinity.

CompoundTargetCellular Inhibition of pCREBReference
STAD-2 PKA-RII:AKAP InteractionDose-dependent inhibition
H-89 PKA Catalytic SubunitEffective at 50 µM

This data suggests that stapled peptides like STAD-2 can effectively inhibit PKA signaling in a cellular context, comparable to small molecule inhibitors.

Experimental Protocols

To facilitate the cross-validation of these methods in your own research, we provide detailed methodologies for key experiments.

Fluorescence Polarization (FP) Binding Assay

This assay is used to determine the binding affinity (Kd) of fluorescently labeled peptides to PKA regulatory subunits.

Principle: The FP of a small fluorescently labeled peptide is low due to its rapid tumbling in solution. Upon binding to a larger protein, the tumbling slows, and the FP increases.

cluster_FP Fluorescence Polarization Assay Workflow start Prepare fluorescently labeled peptide and PKA-R dilutions mix Mix in 384-well plate start->mix incubate Incubate to reach equilibrium mix->incubate read Measure FP in plate reader incubate->read analyze Plot mP vs. [PKA-R] and fit to determine Kd read->analyze cluster_WB In-Cell PKA Phosphorylation Assay Workflow treat_cells Treat cells with This compound, STAD-2, or H-89 stimulate Stimulate with Forskolin to increase cAMP treat_cells->stimulate lyse Lyse cells and collect protein stimulate->lyse sds_page SDS-PAGE and Western Blot lyse->sds_page detect Detect pCREB and total CREB sds_page->detect

References

Probing Protein Kinase A Signaling: A Comparative Guide to Isoform-Specific RI-Stad-2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise dissection of Protein Kinase A (PKA) signaling pathways is crucial for understanding cellular regulation and identifying novel therapeutic targets. This guide provides a comprehensive comparison of RI-Stad-2, a selective disruptor of PKA type I (PKA-RI)-A-Kinase Anchoring Protein (AKAP) interactions, with its type II-selective counterpart, STAD-2, and other alternative approaches.

This document summarizes key performance data, details experimental methodologies for assessing their effects, and provides visual representations of the underlying signaling pathways and experimental workflows to aid in the selection of the most appropriate tool for your research needs.

Performance Characteristics at a Glance

This compound and STAD-2 are powerful tools for investigating the distinct roles of PKA-RI and PKA-RII isoforms in cellular processes.[1] Their primary difference lies in their selective affinity for the regulatory (R) subunits of PKA.[2] Both are "stapled peptides," a modification that enhances cell permeability and proteolytic resistance by locking the peptide into an α-helical conformation.[2][3] This allows them to competitively disrupt the interaction between PKA and AKAPs.[2]

FeatureThis compoundSTAD-2Small Molecule Inhibitors (e.g., FMP-API-1)
Target PKA Isoform RIα and RIβRIIα and RIIβ[1]Can be isoform-selective or non-selective
Mechanism of Action Competitive disruption of PKA-RI-AKAP interaction[4]Competitive disruption of PKA-RII-AKAP interaction[3]Often allosteric inhibition of PKA-AKAP interaction
Cell Permeability Yes, enhanced by hydrocarbon staplingYes, enhanced by hydrocarbon stapling[1]Generally cell-permeable
Selectivity High for RI over RII isoformsHigh for RII over RI isoforms[1]Varies depending on the compound

Quantitative Data Comparison

The isoform selectivity of these peptides is a critical aspect of their utility. The following table summarizes their binding affinities (dissociation constant, Kd) for the different PKA regulatory subunit isoforms, as determined by fluorescence polarization assays. Lower Kd values indicate higher binding affinity.

CompoundPKA-RIα Kd (nM)PKA-RIβ Kd (nM)PKA-RIIα Kd (nM)PKA-RIIβ Kd (nM)
This compound 6.212.1>1000[1]>1000[1]
STAD-2 >1000[1]-31-35[1][5]64-75[1][5]

Experimental Protocols

To aid researchers in the application of these powerful tools, we provide detailed methodologies for key experiments cited in the literature.

Fluorescence Polarization Assay for Binding Affinity

This assay is used to determine the binding affinity (Kd) of stapled peptides to the PKA regulatory subunits.

Principle: A fluorescently labeled peptide is used. When the small, fluorescently labeled peptide is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization.[2] Upon binding to the larger PKA R-subunit, its rotation slows, leading to an increase in fluorescence polarization.[2]

Protocol:

  • Reagents and Materials:

    • Fluorescently labeled this compound or STAD-2 (e.g., with 5-FAM)

    • Purified recombinant human PKA R-subunit isoforms (RIα, RIβ, RIIα, RIIβ)

    • FP buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Triton X-100)

    • Black, low-volume 384-well microplates

    • Plate reader capable of measuring fluorescence polarization

  • Procedure:

    • Prepare a stock solution of the fluorescently labeled peptide in FP buffer.

    • Prepare a serial dilution of the PKA R-subunits in FP buffer.

    • In a 384-well plate, add a fixed concentration of the fluorescently labeled peptide to each well.

    • Add the serially diluted PKA R-subunit to the wells.

    • Incubate the plate at room temperature for 30-60 minutes to allow the binding to reach equilibrium.

    • Measure fluorescence polarization using a plate reader.

    • Plot the change in millipolarization (mP) as a function of the R-subunit concentration and fit the data to a one-site binding model to determine the Kd.

In-Cell PKA Substrate Phosphorylation Assay

This assay assesses the ability of the stapled peptides to inhibit the phosphorylation of PKA substrates within living cells.

Principle: Cells are treated with the stapled peptide, followed by stimulation to increase intracellular cAMP levels (e.g., with forskolin). The phosphorylation of a known PKA substrate, such as CREB (cAMP response element-binding protein), is then measured by Western blotting using a phospho-specific antibody.[1][2]

Protocol:

  • Reagents and Materials:

    • Cell line of interest (e.g., HEK293T, HeLa)

    • This compound or STAD-2 peptide

    • cAMP-elevating agent (e.g., Forskolin)

    • Cell lysis buffer supplemented with phosphatase and protease inhibitors

    • Primary antibodies: anti-phospho-CREB (Ser133) and anti-total-CREB

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Western blotting equipment

  • Procedure:

    • Seed cells in a multi-well plate and allow them to adhere.

    • Pre-treat the cells with varying concentrations of this compound or STAD-2 for a specified time (e.g., 1-4 hours).

    • Stimulate the cells with a cAMP-elevating agent (e.g., 10 µM Forskolin) for 15-30 minutes.

    • Lyse the cells and collect the protein lysates.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe the membrane with the anti-phospho-CREB antibody, followed by the HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate and image the results.

    • Strip the membrane and re-probe with the anti-total-CREB antibody to normalize for protein loading.

    • Quantify the band intensities to determine the effect of the peptides on CREB phosphorylation.

Visualizing the Molecular Landscape

To better understand the mechanisms of action and experimental designs, the following diagrams illustrate the key signaling pathways and workflows.

PKA_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hormone Hormone/ Neurotransmitter GPCR GPCR Hormone->GPCR AC Adenylyl Cyclase GPCR->AC cAMP cAMP AC->cAMP ATP PKA_inactive Inactive PKA (R2C2) cAMP->PKA_inactive PKA_R Regulatory Subunits (R) PKA_inactive->PKA_R 2 PKA_C Catalytic Subunits (C) PKA_inactive->PKA_C 2 AKAP AKAP PKA_inactive->AKAP Anchoring Substrate Substrate PKA_C->Substrate CREB CREB PKA_C->CREB Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Phosphorylation Phospho_CREB Phospho-CREB CREB->Phospho_CREB Phosphorylation Gene_Expression Gene Expression Phospho_CREB->Gene_Expression

Fig 1. General PKA signaling pathway.

AKAP_Disruption cluster_before Anchored PKA Signaling cluster_after Disrupted PKA Anchoring AKAP_bound AKAP PKA_holoenzyme PKA Holoenzyme (R-subunits bound to C-subunits) AKAP_bound->PKA_holoenzyme Binding PKA_RI PKA-RI Subunits AKAP_unbound AKAP RI_Stad_2 This compound RI_Stad_2->PKA_RI Competitive Binding PKA_C_released Released Catalytic Subunits PKA_RI->PKA_C_released Dissociation

Fig 2. Mechanism of this compound action.

Experimental_Workflow start Start cell_culture Cell Culture start->cell_culture peptide_treatment Treat with This compound / STAD-2 cell_culture->peptide_treatment cAMP_stimulation Stimulate with Forskolin peptide_treatment->cAMP_stimulation cell_lysis Cell Lysis cAMP_stimulation->cell_lysis western_blot Western Blot (pCREB/Total CREB) cell_lysis->western_blot data_analysis Data Analysis western_blot->data_analysis end End data_analysis->end

Fig 3. In-cell phosphorylation assay workflow.

References

Safety Operating Guide

Proper Disposal of RI-Stad-2: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Logistical Information

All laboratory personnel handling RI-Stad-2 should adhere to standard chemical safety protocols. As a research chemical, its potential hazards may not be fully known.[1] Therefore, it is imperative to handle it with caution, utilizing appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses. All our products are intended for research use only.[1]

Disposal of this compound, as with any laboratory chemical, should be managed through an approved waste disposal plant. It is crucial to avoid release into the environment.

Operational Disposal Plan

The disposal of this compound should follow a clear, step-by-step procedure to ensure safety and compliance.

Waste Categorization and Segregation:
  • Identify and Characterize: Determine the nature of the this compound waste. This includes unused neat compound, contaminated solutions, and any contaminated labware (e.g., pipette tips, vials).

  • Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed. Keep solid and liquid waste in separate, clearly labeled containers.

Packaging and Labeling:
  • Container Selection: Use chemically resistant, leak-proof containers for both solid and liquid waste.

  • Clear Labeling: Label each waste container with "Hazardous Waste," the full chemical name ("this compound"), and any known hazard characteristics.

Storage and Collection:
  • Designated Storage Area: Store waste containers in a designated, well-ventilated, and secure area away from general lab traffic.

  • Scheduled Pick-up: Arrange for collection by a licensed hazardous waste disposal company.

Quantitative Data Summary

In the absence of a specific SDS for this compound, quantitative data regarding disposal parameters is not available. The following table provides a general framework for considerations in chemical waste disposal.

ParameterGuidelineSource
Storage Time Limit Varies by jurisdiction and waste volume. Typically 90-180 days.Local Environmental Regulations
Container Size Dependent on waste generation rate. Avoid overly large containers to minimize storage time.Institutional Waste Management Plan
pH of Aqueous Waste Generally required to be between 6.0 and 9.0 for disposal.Waste Disposal Vendor Requirements

Experimental Protocols

Detailed experimental protocols for the disposal of this compound are not available. The operational plan provided above outlines the standard procedure for handling and disposing of laboratory chemical waste.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_generation Waste Generation cluster_handling In-Lab Handling cluster_storage Temporary Storage cluster_disposal Final Disposal Unused this compound Unused this compound Segregation Segregation Unused this compound->Segregation Contaminated Labware Contaminated Labware Contaminated Labware->Segregation Experimental Solutions Experimental Solutions Experimental Solutions->Segregation Labeling Labeling Segregation->Labeling Designated Waste Area Designated Waste Area Labeling->Designated Waste Area Licensed Waste Contractor Licensed Waste Contractor Designated Waste Area->Licensed Waste Contractor Disposal Facility Disposal Facility Licensed Waste Contractor->Disposal Facility

Figure 1. Logical workflow for this compound disposal.

References

Essential Safety and Handling Protocols for RI-Stad-2

Author: BenchChem Technical Support Team. Date: December 2025

RI-Stad-2 is a cell-permeable, stapled peptide that functions as an A-Kinase Anchoring Protein (AKAP) disruptor.[1][2] Like many novel research chemicals, its full toxicological profile may not be established. Therefore, it is crucial to handle it with a high degree of care, employing standard safety procedures for potent biological materials.[3]

Personal Protective Equipment (PPE)

The primary defense against accidental exposure when handling compounds like this compound is the consistent and correct use of Personal Protective Equipment (PPE).[3] The following table summarizes the essential PPE for handling this compound, particularly in its lyophilized powder form.

PPE CategorySpecificationPurpose
Hand Protection Chemical-resistant disposable gloves (e.g., Nitrile).To prevent skin contact and absorption. Change gloves immediately if contaminated.[3]
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect against accidental splashes or aerosolized powder, especially during reconstitution.[3][4]
Body Protection A full-length laboratory coat.To protect skin and personal clothing from contamination.[3][4]
Respiratory Protection When handling the lyophilized powder, work within a certified chemical fume hood or a biological safety cabinet.To prevent inhalation of the powder, which can be easily aerosolized.[3]

Operational Handling and Disposal Plan

A systematic approach to handling and disposal is critical to ensure laboratory safety and prevent environmental contamination. The following workflow outlines the key steps from receiving the compound to its final disposal.

G cluster_prep Preparation & Handling cluster_disposal Disposal receive Receive & Log Compound sds Review Safety Data Sheet (SDS) (If unavailable, treat as potent/unknown hazard) receive->sds Step 1 ppe Don Appropriate PPE (Gloves, Lab Coat, Eye Protection) sds->ppe Step 2 hood Work in Fume Hood/BSC (Especially for powders) ppe->hood Step 3 reconstitute Reconstitute Lyophilized Powder hood->reconstitute Step 4 aliquot Aliquot into Single-Use Vials reconstitute->aliquot Step 5 collect_liquid Collect Liquid Waste (e.g., unused solutions) reconstitute->collect_liquid Waste Stream store Store at Recommended Temperature (e.g., -20°C) aliquot->store Step 6 collect_solid Collect Solid Waste (e.g., contaminated vials, tips, gloves) aliquot->collect_solid Waste Stream label_waste Label Waste Containers Clearly (Hazardous Chemical Waste) collect_liquid->label_waste collect_solid->label_waste contact_ehs Contact Environmental Health & Safety (EH&S) label_waste->contact_ehs Follow Institutional Protocol dispose Dispose via Licensed Contractor contact_ehs->dispose

Caption: Workflow for Safe Handling and Disposal of this compound.

Procedural Guidance

Receiving and Storage:

  • Upon receipt, visually inspect the vial for any damage.

  • Log the compound in your chemical inventory.

  • This compound should be stored at -20°C in its lyophilized form.[1][5]

Handling and Reconstitution:

  • Preparation: Before opening the vial, gently tap it to ensure all powder is at the bottom.

  • Work Area: Conduct all manipulations within a designated and clean area, preferably a fume hood, to minimize exposure and prevent cross-contamination.[3]

  • Personal Protective Equipment: Always wear the appropriate PPE as detailed in the table above.[3][4]

  • Reconstitution: Use a sterile pipette and appropriate solvent to reconstitute the peptide. The technical data for this compound does not specify a solvent, so refer to general peptide solubilization guides or the original product information if available.

  • Aliquoting: To maintain stability and prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the reconstituted solution into single-use vials for storage.[4]

Disposal:

  • Waste Segregation: Do not dispose of this compound or its waste in regular trash or down the drain.[3]

  • Collection: Use separate, clearly labeled hazardous waste containers for:

    • Solid Waste: Contaminated items such as gloves, pipette tips, and empty vials.

    • Liquid Waste: Unused or expired solutions.

  • Institutional Protocols: Follow your institution's specific procedures for hazardous chemical waste disposal. This typically involves contacting the Environmental Health & Safety (EH&S) department for pickup and disposal by a licensed contractor.[3]

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。